Eob-dtpa
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXEJNYXXLRQQ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166471 | |
| Record name | Caloxetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158599-72-5 | |
| Record name | N-[(2S)-2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158599-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-((2S)-2-(bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)-N-[2-[bis(carboxymethyl)amino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caloxetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxymethyl)-3,6,9-triazaundecandisäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-((2S)-2-(BIS(CARBOXYMETHYL)AMINO)-3-(4-ETHOXYPHENYL)PROPYL)-N-(2-(BIS(CARBOXYMETHYL)AMINO)ETHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385H9E7854 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Gadoxetate Disodium (Eob-dtpa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoxetate disodium (B8443419), also known as Gd-EOB-DTPA (marketed as Primovist® in Europe and Eovist® in the USA), is a gadolinium-based contrast agent (GBCA) specifically designed for liver magnetic resonance imaging (MRI).[1][2] Its unique chemical structure, featuring a lipophilic ethoxybenzyl (EOB) group, facilitates its uptake by hepatocytes, enabling both dynamic and hepatobiliary phase imaging for the detection and characterization of focal liver lesions.[3][4] This technical guide provides a comprehensive overview of the synthesis of gadoxetate disodium and its key chemical properties, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Identity and Physicochemical Properties
Gadoxetate disodium is the disodium salt of the gadolinium (Gd³⁺) complex of (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid (EOB-DTPA).[5] The presence of the paramagnetic Gd³⁺ ion is responsible for its contrast-enhancing properties in MRI.[6]
Chemical Structure
The molecular structure of gadoxetate disodium consists of a central gadolinium ion chelated by the octadentate ligand this compound. The ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA) with an ethoxybenzyl group attached to the carbon backbone, which imparts the molecule's liver-specific properties.[4]
Physicochemical Data
A summary of the key physicochemical properties of gadoxetate disodium is presented in Table 1.
Table 1: Physicochemical Properties of Gadoxetate Disodium
| Property | Value | References |
| Chemical Formula | C₂₃H₂₈GdN₃Na₂O₁₁ | [7] |
| Molecular Weight | 725.72 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow aqueous solution | [5][8] |
| pH of Solution | 6.8 - 8.0 | [5][8] |
| Osmolality at 37°C | 0.688 Osm/kg H₂O | [5][8] |
| Viscosity at 37°C | 1.19 cP | [5][8] |
| Density at 37°C | 1.088 g/mL | [5][8] |
| Partition Coefficient (n-octanol/water) | ~0.011 (at pH 7.6) | [9] |
| Thermodynamic Stability Constant (log K) | 23.46 | [5][10] |
| T1 Relaxivity in Plasma (1.5 T, 37°C) | ~8.7 L/mmol·s | [5][11] |
| T1 Relaxivity in Liver Tissue (0.47 T) | 16.6 L/mmol·s | [11] |
| Plasma Protein Binding | <10% | [5] |
Synthesis of Gadoxetate Disodium
The synthesis of gadoxetate disodium is a multi-step process that involves the preparation of the this compound ligand followed by complexation with a gadolinium salt. Several synthetic routes have been described in the scientific literature and patent documents. A generalized workflow is presented below, followed by more detailed experimental protocols where available.
Generalized Synthesis Workflow
The synthesis generally proceeds through the following key stages:
-
Preparation of a Chiral Precursor: The synthesis often starts from a chiral amino acid, such as L-tyrosine, to establish the desired stereochemistry of the final molecule.[12]
-
Introduction of the Diethylenetriamine (B155796) Backbone: The diethylenetriamine moiety is constructed and coupled to the chiral precursor.
-
Alkylation of Amine Groups: The amine groups of the diethylenetriamine backbone are alkylated with a protected form of acetic acid (e.g., tert-butyl bromoacetate) to introduce the carboxylate arms of the chelating agent.[13]
-
Deprotection: The protecting groups on the carboxylate moieties are removed.[13]
-
Gadolinium Complexation: The this compound ligand is reacted with a gadolinium salt, typically gadolinium(III) oxide, to form the final gadoxetate complex.[12]
-
Purification: The final product is purified, often using techniques such as crystallization or high-performance liquid chromatography (HPLC).[12]
Experimental Protocols
The following sections provide more detailed experimental procedures based on available literature.
One patented method describes the synthesis of the intermediate (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid from S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine.[1]
-
Reaction: S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine (1 kg, 4.21 mol) is dissolved in water. Sodium hydroxide (B78521) (1 kg) is added, followed by sodium chloroacetate (B1199739) (2.94 kg, 25.3 mol). The mixture is heated to reflux for 30 hours.[1]
-
Work-up: After cooling to room temperature, the pH is adjusted to 2-3 with concentrated hydrochloric acid. The resulting precipitate is filtered and dried to yield the product.[1]
-
Yield and Purity: This method reports a yield of 75.1% with a purity of 98.2%.[1]
Another patent describes the hydrolysis of a protected intermediate to yield the this compound ligand.
-
Reaction: 3,6,9-triaza-3,6,9-tris-(tert-butoxy-carbonylmethyl)-4-(4-ethoxybenzyl)-undecanedioic acid-di-tert-butyl ester is hydrolyzed in an aqueous alkali metal hydroxide solution.[14]
-
Work-up: The solution is concentrated, the residue is dissolved in water, and the resulting solution is acidified. The precipitate is then filtered.[14]
A general procedure for the complexation of the this compound ligand with gadolinium is as follows:
-
Reaction: The this compound ligand is suspended in water, and the pH is adjusted to 3.0-3.2 using an acid resin. The resin is removed, and gadolinium(III) oxide is added to the reaction mixture. The mixture is heated at 85-90°C for 4-5 hours.[5]
-
Work-up and Purification: The solution is filtered, and the pH is adjusted to 6.5-7.0 with a base. The solution is then treated with activated carbon at 40-45°C and filtered. The final product can be obtained by crystallization or lyophilization.[5][14]
While specific HPLC purification protocols for gadoxetate disodium are not extensively detailed in the provided search results, general principles of reversed-phase HPLC for purifying polar, metal-containing compounds would apply. A typical protocol would involve:
-
Column: A C18 reversed-phase column is commonly used for the purification of polar molecules.[8]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: UV detection is a standard method for monitoring the elution of the product.[11]
Chemical Properties and Experimental Determination
Stability
The thermodynamic stability of the gadolinium complex is a critical parameter for its safety, as it minimizes the release of toxic free Gd³⁺ ions in vivo. The thermodynamic stability constant (log K) for gadoxetate disodium is reported to be 23.46, indicating a highly stable complex.[5][10]
-
Experimental Determination: Stability constants are typically determined by potentiometric titration. This involves titrating a solution of the ligand and the metal ion with a standard base and monitoring the pH. The data is then analyzed using computer programs to calculate the stability constants.
Relaxivity
Relaxivity is a measure of a contrast agent's ability to enhance the relaxation rates of water protons, which is the basis for its contrast-enhancing effect in MRI. The T1 relaxivity of gadoxetate disodium is approximately 8.7 L/mmol·s in plasma and 16.6 L/mmol·s in liver tissue.[5][11]
-
Experimental Determination: Relaxivity is measured by determining the T1 relaxation times of solutions containing varying concentrations of the contrast agent. The T1 values can be measured using an NMR spectrometer or an MRI scanner with appropriate pulse sequences (e.g., inversion recovery).[3][15] The relaxivity is then calculated from the slope of the plot of 1/T1 versus the concentration of the contrast agent.
Lipophilicity
The lipophilicity of gadoxetate disodium, imparted by the ethoxybenzyl group, is crucial for its hepatocyte-specific uptake. The partition coefficient between n-octanol and water (log P) is a common measure of lipophilicity. For gadoxetate disodium, the partition coefficient is approximately 0.011 at pH 7.6, indicating a relatively hydrophilic character overall, which is necessary for its solubility in blood, but with sufficient lipophilicity for transporter-mediated uptake.[9]
-
Experimental Determination: The partition coefficient can be determined using the shake-flask method. This involves dissolving the compound in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the compound in each phase.[16][17]
Mechanism of Action: Hepatocyte Uptake and Biliary Excretion
The unique diagnostic utility of gadoxetate disodium stems from its biphasic distribution. Initially, it distributes in the extracellular space, allowing for dynamic vascular imaging. Subsequently, it is actively transported into hepatocytes, leading to enhancement of the liver parenchyma in the hepatobiliary phase.[1][4]
This hepatocyte-specific uptake is mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes.[1][4] Following uptake, gadoxetate disodium is excreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2).[4] Approximately 50% of the injected dose is eliminated via the hepatobiliary route, with the remainder being excreted by the kidneys.[2]
Conclusion
Gadoxetate disodium is a sophisticated MRI contrast agent with a unique chemical design that enables liver-specific imaging. Its synthesis involves a multi-step process to create the this compound ligand, which is then complexed with gadolinium. The key chemical properties of high stability, appropriate relaxivity, and balanced hydrophilic-lipophilic character are essential for its safety and efficacy. A thorough understanding of these aspects, from synthesis to its mechanism of action at the molecular level, is crucial for its effective use in clinical practice and for the development of future generations of targeted contrast agents.
References
- 1. CN104761461A - Preparation method of novel gadoxetate disodium intermediate - Google Patents [patents.google.com]
- 2. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Quantitative evaluation of Gd-EOB-DTPA uptake in phantom study for liver MRI] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilution method of gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA)-enhanced magnetic resonance imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3464237B1 - Novel process for the preparation of gadolinium complex of (4s)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9- triazaundecanedioic acid disodium (gadoxetate disodium) - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. NMR and chiroptical examination of the diastereoisomers of (S)-Eu-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on the Ga(III) Complex of this compound and Its 68Ga Radiolabeled Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peritumoral Dilation Radiomics of Gadoxetate Disodium-Enhanced MRI Excellently Predicts Early Recurrence of Hepatocellular Carcinoma without Macrovascular Invasion After Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRI-based estimation of liver function: Gd-EOB-DTPA-enhanced T1 relaxometry of 3T vs. the MELD score - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2017208258A1 - Novel process for the preparation of gadolinium complex of (4s)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9- triazaundecanedioic acid disodium (gadoxetate disodium) - Google Patents [patents.google.com]
- 13. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DE102010023890A1 - Preparing crystalline 3,6,9-triaza-3,6,9-tris(carboxymethyl)-4-(ethoxybenzyl)-undecanedioic acid comprises hydrolyzing 3,6,9-triaza-3,6,9-tris(tert-butoxy-carbonylmethyl)-4-(ethoxybenzyl)-undecanedioic acid-ditert-butylester and acidifying - Google Patents [patents.google.com]
- 15. Gd-EOB-DTPA-enhanced MR relaxometry for the detection and staging of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. oecd.org [oecd.org]
An In-depth Technical Guide to the Molecular Structure and Function of Gd-EOB-DTPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA), also known as gadoxetate disodium, is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. Its unique chemical structure confers a dual mechanism of action, combining the properties of a conventional extracellular fluid agent with those of a hepatocyte-specific agent. This dual functionality provides comprehensive information on both the vascularity and function of liver tissue and lesions. This technical guide provides a detailed overview of the molecular structure, mechanism of action, pharmacokinetic properties, and key experimental protocols related to Gd-EOB-DTPA.
Molecular Structure
Gd-EOB-DTPA is a paramagnetic complex formed by the chelation of a gadolinium ion (Gd³⁺) with the ligand ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA).[1] The core of the molecule is the well-established chelating agent diethylenetriaminepentaacetic acid (DTPA), which securely binds the gadolinium ion to prevent its toxic free form from being released into the body.[2] The key structural modification that imparts its liver-specific properties is the addition of a lipophilic ethoxybenzyl (EOB) group to the DTPA backbone.[1]
| Identifier | Value |
| IUPAC Name | Gadolinium(III) 2-({2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}[2-(bis(carboxymethyl)amino)ethyl]amino)acetate |
| Chemical Formula | C₂₃H₃₀GdN₃O₁₁ |
| Molecular Weight | 725.7 g/mol |
| Synonyms | Gadoxetate disodium, Gadoxetic acid, Eovist®, Primovist® |
Function and Mechanism of Action
The paramagnetic nature of the gadolinium ion is central to the function of Gd-EOB-DTPA as an MRI contrast agent. Gadolinium has seven unpaired electrons, which creates a large magnetic moment. When placed in a strong magnetic field, such as that of an MRI scanner, the gadolinium ion significantly shortens the T1 relaxation time of adjacent water protons. This results in a brighter signal on T1-weighted images, thereby enhancing the contrast between tissues with different concentrations of the agent.[2]
The uniqueness of Gd-EOB-DTPA lies in its dual-phase enhancement pattern, a direct consequence of its molecular structure:
-
Dynamic (Vascular) Phase: Immediately following intravenous injection, Gd-EOB-DTPA distributes within the extracellular fluid space, much like conventional non-specific GBCAs. This allows for the assessment of tissue vascularity and perfusion during the arterial, portal venous, and transitional phases of imaging. This phase is crucial for characterizing the vascular patterns of liver lesions.
-
Hepatobiliary Phase: The lipophilic ethoxybenzyl moiety facilitates the recognition and uptake of Gd-EOB-DTPA by hepatocytes. This uptake is primarily mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3 located on the sinusoidal membrane of hepatocytes.[3] Following uptake, Gd-EOB-DTPA is excreted into the biliary canaliculi via the multidrug resistance-associated protein 2 (MRP2).[3] This hepatocyte-specific uptake leads to a sustained enhancement of normal liver parenchyma in the hepatobiliary phase, typically 20 minutes post-injection.[4] Lesions that lack functional hepatocytes, such as metastases and most hepatocellular carcinomas (HCCs), do not accumulate the contrast agent and thus appear as hypointense (dark) areas against the bright background of the enhanced liver.[4]
Signaling Pathway of Hepatocellular Uptake and Excretion
Caption: Hepatocellular transport of Gd-EOB-DTPA.
Quantitative Data
The following tables summarize key quantitative data for Gd-EOB-DTPA.
Table 1: Physicochemical and Relaxivity Properties
| Property | Value | Reference |
| T1 Relaxivity (1.5 T, 37 °C) | ||
| In Plasma | 6.9 L mmol⁻¹s⁻¹ | [5] |
| Plasma Protein Binding | ~10% | [5] |
| Osmolality (0.25 mmol/L) | 688 mOsm/kg | [1] |
Table 2: Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Recommended Dose | 0.025 mmol/kg | [6] |
| Elimination Half-life | ~1.0 hour | [7] |
| Route of Excretion | ~50% Renal, ~50% Biliary | [4][5] |
Experimental Protocols
This section details methodologies for key experiments involving Gd-EOB-DTPA.
Synthesis of Gd-EOB-DTPA
A common synthetic route for Gd-EOB-DTPA involves a multi-step process:
-
Synthesis of the this compound Ligand: This is typically achieved by starting with a protected amino acid, such as Nα-benzyloxy-carbonyl-L-tyrosine methyl ester. Through a series of chemical modifications, including reduction and alkylation, the diethylenetriamine (B155796) backbone with the ethoxybenzyl group and carboxymethyl arms is constructed.[8]
-
Complexation with Gadolinium: The synthesized this compound ligand is dissolved in water. Gadolinium(III) oxide (Gd₂O₃) is added to the solution, and the mixture is heated (e.g., at 80°C for 1 hour) to facilitate the complexation of the Gd³⁺ ion by the ligand.[8]
-
Purification and Isolation: The resulting solution is filtered to remove any unreacted gadolinium oxide. The pH is adjusted to neutral (pH 7.0) using sodium hydroxide. The final product, Gd-EOB-DTPA, is precipitated from an ethanol/water mixture and can be further purified by high-performance liquid chromatography (HPLC).[8]
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the uptake of Gd-EOB-DTPA in cultured hepatocytes.
-
Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG) in 24-well plates and culture until they form a confluent monolayer.
-
Incubation with Gd-EOB-DTPA: Prepare solutions of Gd-EOB-DTPA in cell culture medium at various concentrations. Remove the existing medium from the cells and add the Gd-EOB-DTPA-containing medium. Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Gadolinium Quantification: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound Gd-EOB-DTPA. Lyse the cells using a suitable lysis buffer.
-
Analysis: Determine the intracellular gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS). The uptake can be expressed as the amount of gadolinium per milligram of cellular protein.
Experimental Workflow for In Vivo MRI in an Animal Model
Caption: Workflow for a typical preclinical in vivo MRI study.
In Vivo MRI Protocol in a Rodent Model of Liver Cancer
This protocol outlines the procedure for evaluating the efficacy of Gd-EOB-DTPA in a rodent model with induced liver tumors.
-
Animal Model: Utilize a suitable rodent model with orthotopically implanted or chemically induced liver tumors (e.g., VX2 tumors in rabbits or N1-S1 tumors in rats).
-
Animal Preparation: Anesthetize the animal and place it in a prone position within the MRI scanner. A tail vein catheter should be placed for contrast agent administration.
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted images of the liver to serve as a baseline.
-
Contrast Administration: Administer a bolus injection of Gd-EOB-DTPA (typically 0.025 mmol/kg) via the tail vein catheter, followed by a saline flush.[9]
-
Dynamic Phase Imaging: Immediately after injection, acquire a series of T1-weighted images at rapid temporal resolution to capture the arterial, portal venous, and transitional phases of contrast enhancement.
-
Hepatobiliary Phase Imaging: At 20 minutes post-injection, acquire high-resolution T1-weighted images to visualize the hepatobiliary phase enhancement.
-
Image Analysis: Measure the signal intensity of the tumor and the surrounding liver parenchyma in both pre- and post-contrast images. Calculate the contrast-to-noise ratio (CNR) and the percentage of signal enhancement to quantify the effect of the contrast agent.
Conclusion
Gd-EOB-DTPA represents a significant advancement in liver imaging. Its unique molecular structure, which combines a stable gadolinium chelate with a hepatocyte-targeting moiety, provides a powerful tool for the comprehensive evaluation of liver diseases. The ability to assess both hemodynamics and hepatocellular function in a single examination makes it an invaluable agent for the detection and characterization of focal liver lesions, particularly in the context of oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this important diagnostic tool in preclinical and clinical research.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadoxetate Disodium for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mri-q.com [mri-q.com]
- 7. Phase I clinical evaluation of Gd-EOB-DTPA as a hepatobiliary MR contrast agent: safety, pharmacokinetics, and MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Diffusion-Weighted and Gd-EOB-DTPA–Contrast-Enhanced Magnetic Resonance Imaging for Characterization of Tumor Necrosis in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Cellular Transport: A Technical Guide to Eob-dtpa Hepatocyte Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction: Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA), a cornerstone in liver magnetic resonance imaging (MRI), provides invaluable diagnostic information based on its unique hepatocellular uptake and excretion properties. Understanding the precise molecular mechanisms governing its journey into and out of hepatocytes is paramount for interpreting imaging findings, advancing diagnostic capabilities, and informing drug development. This in-depth technical guide elucidates the core mechanisms of EOB-DTPA hepatocyte uptake, detailing the involved transporters, regulatory signaling pathways, and the experimental methodologies used to unravel these processes.
Core Mechanism: A Transporter-Mediated Pathway
The uptake of this compound into hepatocytes is not a passive process but rather a finely orchestrated event mediated by specific protein transporters located on the sinusoidal membrane (the hepatocyte surface facing the blood). The subsequent excretion into bile or efflux back into the bloodstream is also tightly controlled by another set of transporters on the canalicular and sinusoidal membranes, respectively.
Sinusoidal Uptake: The Gateway into the Hepatocyte
The primary drivers of this compound uptake from the blood into the hepatocytes are members of the Organic Anion Transporting Polypeptide (OATP) family. Specifically, OATP1B1 and OATP1B3 are the major contributors to this process.[1] To a lesser extent, the Na+-taurocholate cotransporting polypeptide (NTCP) also participates in the uptake of this compound.[1] The lipophilic ethoxybenzyl group of the this compound molecule is crucial for its recognition and transport by these OATPs.
Intracellular Transit and Efflux: Directing the Flow
Once inside the hepatocyte, this compound is either transported into the bile for elimination or shuttled back into the sinusoidal blood. This directional flow is governed by members of the Multidrug Resistance-Associated Protein (MRP) family.
-
Canalicular Efflux: MRP2 is the key transporter located on the canalicular membrane (the side of the hepatocyte that forms the bile canaliculus) and is responsible for the ATP-dependent excretion of this compound into the bile.
-
Sinusoidal Efflux: MRP3 , located on the sinusoidal membrane, mediates the transport of this compound back into the bloodstream.
This dynamic interplay between uptake and efflux transporters determines the net accumulation of this compound within the hepatocytes, which is the basis for the signal enhancement observed in the hepatobiliary phase of MRI.
Quantitative Insights into this compound Transport
The efficiency of this compound transport by the different transporters has been quantified in various in vitro systems. These kinetic parameters are crucial for building pharmacokinetic models and understanding the impact of genetic variations or drug-drug interactions.
| Transporter | Substrate | K_m_ (mM) | V_max_ (pmol/mg x min) | Experimental System |
| OATP1B1 | Gd-EOB-DTPA | 0.7 | 10.5 | Transfected HEK293 cells |
| OATP1B3 | Gd-EOB-DTPA | 4.1 | 22.7 | Transfected HEK293 cells |
| NTCP | Gd-EOB-DTPA | 0.04 | 1.4 | Transfected HEK293 cells |
Table 1: Kinetic parameters of Gd-EOB-DTPA uptake by sinusoidal transporters. Data sourced from transfected HEK293 cell studies.[1]
The relative protein expression levels of these transporters in the human liver also provide insight into their respective contributions to this compound disposition.
| Transporter | Mean Protein Abundance (fmol/µg protein) in Human Liver Tissue |
| OATP1B1 | 5.9 ± 8.3 |
| OATP1B3 | ~2.5 (estimated relative to OATP1B1) |
| OATP2B1 | ~2.5 (estimated relative to OATP1B1) |
Table 2: Mean protein abundance of OATP transporters in human liver tissue. Note: Data for OATP1B3 and OATP2B1 are estimated relative to OATP1B1 based on multiple studies.
Signaling Pathways Regulating Transporter Function
The expression and activity of the transporters involved in this compound hepatocyte uptake are not static but are regulated by complex signaling pathways. This regulation can occur at the transcriptional, post-transcriptional, and post-translational levels.
Transcriptional Regulation of OATP1B1 and OATP1B3
The expression of the SLCO1B1 and SLCO1B3 genes, which encode for OATP1B1 and OATP1B3 respectively, is controlled by liver-enriched transcription factors. Hepatocyte nuclear factor 1 alpha (HNF1α) and Hepatocyte nuclear factor 4 alpha (HNF4α) are key regulators that bind to the promoter regions of these genes and drive their transcription.[2][3][4][5]
Post-Translational Modification of OATPs
Following translation, OATP transporters undergo post-translational modifications, such as glycosylation and phosphorylation, which are critical for their proper folding, trafficking to the plasma membrane, and function.[6][7] Ubiquitination, the attachment of ubiquitin, can mark the transporters for degradation.
Regulation of MRP2 by Calcium Signaling
The trafficking and insertion of MRP2 into the canalicular membrane are dynamic processes influenced by intracellular signaling cascades. Calcium (Ca2+) signaling , particularly mediated by the inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R2) , plays a crucial role in enhancing the exocytosis of MRP2-containing vesicles to the canalicular membrane, thereby increasing biliary excretion capacity.[7][8][9][10][11][12][13][14]
Regulation of MRP3 by the TNF-α/JNK Pathway
In cholestatic conditions, where bile flow is impaired, the expression of the sinusoidal efflux transporter MRP3 is often upregulated as a compensatory mechanism. This upregulation is mediated, in part, by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) . TNF-α activates the c-Jun N-terminal kinase (JNK) signaling pathway , which in turn leads to increased transcription of the ABCC3 gene (encoding MRP3).[6][8][10][15][16]
Experimental Protocols for Studying this compound Uptake
A variety of in vitro and in vivo experimental models are employed to investigate the mechanisms of this compound hepatocyte uptake.
In Vitro Uptake Assays in Transfected Cell Lines
Transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress a single transporter (e.g., OATP1B1 or OATP1B3), are a fundamental tool for characterizing the kinetics and specificity of this compound transport.
References
- 1. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Hepatocyte Nuclear Factors 1a and 4a (Hnf1a and Hnf4a) in the Specification and Transcriptional Regulation of the Kidney Proximal Tubule [escholarship.org]
- 4. Molecular mechanism of HNF-1A–mediated HNF4A gene regulation and promoter-driven HNF4A-MODY diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HNF4A and HNF1A exhibit tissue specific target gene regulation in pancreatic beta cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated hepatic multidrug resistance-associated protein 3/ATP-binding cassette subfamily C 3 expression in human obstructive cholestasis is mediated through tumor necrosis factor alpha and c-Jun NH2-terminal kinase/stress-activated protein kinase-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Multidrug Resistance-Associated Protein 2 by Calcium Signaling in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Hepatic MRP3/ABCC3 Expression in Human Obstructive Cholestasis Is Mediated through TNFα and JNK/SAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of multidrug resistance-associated protein 2 by calcium signaling in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats | PLOS One [journals.plos.org]
- 12. Frontiers | Multiple roles and regulatory mechanisms of the transcription factor HNF4 in the intestine [frontiersin.org]
- 13. Calcineurin-NFATc regulates type 2 inositol 1,4,5-trisphosphate receptor (InsP3R2) expression during cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium transport across the inner mitochondrial membrane: molecular mechanisms and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor necrosis factor α upregulates the bile acid efflux transporter OATP3A1 via multiple signaling pathways in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
The Intricate Dance of Eob-dtpa and Organic Anion Transporting Polypeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast agent, has revolutionized the detection and characterization of focal liver lesions. Its efficacy hinges on a sophisticated interplay with organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which facilitate its uptake into hepatocytes. This technical guide delves into the core of this interaction, providing a comprehensive overview of the transport mechanism, quantitative kinetics, and the experimental methodologies used to elucidate this crucial biological process.
The Hepatic Uptake of Eob-dtpa: A Transporter-Mediated Process
This compound, marketed as Eovist® in the USA and Primovist® elsewhere, is a gadolinium-based contrast agent with a unique dual-phase imaging capability. Following intravenous administration, it initially distributes in the extracellular space, allowing for dynamic vascular imaging. Subsequently, it is actively transported into hepatocytes, leading to enhancement of the liver parenchyma in the hepatobiliary phase. This selective uptake is a key feature that distinguishes it from conventional extracellular contrast agents.[1][2]
The primary mediators of this hepatic uptake are members of the OATP family of transporters, which are located on the sinusoidal (basolateral) membrane of hepatocytes.[2][3] Specifically, OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) have been identified as the main transporters responsible for the influx of this compound into liver cells.[1][2][4] The expression and function of these transporters are critical, as altered expression in diseased tissue, such as hepatocellular carcinoma (HCC), can lead to reduced this compound uptake and a characteristic hypointense appearance on hepatobiliary phase MRI.[5][6]
In addition to OATP1B1 and OATP1B3, the Na+/taurocholate cotransporting polypeptide (NTCP) has also been shown to be a substrate for this compound.[4][7] Following uptake, this compound is excreted into the bile canaliculi, a process mediated by multidrug resistance-associated proteins (MRPs), primarily MRP2, located on the canalicular membrane.[8] A portion of the agent can also be transported back into the sinusoidal blood by MRP3.[8]
Quantitative Data: Transport Kinetics and Inhibition
The interaction between this compound and OATPs has been quantified through various in vitro studies. The following tables summarize the key kinetic and inhibition parameters.
Table 1: Michaelis-Menten Kinetics of this compound Transport by OATPs
| Transporter | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Cell System | Reference |
| OATP1B1 | 0.7 mM | 10.5 pmol/mg x min | HEK293 | [4][7] |
| OATP1B3 | 4.1 mM | 22.7 pmol/mg x min | HEK293 | [4][7] |
| NTCP | 0.04 mM | 1.4 pmol/mg x min | HEK293 | [4][7] |
Table 2: Inhibition of OATP-Mediated Transport by this compound
| Transporter | Inhibitor | Substrate | IC50 | Cell System | Reference |
| OATP1B1 | Gd-EOB-DTPA | Bromosulfophthalein (BSP) | 0.6 mM | HEK293 | [4][7] |
| OATP1B3 | Gd-EOB-DTPA | Bromosulfophthalein (BSP) | 0.4 mM | HEK293 | [4][7] |
Experimental Protocols: Unraveling the Interaction
The characterization of this compound as an OATP substrate has been largely achieved through in vitro transport assays using stably transfected cell lines. Human embryonic kidney (HEK) 293 cells are a common choice as they do not endogenously express the hepatic OATPs of interest.
General Protocol for OATP-Mediated Uptake Assay
This protocol outlines the typical steps involved in assessing the transport of a compound, such as this compound, by a specific OATP transporter expressed in a mammalian cell line.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
- Cells are stably transfected with a plasmid vector containing the cDNA for the human OATP of interest (e.g., OATP1B1, OATP1B3) or an empty vector as a control.
- Stable transfectants are selected and maintained under antibiotic pressure.
2. Protein Expression Verification:
- Expression of the OATP protein in the transfected cell lines is confirmed using methods such as Western blotting or immunofluorescence microscopy.[7]
3. Uptake Experiment:
- Cells are seeded into multi-well plates and allowed to reach confluence.
- Prior to the experiment, cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
- The uptake is initiated by adding the uptake buffer containing the radiolabeled or fluorescently tagged substrate (or this compound, which can be quantified by mass spectrometry) at various concentrations.
- The incubation is carried out for a specific time at 37°C.
- To stop the uptake, the substrate solution is rapidly removed, and the cells are washed multiple times with ice-cold uptake buffer.
4. Cell Lysis and Quantification:
- Cells are lysed using a suitable lysis buffer (e.g., containing a detergent like Triton X-100).
- The intracellular concentration of the substrate is determined. For this compound, quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
5. Data Analysis:
- The uptake in mock-transfected cells (vector control) is subtracted from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.
- Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
Inhibition Assay Protocol
To determine the inhibitory potential of a compound on OATP-mediated transport, a similar protocol is followed with the addition of the inhibitor.
1. Experimental Setup:
- The experiment is set up as described for the uptake assay.
- A fixed concentration of a known OATP substrate (e.g., bromosulfophthalein) is used.
2. Inhibition:
- The uptake of the substrate is measured in the presence of various concentrations of the inhibitor (e.g., this compound).
- The inhibitor is typically pre-incubated with the cells for a short period before the addition of the substrate.
3. Data Analysis:
- The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of substrate transport) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key transport pathways and experimental workflows.
References
- 1. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]
- 2. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake and efflux transporters for conjugates in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of OATP1B3 determines uptake of Gd-EOB-DTPA in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unige.ch [unige.ch]
Pharmacokinetics of Gadoxetic Acid in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of gadoxetic acid (Gd-EOB-DTPA), a hepatocyte-specific MRI contrast agent, in various preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of gadoxetic acid in these models is crucial for the non-clinical safety assessment and for predicting its behavior in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes critical pathways and workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of gadoxetic acid in rats, dogs, and monkeys after intravenous administration. These values have been compiled from various preclinical studies and provide a comparative overview of the agent's disposition across different species.
Table 1: Pharmacokinetic Parameters of Gadoxetic Acid in Male Rats
| Dose (mmol/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Biliary Excretion (%) | Reference |
| 0.05 | - | - | - | - | 44.5 ± 4.87 | 80.3 ± 3.92 (at 3h) | [1] |
| 0.1 | - | - | - | - | - | 68.9 ± 4.28 (at 3h) | [1] |
| 0.2 | - | - | - | - | - | 63.4 ± 3.83 (at 3h) | [1] |
| 0.5 | - | - | - | - | 24.8 ± 2.84 | 53.1 ± 3.15 (at 3h) | [1] |
Note: Data for Cmax, AUC, t½, and Vd were not consistently reported in the reviewed literature for rats in standard pharmacokinetic tables. The clearance and biliary excretion data highlight a dose-dependent saturation of the hepatic uptake and/or biliary excretion mechanisms.
Table 2: Pharmacokinetic Parameters of Gadoxetic Acid in Dogs
| Dose (mmol/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Fecal Excretion (%) | Reference |
| 0.2 | - | - | 1.86 ± 0.20 | 0.55 ± 0.03 | 2.72 ± 0.18 | 36.8 ± 8.5 (at 6 days) | [1] |
| 0.5 | - | - | 3.12 ± 0.78 | 0.38 ± 0.05 | 2.13 ± 0.16 | 27.1 ± 8.1 (at 6 days) | [1] |
Note: Fecal excretion is used as a surrogate for biliary excretion over a prolonged period.
Table 3: Pharmacokinetic Parameters of Gadoxetic Acid in Monkeys
| Dose (mmol/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Reference |
| 0.025 | - | - | - | - | - | [1] |
Note: Specific pharmacokinetic parameter values for monkeys were not available in the provided search results, though studies have been conducted.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic studies. The following sections outline typical experimental protocols for in vivo and in vitro assessments of gadoxetic acid.
In Vivo Pharmacokinetic Studies
A typical preclinical pharmacokinetic study of gadoxetic acid involves intravenous administration to the animal model, followed by serial collection of biological samples.
Animal Models:
-
Rats: Male Wistar or Sprague-Dawley rats are commonly used.[1][2][3]
-
Dogs: Beagle dogs are a frequently used non-rodent species.
-
Monkeys: Cynomolgus monkeys are often used as a non-human primate model.[4]
Dosing and Administration:
-
Gadoxetic acid is administered as a single intravenous (IV) bolus injection.[5][6]
-
The dose volume is typically low to avoid hemodynamic effects.
-
The formulation is a sterile, aqueous solution.
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points. Common collection sites in rats include the tail vein or jugular vein.[7] For larger animals like dogs and monkeys, cephalic or saphenous veins are used. Blood is processed to plasma or serum and stored frozen until analysis.
-
Bile (for biliary excretion): In rats, the common bile duct is cannulated to allow for direct collection of bile.[1][2][8] This procedure is crucial for determining the extent of hepatobiliary clearance. Animals are often housed in metabolic cages post-surgery to allow for free movement and continuous sample collection.[1][2][8]
-
Urine and Feces (for mass balance): Animals are housed in metabolic cages that separate urine and feces.[9][10][11] This allows for the quantification of gadoxetic acid and its potential metabolites excreted via renal and fecal routes over an extended period.
Analytical Methods
Accurate quantification of gadoxetic acid in biological matrices is critical for pharmacokinetic analysis.
-
Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of gadoxetic acid in plasma, bile, and urine.[12][13][14]
-
Sample Preparation: Protein precipitation is a common method for extracting gadoxetic acid from plasma samples.[13] Solid-phase extraction may also be used for cleaner samples.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
In Vitro Hepatocyte Uptake Assays
In vitro studies using hepatocytes are instrumental in elucidating the mechanisms of hepatic uptake and efflux of gadoxetic acid.
-
Hepatocytes: Cryopreserved or freshly isolated hepatocytes from rats, dogs, monkeys, and humans are used.[15][16][17]
-
Assay Principle: Hepatocytes are incubated with gadoxetic acid at 37°C (to measure active and passive transport) and at 4°C (to measure passive diffusion).[15][18] The difference between the uptake at these two temperatures represents the active transport component.
-
Procedure:
-
Hepatocytes are seeded in plates and allowed to attach.[17]
-
The cells are incubated with a known concentration of gadoxetic acid for various time points.
-
The incubation is stopped, and the cells are washed to remove extracellular compound.
-
The intracellular concentration of gadoxetic acid is determined by LC-MS/MS.
-
-
Transporter Inhibition: To identify the specific transporters involved (e.g., OATPs, MRPs), the assay can be performed in the presence of known inhibitors of these transporters.[19][20][21]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways involved in the hepatic disposition of gadoxetic acid.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Experimental workflow for a preclinical pharmacokinetic study of gadoxetic acid.
Hepatic Uptake and Biliary Excretion of Gadoxetic Acid
Caption: Hepatic transport of gadoxetic acid via OATP and MRP transporters.
References
- 1. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of In Vivo Imaging and Physiologically-Based Kinetic Modelling to Predict Hepatic Transporter Mediated Drug–Drug Interactions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. animalab.eu [animalab.eu]
- 10. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tecniplast.it [tecniplast.it]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. Liquid Chromatography/Tandem Mass Spectrometry-Based Simultaneous Analysis of 32 Bile Acids in Plasma and Conventional Biomarker-Integrated Diagnostic Screening Model Development for Hepatocellular Carcinoma | MDPI [mdpi.com]
- 14. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. veritastk.co.jp [veritastk.co.jp]
- 16. Hepatic Uptake Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 18. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bioivt.com [bioivt.com]
- 20. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
An In-Depth Technical Guide to Gadoxetate Disodium (Eob-dtpa): Relaxivity and Contrast Enhancement Theory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoxetate disodium (B8443419) (Gd-EOB-DTPA), known commercially as Eovist® or Primovist®, is a gadolinium-based contrast agent (GBCA) with unique properties that make it indispensable for advanced magnetic resonance imaging (MRI) of the liver.[1][2] Its mechanism is characterized by a biphasic action, initially distributing in the extracellular space like a conventional GBCA, followed by specific uptake into hepatocytes.[3][4] This hepatocyte-specific phase is mediated by organic anion-transporting polypeptides (OATPs) and provides exceptional contrast between healthy liver parenchyma and lesions lacking functional hepatocytes.[1][5] Chemically, it is an ionic, linear complex of gadolinium and an ethoxybenzyl (EOB) substituted diethylenetriaminepentaacetic acid (DTPA) ligand; the EOB moiety is critical for its liver specificity.[5][6] Furthermore, gadoxetate disodium exhibits high T1 relaxivity, partly due to transient protein binding, which allows for effective contrast enhancement at a significantly lower clinical dose than other GBCAs.[5][7] This guide provides a comprehensive technical overview of the theoretical principles of its contrast enhancement, a summary of its quantitative relaxivity data, and detailed experimental protocols for its characterization.
Theory of Contrast Enhancement
Paramagnetism and Proton Relaxation
The contrast-enhancing capability of gadoxetate disodium is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[1] Gd³⁺ has seven unpaired electrons, creating a strong local magnetic field. When placed in the main magnetic field of an MRI scanner, this local field dramatically increases the rate at which nearby water protons return to their equilibrium state after being excited by radiofrequency pulses. This process, known as proton relaxation, has two primary components:
-
T1 Relaxation (Longitudinal or Spin-Lattice): The time constant describing how quickly protons realign with the main magnetic field. Gd³⁺ shortens T1, leading to a stronger signal on T1-weighted images, which appear brighter.[6]
-
T2 Relaxation (Transverse or Spin-Spin): The time constant describing how quickly excited protons lose phase coherence with each other. Gd³⁺ also shortens T2, leading to signal loss on T2-weighted images.
The efficiency of a contrast agent in shortening these relaxation times is quantified by its relaxivity (r1 and r2).[8]
Biphasic Pharmacokinetics
Gadoxetate disodium is distinguished by its dual-function pharmacokinetics, providing both dynamic and hepatocyte-specific imaging information.[5]
-
Dynamic (Extracellular) Phase: Immediately following intravenous injection, the agent distributes throughout the vascular system and into the extracellular fluid space, much like conventional GBCAs.[2][4] This initial phase, encompassing the arterial, portal venous, and transitional phases, allows for the assessment of tissue perfusion and vascularity of liver lesions.[9]
-
Hepatobiliary Phase (HBP): Over time, approximately 50% of the injected dose is actively transported from the blood into functional hepatocytes.[1][3] This selective uptake leads to significant T1 shortening within the healthy liver parenchyma, causing it to become brightly enhanced on T1-weighted images. The peak enhancement of the liver parenchyma typically occurs around 20 minutes post-injection.[3][5] The remaining 50% of the agent is excreted by the kidneys.[2]
Cellular and Molecular Mechanisms
The hepatocyte-specific action of gadoxetate disodium is a multi-step process governed by specific membrane transporters.
-
Hepatocellular Uptake: The lipophilic ethoxybenzyl (EOB) moiety facilitates the recognition and transport of the molecule into hepatocytes via organic anion-transporting polypeptides, specifically OATP1B1 and OATP1B3, located on the sinusoidal (blood-facing) membrane of the hepatocyte.[1][5][6]
-
Intracellular Enhancement: Once inside the hepatocyte, the accumulation of Gd-EOB-DTPA significantly shortens the T1 relaxation time of the intracellular water, resulting in strong signal enhancement of the liver parenchyma.[6]
-
Lesion Characterization: Most malignant liver lesions, such as metastases, and some primary tumors like poorly differentiated hepatocellular carcinoma (HCC), either lack hepatocytes or have dysfunctional or absent OATP transporters.[1][5] Consequently, these lesions do not accumulate the contrast agent and appear dark (hypointense) against the brightly enhanced background of the normal liver in the HBP, dramatically improving lesion conspicuity.[3] Conversely, lesions containing functional hepatocytes, like focal nodular hyperplasia (FNH), will take up the agent and appear bright (iso- to hyperintense).[2][3]
-
Biliary Excretion: Following uptake, gadoxetate disodium is excreted unchanged from the hepatocytes into the bile canaliculi. This process is mediated by the multidrug resistance-associated protein 2 (MRP2) transporter on the canalicular membrane.[5][6] This allows for functional assessment of the biliary system.[5]
Eob-dtpa Relaxivity
Principles of Relaxivity
Relaxivity (r) is the intrinsic property of a contrast agent that quantifies its ability to increase the relaxation rate (R = 1/T) of water protons per unit of concentration.[8] It is expressed in units of L·mmol⁻¹·s⁻¹. A higher r1 relaxivity indicates greater T1 shortening efficiency, leading to brighter enhancement on T1-weighted images.[10] The relationship is defined by the equation:
R1obs = R10 + r1 * [C]
Where R1obs is the observed longitudinal relaxation rate, R10 is the baseline rate of the tissue without the agent, r1 is the longitudinal relaxivity, and [C] is the molar concentration of the agent.[11]
Factors Influencing Relaxivity
The relaxivity of gadoxetate disodium is notably high compared to many other GBCAs.[12] This is attributed to several factors:
-
Protein Binding: Gadoxetate disodium exhibits transient, weak binding to serum albumin (approximately 10%).[5][12] This interaction slows the rotational motion (tumbling) of the Gd-EOB-DTPA molecule. Slower tumbling aligns better with the frequencies required for efficient proton relaxation, thereby increasing r1 relaxivity.[5]
-
Intracellular Environment: The r1 relaxivity of gadoxetate disodium is significantly higher within the liver tissue compared to plasma.[13] This is likely due to increased microviscosity and transient interactions with intracellular macromolecules inside the hepatocyte, which further restricts molecular motion and enhances relaxivity.[13][14]
This high relaxivity is clinically significant as it enables robust contrast enhancement with a gadolinium dose that is one-quarter of that used for many other liver contrast agents (0.025 mmol/kg vs. 0.1 mmol/kg).[5][15]
Quantitative Relaxivity Data
The relaxivity of gadoxetate disodium is dependent on the magnetic field strength and the medium in which it is measured.
| Property | Value | Comments |
| Chemical Structure | Ionic, Linear Chelate | Gadolinium complexed with ethoxybenzyl-diethylenetriaminepentaacetic acid (this compound).[2][5] |
| Hepatocyte Uptake | ~50% | Mediated by OATP1B1 and OATP1B3 transporters.[1][2] |
| Excretion Pathway | 50% Renal, 50% Hepatobiliary | Dual excretion pathway provides rapid clearance.[2][4] |
| Protein Binding | ~10% | Contributes to increased relaxivity.[5][12] |
| Recommended Dose | 0.025 mmol/kg (0.1 mL/kg) | Lower gadolinium dose compared to conventional agents due to high relaxivity.[2][15] |
Table 1. Key Properties of Gadoxetate Disodium (this compound).
| Medium | Field Strength | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference(s) |
| Plasma | - | 8.7 | [13] |
| Human Blood | 1.5 T | ~8.1 (interpolated) | [16] |
| Human Blood | 3.0 T | ~7.8 (interpolated) | [16] |
| Rat Blood (ex vivo) | 1.41 T | 7.5 ± 0.2 | [17] |
| Rat Blood (ex vivo) | 1.5 T | - | |
| Rat Blood (ex vivo) | 3.0 T | - | |
| Rat Blood (ex vivo) | 4.7 T | - | |
| Rat Blood (ex vivo) | 7.0 T | 6.2 ± 0.3 | [17] |
| Rat Liver Tissue (ex vivo) | - | 16.6 | [13] |
| Rat Liver Tissue (ex vivo) | 1.41 T | 15.0 ± 0.9 | [17] |
| Rat Liver Tissue (ex vivo) | 1.5 T | 14.6 ± 1.1 | [17] |
| Rat Liver Tissue (ex vivo) | 3.0 T | - | |
| Rat Liver Tissue (ex vivo) | 4.7 T | - | |
| Rat Liver Tissue (ex vivo) | 7.0 T | 6.0 ± 0.3 | [17] |
| Rat Urine (ex vivo) | 1.41 T | 5.6 ± 0.1 | [17] |
| Rat Urine (ex vivo) | 7.0 T | 4.5 ± 0.1 | [17] |
| Rat Bile (ex vivo) | 1.41 T | 5.6 ± 0.4 | [17] |
| Rat Bile (ex vivo) | 7.0 T | 4.3 ± 0.6 | [17] |
Table 2. Longitudinal (r1) Relaxivity of this compound in Various Media and Field Strengths.
Experimental Protocol for Relaxivity Measurement
Measuring the relaxivity of a contrast agent is a fundamental characterization step. The following provides a detailed methodology for determining r1 and r2 using a clinical MRI scanner.[18]
Phantom Preparation
-
Stock Solution: Prepare a high-concentration stock solution of gadoxetate disodium in the desired medium (e.g., purified water, saline, human plasma). The exact concentration should be verified using methods like inductively coupled plasma mass spectrometry (ICP-MS).
-
Serial Dilutions: Create a series of at least 5-6 samples through serial dilution of the stock solution.[18] Concentrations should span a clinically relevant range (e.g., 0.1 to 1.0 mM).[11] Include a control sample containing only the medium (0 mM concentration).
-
Sample Containment: Transfer each sample into a separate, appropriately sized container suitable for MRI, such as 5-mm NMR tubes or small vials.[11] Arrange the vials in a phantom holder to ensure they are positioned securely and centrally within the MRI coil's field of view.
-
Temperature Control: Allow the phantom to equilibrate to the desired temperature (e.g., 37°C for clinical relevance) before and during the scan.[8]
MRI Acquisition
The following are example protocols. Specific parameters may need optimization based on the MRI system.
T1 Measurement Protocol:
-
Sequence: Inversion Recovery (IR) Spin-Echo or IR Turbo Spin-Echo (TSE).[11][19]
-
Repetition Time (TR): Long, to allow for full longitudinal recovery between inversions (e.g., > 5 x expected T1 of the control sample; typically > 10,000 ms).[11]
-
Echo Time (TE): Short, to minimize T2 effects (e.g., < 20 ms).[11]
-
Inversion Times (TI): Acquire a series of images with varying TIs to sample the T1 recovery curve effectively. A typical range would include at least 8 points, such as 25, 100, 250, 500, 800, 1200, 2300, 3000 ms (B15284909).[11]
-
Other Parameters: Use a single slice positioned through the center of the samples, with a field of view (FOV) and matrix size sufficient to clearly resolve each vial.
T2 Measurement Protocol:
-
Sequence: Multi-Echo Spin-Echo (or Carr-Purcell-Meiboom-Gill - CPMG).[11]
-
Repetition Time (TR): Long, to minimize T1 weighting (e.g., > 5 x expected T1; > 2000 ms).
-
Echo Times (TE): Acquire a train of echoes at multiple, evenly spaced TEs (e.g., 16 or 32 echoes with a 10-15 ms spacing).[11]
Data Analysis and Calculation
-
Region of Interest (ROI) Analysis: For each sample vial in each acquired image, draw a region of interest (ROI) in the center of the vial to avoid partial volume effects. Record the mean signal intensity (SI) within the ROI.
-
T1/T2 Curve Fitting:
-
For T1, plot the SI from each ROI against the corresponding TI. Fit this data to the three-parameter inversion recovery signal equation: SI(TI) = A |1 - 2e-TI/T1 + e-TR/T1|. The T1 value is determined from the fit.
-
For T2, plot the SI from each ROI against the corresponding TE. Fit this data to a single exponential decay function: SI(TE) = A * e-TE/T2. The T2 value is determined from the fit.[11]
-
-
Relaxation Rate Calculation: Convert the calculated T1 and T2 relaxation times into relaxation rates (R1 = 1/T1, R2 = 1/T2) for each sample concentration.
-
Linear Regression and Relaxivity Determination:
-
Plot the relaxation rates (R1 and R2) on the y-axis against the corresponding gadoxetate disodium concentrations ([C]) on the x-axis.[8][20]
-
Perform a linear regression on the data points. The slope of the resulting line is the relaxivity (r1 or r2) in L·mmol⁻¹·s⁻¹.[8][11] The y-intercept represents the baseline relaxation rate of the medium.
-
References
- 1. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Gadoxetate Disodium for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. mriquestions.com [mriquestions.com]
- 9. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. appliedradiology.com [appliedradiology.com]
- 11. researchgate.net [researchgate.net]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Preclinical evaluation of Gd-EOB-DTPA as a contrast agent in MR imaging of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsna.org [pubs.rsna.org]
- 15. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeva-vault.prod.cdp.int.bayer.com [veeva-vault.prod.cdp.int.bayer.com]
- 17. Ex vivo gadoxetate relaxivities in rat liver tissue and blood at five magnetic field strengths from 1.41 to 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biodistribution and Elimination Pathways of Gd-EOB-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), also known as gadoxetate disodium, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its unique properties stem from its dual functionality: it acts as a conventional extracellular contrast agent in the early dynamic phases of imaging and as a hepatocyte-specific agent in the delayed phase. This characteristic is attributed to the presence of a lipophilic ethoxybenzyl group, which facilitates its uptake by hepatocytes.[1][2] This guide provides a comprehensive overview of the biodistribution and elimination pathways of Gd-EOB-DTPA, presenting quantitative data, detailed experimental methodologies, and visual representations of the key physiological processes.
Biodistribution and Pharmacokinetics
Upon intravenous administration, Gd-EOB-DTPA distributes into the extracellular fluid, allowing for dynamic vascular imaging. Subsequently, it is selectively taken up by hepatocytes, leading to significant enhancement of liver parenchyma.[3] Peak liver signal intensity is typically observed around 20 minutes post-injection, with enhancement lasting for approximately two hours.[3]
The recommended dose of Gd-EOB-DTPA is lower than that of standard gadolinium chelates, typically 0.025 mmol/kg of body weight.[1] Gd-EOB-DTPA exhibits weak and transient binding to plasma proteins.[4]
Elimination Pathways
Gd-EOB-DTPA is eliminated from the body unchanged through two primary, competing pathways: renal excretion via glomerular filtration and biliary excretion following hepatocyte uptake.[1][4] In healthy individuals, these pathways contribute in roughly equal measure to the agent's clearance.
Quantitative Excretion Data
The following tables summarize the quantitative data on the elimination of Gd-EOB-DTPA in various populations.
Table 1: Elimination of Gd-EOB-DTPA in Healthy Subjects
| Elimination Pathway | Percentage of Administered Dose | Reference |
| Renal Excretion | 41.6% - 51.2% | [1] |
| Biliary/Fecal Excretion | 43.1% - 53.2% | [1] |
Table 2: Elimination of Gd-EOB-DTPA in Patients with Hepatic Impairment
| Patient Population | Renal Excretion (% of Dose) | Fecal Excretion (% of Dose) | Reference |
| High Bilirubin Levels (>3 mg/dL) | 72% - 96% | Decreased | [5] |
| Mild to Moderate (Child-Pugh A & B) | Increased | Decreased | [5] |
Table 3: Elimination of Gd-EOB-DTPA in Patients with Renal Impairment
| Patient Population | Elimination Half-Life (t1/2) | Clearance Mechanism | Reference |
| End-Stage Renal Failure (ESRF) | 20.0 ± 7.0 hours | Increased Hepatobiliary Excretion & Hemodialysis | [5] |
| Healthy Controls | 1.8 ± 0.2 hours | Renal and Biliary Excretion | [5] |
Table 4: Gd-EOB-DTPA Excretion in a Rat Model with Impaired Elimination Pathways
| Experimental Condition | Percentage of Dose Cleared | Time Frame | Reference |
| Bile Duct Ligation | 89.4% ± 7.5% | 4 hours | [6] |
| Renal Vessel Ligation | 87.0% ± 6.0% | 1 hour | [6] |
Cellular Mechanisms of Hepatic Uptake and Excretion
The hepatocyte-specific uptake of Gd-EOB-DTPA is a carrier-mediated process. The primary transporters involved are the organic anion-transporting polypeptides OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes.[7][8] The expression level of OATP1B3, in particular, has been shown to correlate strongly with the degree of Gd-EOB-DTPA uptake in hepatocellular carcinoma (HCC).[7][9]
Following uptake into the hepatocyte, Gd-EOB-DTPA is then actively transported into the bile canaliculi for excretion. This process is mediated by the multidrug resistance-associated protein 2 (MRP2) located on the apical membrane of the hepatocyte.[7]
Caption: Cellular pathway of Gd-EOB-DTPA hepatic uptake and biliary excretion.
Renal Elimination Pathway
The renal elimination of Gd-EOB-DTPA occurs through glomerular filtration in the kidneys. The agent is freely filtered from the blood in the glomerulus and passes into the renal tubules, from where it is excreted in the urine without significant reabsorption or secretion.[10]
Caption: Renal elimination pathway of Gd-EOB-DTPA via glomerular filtration.
Experimental Protocols
Representative Protocol for a Rat Biodistribution Study
This protocol is a synthesized representation based on common practices in preclinical biodistribution studies.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week prior to the study.
-
Administration of Gd-EOB-DTPA:
-
A dose of 0.1 mmol/kg of Gd-EOB-DTPA is administered via a tail vein injection.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection, animals are anesthetized.
-
Blood samples are collected via cardiac puncture.
-
Urine and bile are collected at specified intervals.
-
Animals are euthanized, and major organs (liver, kidneys, spleen, heart, lungs, brain, muscle, and bone) are harvested.
-
-
Sample Processing:
-
Harvested tissues are weighed.
-
Tissue samples are homogenized.
-
-
Quantitative Analysis of Gadolinium:
-
Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.
-
Pharmacokinetic parameters, such as elimination half-life and clearance, are determined from the plasma concentration-time data.
-
Caption: Experimental workflow for a typical biodistribution study of Gd-EOB-DTPA.
Conclusion
Gd-EOB-DTPA exhibits a unique biodistribution profile characterized by its dual elimination through both renal and biliary pathways. This dual clearance mechanism is robust, with one pathway able to compensate for impairment in the other. The specific uptake of Gd-EOB-DTPA by hepatocytes is mediated by OATP transporters, providing a molecular basis for its utility in liver imaging. A thorough understanding of these biodistribution and elimination characteristics is crucial for the optimal design of preclinical and clinical studies and for the interpretation of imaging results in both healthy and diseased states.
References
- 1. [Renal enhancement and excretion of the hepatobiliary contrast agent Gd-EOB-DTPA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: A review [agris.fao.org]
- 3. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal hepatic lesions in Gd-EOB-DTPA enhanced MRI: the atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic MR imaging of kidneys perfused with EOB-Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: A review (Journal Article) | ETDEWEB [osti.gov]
An In-Depth Technical Guide to the Stability of Eob-dtpa in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate disodium (B8443419) (Gd-Eob-dtpa), commercially known as Eovist® or Primovist®, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI), particularly for liver imaging. Its unique pharmacokinetic profile, characterized by dual renal and hepatobiliary excretion, is attributed to the lipophilic ethoxybenzyl (Eob) moiety attached to the diethylenetriamine (B155796) pentaacetic acid (DTPA) backbone.[1][2] The stability of the complex between the gadolinium ion (Gd³⁺) and the Eob-dtpa ligand is of paramount importance, as the release of free Gd³⁺ in biological systems can lead to toxicity. This technical guide provides a comprehensive overview of the stability of this compound in biological systems, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Free gadolinium ions are toxic, necessitating their chelation to form stable complexes for clinical use.[1] The stability of these complexes is described by two key parameters: thermodynamic stability and kinetic stability.[3] Thermodynamic stability refers to the equilibrium between the chelated and dissociated forms of the GBCA, while kinetic stability pertains to the rate at which this equilibrium is reached.[3] For linear agents like this compound, both aspects are crucial in determining the potential for in vivo gadolinium release.
Quantitative Stability Data
The stability of this compound has been assessed through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its thermodynamic and kinetic stability, gadolinium release, protein binding, and pharmacokinetics.
Table 1: Thermodynamic and Kinetic Stability of this compound
| Parameter | Value | Notes |
| Thermodynamic Stability (log K) | 23.46 | The complexes of this compound with larger metal ions, like Gd³⁺, exhibit larger stability constants than the complexes of DTPA by 0.5-1 logK unit.[4] |
| Kinetic Stability | Higher than Gd-DTPA | The rate constants for the dissociation of Gd(this compound)2- are three times lower than those for Gd(DTPA)2-.[4][5] |
Table 2: Gadolinium Release from this compound in Human Serum
| Condition | Gd³⁺ Release | Initial Rate of Release (%/day) |
| Native human serum (pH 7.4, 37°C) after 15 days | 1.1% (0.76-1.2%) | 0.07% (0.05-0.08%) |
Table 3: Protein Binding of this compound
| Parameter | Value | Method |
| Protein Binding | <10% (weak and transient) | Not specified |
| Dissociation Constant (Kd) with Human Serum Albumin | 1-4.1 mM | Proton and deuterium (B1214612) relaxation rates and equilibrium dialysis |
Table 4: Pharmacokinetics of this compound in Healthy Adults
| Parameter | Value |
| Elimination Half-life | Approximately 1 hour |
| Excretion | ~50% renal, ~50% hepatobiliary |
| Total Clearance | 250 mL/min |
Experimental Protocols
This section details the methodologies for key experiments used to assess the stability of this compound.
Determination of Gadolinium Release in Human Serum via HPLC-ICP-MS
This method quantifies the amount of free gadolinium released from the this compound complex in a biological matrix.
-
Sample Preparation:
-
Incubate this compound in human serum at a concentration of 1 mmol/L.
-
Maintain the samples at 37°C and a pH of 7.4.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7, and 15 days).
-
To separate the released Gd³⁺ from the intact chelate, employ ion-exchange chromatography.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): Use a system equipped with an anion-exchange column (e.g., Metrosep A Supp 3 - 250/4.0) to separate the negatively charged intact this compound from the free Gd³⁺.[6]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Couple the HPLC system to an ICP-MS to detect and quantify the gadolinium in the eluent.[6]
-
-
Analysis:
-
Generate a calibration curve using known concentrations of a gadolinium standard.
-
Calculate the concentration of free Gd³⁺ in each sample based on the calibration curve.
-
Express the amount of released gadolinium as a percentage of the total initial concentration of this compound.
-
Assessment of Protein Binding using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction between this compound and proteins like human serum albumin (HSA).
-
Sample Preparation:
-
Prepare solutions of this compound at various concentrations.
-
Prepare a solution of HSA at a constant concentration in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Mix the this compound and HSA solutions to create a series of samples with varying molar ratios of the contrast agent to the protein.
-
-
Instrumentation:
-
NMR Spectrometer: Use a high-field NMR spectrometer to measure the longitudinal (T₁) and transverse (T₂) relaxation times of water protons.
-
-
Analysis:
-
Measure the T₁ and T₂ relaxation times for each sample.
-
The binding of this compound to HSA will affect the relaxation times of the surrounding water protons.
-
Analyze the changes in relaxation rates as a function of the this compound concentration to determine the dissociation constant (Kd) of the interaction.
-
Determination of Thermodynamic Stability (Potentiometric Titration)
Potentiometric titration is a classic method to determine the stability constants of metal complexes.
-
Methodology:
-
Prepare a solution of the this compound ligand.
-
Add a known amount of a Gd³⁺ salt solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
-
The titration curve will show inflection points corresponding to the deprotonation of the ligand and the formation of the Gd³⁺-Eob-dtpa complex.
-
-
Analysis:
-
Analyze the titration data using a suitable software program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant (log K) of the Gd³⁺-Eob-dtpa complex.[7]
-
In Vitro Stability Assessment in Hepatocyte Cultures
This assay evaluates the stability of this compound in the presence of liver cells.
-
Cell Culture:
-
Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture medium.
-
Incubate the cells until they form a confluent monolayer.
-
-
Experiment:
-
Add this compound to the cell culture medium at a clinically relevant concentration.
-
Incubate the cells with this compound for various time periods (e.g., 1, 4, 24 hours).
-
At each time point, collect both the culture medium and the cell lysate.
-
-
Analysis:
-
Analyze the medium and cell lysate for the presence of intact this compound and free Gd³⁺ using HPLC-ICP-MS as described previously.
-
Assess cell viability using a standard assay (e.g., MTT assay) to determine any cytotoxic effects of the contrast agent or its potential degradation products.[8]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure, signaling pathways, and experimental workflows.
Caption: Chemical Structure of Gd-Eob-dtpa.
Caption: Potential Dissociation and Transmetallation Pathway of this compound.
Caption: Experimental Workflow for Gd³⁺ Release Assessment.
Caption: Cellular Uptake and Excretion of this compound in Hepatocytes.
Conclusion
The stability of this compound in biological systems is a critical factor for its safe and effective use as an MRI contrast agent. This guide has provided a detailed overview of its stability profile, supported by quantitative data and established experimental methodologies. The thermodynamic and kinetic data indicate a relatively high stability for a linear GBCA, which is reflected in the low percentage of gadolinium release observed in human serum. The provided protocols offer a foundation for researchers to conduct their own stability assessments. The visualizations aim to clarify the complex interactions and processes involved. A thorough understanding of these principles is essential for the continued development and safe application of gadolinium-based contrast agents in clinical practice.
References
- 1. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]
- 2. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. richardsemelka.com [richardsemelka.com]
- 4. [Complexation properties of the ligand this compound and the kinetic stability of Gd(this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Molecular Imaging with Hepatobiliary Contrast Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of molecular imaging utilizing hepatobiliary contrast agents. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the mechanisms, applications, and experimental considerations of these specialized imaging agents.
Core Principles of Hepatobiliary Contrast Agents
Hepatobiliary contrast agents are a class of paramagnetic compounds utilized in magnetic resonance imaging (MRI) to provide specific enhancement of liver parenchyma and the biliary system.[1][2] Unlike conventional extracellular contrast agents, these agents are actively taken up by functional hepatocytes and subsequently excreted into the bile.[1][2] This unique property allows for a dual-phase imaging approach: an initial dynamic phase that provides information on vascularity, similar to extracellular agents, and a delayed hepatobiliary phase that offers functional information about hepatocyte uptake and biliary excretion pathways.[3]
The primary mechanism of action involves the shortening of the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted MR images.[1][2] This selective enhancement of healthy liver tissue increases the contrast and conspicuity of lesions that lack functional hepatocytes, such as metastases.[2] The two main classes of hepatobiliary contrast agents are gadolinium-based and manganese-based agents.
Types of Hepatobiliary Contrast Agents and Their Mechanisms of Action
The most commonly used hepatobiliary contrast agents are gadolinium-based, specifically gadoxetate disodium (B8443419) (Gd-EOB-DTPA) and gadobenate dimeglumine (Gd-BOPTA).[3] Manganese-based agents, such as mangafodipir trisodium, have also been developed but are less commonly used in current clinical practice.
The uptake of these agents from the sinusoidal blood into hepatocytes is primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[4][5] Following intracellular transport, they are actively excreted into the biliary canaliculi by multidrug resistance-associated proteins (MRPs), predominantly MRP2.[4][5] A portion of the agent can also be transported back into the sinusoidal blood by MRP3.[5]
Signaling Pathway for Hepatobiliary Contrast Agent Transport
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Hepatobiliary contrast agents for Liver Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Eob-dtpa MRI in Rodent Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA), a liver-specific MRI contrast agent, in rodent models of liver disease. This technique offers a powerful non-invasive tool for the longitudinal assessment of liver function, fibrosis, and the detection of hepatocellular carcinoma (HCC).
Introduction to Eob-dtpa (Gadoxetate Disodium)
Gd-EOB-DTPA, also known as gadoxetate disodium (B8443419), is a dual-function contrast agent. Initially, it distributes in the extracellular space, providing vascular information. Subsequently, it is actively transported into hepatocytes via organic anion-transporting polypeptides (OATPs) and excreted into the bile through multidrug resistance-associated proteins (MRPs).[1][2] This hepatocyte-specific uptake allows for the quantitative evaluation of liver function.[1][3] In diseased states such as fibrosis or cirrhosis, the expression and function of these transporters can be compromised, leading to altered contrast enhancement patterns that can be quantified.[1]
Key Applications in Rodent Models of Liver Disease
-
Assessment of Liver Function: this compound MRI can non-invasively measure changes in liver function in models of hepatitis, fibrosis, and cirrhosis.[3][4][5]
-
Staging of Liver Fibrosis: The degree of liver enhancement with this compound correlates with the severity of liver fibrosis.[6][7][8]
-
Detection of Hepatocellular Carcinoma (HCC): this compound enhances the contrast between healthy liver tissue and HCC lesions, improving the detection of small tumors.[9][10]
-
Evaluation of Liver Injury and Regeneration: This technique can be used to quantify liver damage and monitor recovery in models of ischemia-reperfusion injury and hepatectomy.[11][12]
Experimental Protocols
Animal Models of Liver Disease
Various rodent models are employed to study different aspects of liver pathology:
-
Chemically-Induced Liver Injury:
-
Carbon Tetrachloride (CCl4): Intraperitoneal injection of CCl4 is a widely used method to induce liver fibrosis and cirrhosis in rats and mice.[4][5][6][7][8] A typical protocol involves intraperitoneal injections of 1 mL/kg of a 50% CCl4 solution twice a week for 4-13 weeks.[6][7]
-
Diethylnitrosamine (DEN): Used to induce liver fibrosis in rats.[13]
-
-
Surgical Models:
-
Partial Hepatectomy: Used to study liver regeneration and function in rats. Models of 30%, 50%, 70%, and 90% hepatectomy can be created.[12]
-
Partial Hepatic Ischemia-Reperfusion Injury (IRI): Involves clamping of the portal triad (B1167595) to induce ischemic injury, followed by reperfusion. Ischemia times can be varied (e.g., 35, 45, 60, 90 minutes) to modulate the extent of damage in mice.[11]
-
-
Genetically Engineered Mouse Models (GEMMs):
-
c-myc/TGFα transgenic mice: Develop spontaneous HCC and are used for studying tumor detection.[10]
-
This compound MRI Protocol
The following provides a general workflow for this compound enhanced MRI in rodents. Specific parameters may need to be optimized based on the MRI system and the specific research question.
Simplified diagram showing the uptake of Gd-EOB-DTPA from the blood into hepatocytes via OATP transporters and its subsequent excretion into the bile via MRP2 transporters.
Relative Enhancement (RE) and Contrast Enhancement Index (CEI)
These are simple and robust methods to quantify the change in signal intensity (SI) of the liver parenchyma after contrast administration.
-
Relative Enhancement (RE): RE = (SI_post / SI_pre) - 1 Where SI_post is the signal intensity at a specific time point in the hepatobiliary phase and SI_pre is the pre-contrast signal intensity.
-
Contrast Enhancement Index (CEI): A normalized measure of enhancement. CEI = (Liver SI_post / Muscle SI_post) / (Liver SI_pre / Muscle SI_pre) This index uses the paraspinal muscle as a reference tissue to normalize the signal intensity. [14]
Parameter Liver Disease Model Rodent Key Findings Reference Relative Enhancement (RE) CCl4-induced fibrosis Rat RE values were not able to differentiate fibrosis stages. [6] Contrast Enhancement Index (CEI) Human patients with fibrosis Human Significant negative correlation between CEI and fibrosis stage (r = -0.545). [14] | Relative Contrast Enhancement Index (RCEI) | CCl4-induced fibrosis/cirrhosis | Rat | RCEI values showed a decreasing trend with increasing severity of liver disease. | [8]|
T1 Mapping
T1 mapping provides a quantitative measure of the longitudinal relaxation time (T1) of the liver tissue. The uptake of Gd-EOB-DTPA, a T1-shortening agent, leads to a reduction in T1 values.
-
T1 Reduction Rate (ΔT1%): ΔT1% = [(T1_pre - T1_post) / T1_pre] * 100 Where T1_pre is the pre-contrast T1 value and T1_post is the T1 value at a specific time point in the hepatobiliary phase.
| Parameter | Liver Disease Model | Rodent | Key Findings | Reference |
| ΔT1 at 30, 40, 50 min | CCl4-induced fibrosis | Rat | Significant positive correlations with ICG-R15 (a measure of liver dysfunction). | [5] |
| Elimination half-life of ΔT1 (TΔT1 1/2) | CCl4-induced fibrosis | Rat | Showed a significant positive correlation with ICG-R15. | [5] |
Pharmacokinetic Modeling
Dynamic contrast-enhanced (DCE) MRI data can be analyzed using pharmacokinetic models to derive parameters that reflect tissue perfusion and permeability.
| Parameter | Liver Disease Model | Rodent | Key Findings | Reference |
| Ktrans (Volume transfer constant) | CCl4-induced fibrosis | Rat | Highest in advanced fibrosis and lowest in the no fibrosis group. | [6][7] |
| iAUC (Initial area under the curve) | CCl4-induced fibrosis | Rat | Highest in advanced fibrosis and lowest in the no fibrosis group. | [6][7] |
| Clearance of Gd-EOB-DTPA | Hepatectomy | Rat | Significantly different between control, 70% hepatectomy, and 90% hepatectomy groups. | [12] |
Lesion-to-Liver Contrast
For HCC detection, the contrast-to-noise ratio (CNR) is a key parameter.
| Parameter | Liver Disease Model | Rodent | Key Findings | Reference |
| Contrast-to-Noise Ratio (CNR) | Chemically induced HCC | Mouse | CNR of HCC lesions increased significantly after Gd-EOB-DTPA administration, allowing for conspicuous detection of small tumors. | [9] |
Correlation with Other Modalities
Quantitative parameters from this compound MRI have been shown to correlate well with established markers of liver function and disease severity.
-
Indocyanine Green (ICG) Retention: The ICG retention rate at 15 minutes (ICG-R15), a clinical measure of liver function, correlates with MRI-derived parameters like ΔT1 and TΔT1 1/2. [5]* Histopathology: The percentage of non-contrasted liver parenchyma on this compound MRI correlates with the histologically quantified amount of liver damage. [11]Similarly, parameters like Ktrans and iAUC correlate with the histopathological stage of liver fibrosis. [6][7]* Serum Biomarkers: The extent of non-contrasted liver parenchyma correlates with elevations in serum liver enzymes such as AST and ALT. [11]
Conclusion
This compound enhanced MRI is a valuable, non-invasive tool for the preclinical evaluation of liver diseases in rodent models. It provides quantitative, longitudinal data on liver function, fibrosis, and tumor burden, which can be crucial for understanding disease mechanisms and for the development and evaluation of new therapies. The protocols and quantitative methods outlined in these application notes provide a foundation for researchers to implement this powerful imaging technique in their studies.
References
- 1. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Liver Function by T1 Maps on Gd-EOB-DTPA-Enhanced MRI for up to 50 Min in Rat Models of Liver Fibrosis: A Longer Hepatobiliary Time Period may Help - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hepatocyte phase of Gd-EOB-DTPA-enhanced MRI in the evaluation of hepatic fibrosis and early liver cirrhosis in a rat model: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrast enhancement with Gd-EOB-DTPA in MR imaging of hepatocellular carcinoma in mice: a comparison with superparamagnetic iron oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different signal intensity at Gd-EOB-DTPA compared with Gd-DTPA-enhanced MRI in hepatocellular carcinoma transgenic mouse model in delayed phase hepatobiliary imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gd-EOB-DTPA-enhanced MRI for quantitative assessment of liver organ damage after partial hepatic ischaemia reperfusion injury: correlation with histology and serum biomarkers of liver cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Liver Function Using Pharmacokinetic Parameters of Gd-EOB-DTPA: Experimental Study in Rat Hepatectomy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular MR Imaging of Liver Fibrosis: A Feasibility Study using Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noninvasive assessment of hepatic fibrosis using gadoxetate-disodium-enhanced 3T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Gd-EOB-DTPA MRI in Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA) is a liver-specific magnetic resonance imaging (MRI) contrast agent that provides both dynamic, perfusion-based information and hepatobiliary-phase information related to hepatocyte function.[1][2] Approximately 50% of the injected Gd-EOB-DTPA is taken up by functional hepatocytes via organic anion-transporting polypeptides (OATP1B1/B3) and subsequently excreted into the bile via multidrug resistance-associated protein 2 (MRP2).[2][3] This unique property allows for the non-invasive, quantitative assessment of regional and global liver function, which is crucial for diagnosing liver diseases, planning liver surgery, and monitoring therapeutic responses in drug development.
These application notes provide an overview of the methodologies and protocols for quantitative Gd-EOB-DTPA MRI, including data acquisition, post-processing, and interpretation.
Signaling Pathway of Gd-EOB-DTPA Hepatocellular Uptake and Excretion
The mechanism of Gd-EOB-DTPA transport within the liver involves several key steps that are indicative of hepatocyte function. The contrast agent first enters the liver sinusoids, then diffuses into the space of Disse, where it is actively transported into hepatocytes by OATP1B1 and OATP1B3 transporters on the sinusoidal membrane.[3][4] Inside the hepatocyte, Gd-EOB-DTPA shortens the T1 relaxation time of surrounding water protons, leading to signal enhancement on T1-weighted MR images. Finally, it is actively excreted into the bile canaliculi by the MRP2 transporter on the canalicular membrane.[2] Impairment at any stage of this pathway due to liver disease can alter the pharmacokinetics of Gd-EOB-DTPA, which can be quantified with MRI.
Caption: Gd-EOB-DTPA uptake and excretion pathway in the liver.
Experimental Protocols
Dynamic Contrast-Enhanced (DCE) MRI for Perfusion and Uptake Analysis
This protocol is designed to capture the dynamic changes in signal intensity as Gd-EOB-DTPA perfuses through the liver and is taken up by hepatocytes.
Patient/Subject Preparation:
-
Fasting for at least 4-6 hours prior to the MRI scan to minimize gallbladder contraction and ensure consistent gastric and bowel peristalsis.
-
Obtain informed consent.
-
Establish intravenous access for contrast agent administration.
Imaging Protocol:
-
Scanner: 1.5T or 3.0T MRI scanner.
-
Coil: Phased-array torso coil.
-
Sequences:
-
Pre-contrast T1-weighted imaging (e.g., 3D spoiled gradient-echo sequence like VIBE or LAVA) to obtain a baseline T1 map.
-
Dynamic T1-weighted imaging with high temporal resolution (e.g., 1-3 seconds per acquisition) for several minutes, starting simultaneously with the contrast injection. A fast low angle shot (FLASH) sequence is often used.[1][5]
-
-
Contrast Agent:
-
Agent: Gd-EOB-DTPA (e.g., Primovist® in Europe, Eovist® in the USA).
-
Dosage: 0.025 mmol/kg body weight (0.1 mL/kg).
-
Injection: Bolus injection at a rate of 1-2 mL/s, followed by a 20-30 mL saline flush.[6]
-
-
Imaging Phases:
Post-processing and Data Analysis:
-
Region of Interest (ROI) Placement: ROIs are drawn on the liver parenchyma (avoiding major blood vessels), spleen, and a major artery (e.g., aorta) on the dynamic series of images.
-
Time-Intensity Curve (TIC) Generation: Generate TICs for each ROI.
-
Pharmacokinetic Modeling:
-
Deconvolution Analysis: This method is used to derive parameters such as Hepatic Extraction Fraction (HEF), input-relative blood flow (irBF), and mean transit time (MTT).[1][6] The aortic TIC serves as the arterial input function.
-
Compartmental Modeling: A dual-input, two-compartment model is often used to estimate parameters like uptake rate (k_hep) and excretion rate (k_b).
-
T1 Mapping for Quantitative Assessment of Liver Function
T1 mapping provides a direct measure of the T1 relaxation time of the liver tissue, which is shortened by the uptake of Gd-EOB-DTPA. The extent of T1 shortening is proportional to the concentration of the contrast agent in the hepatocytes and thus reflects liver function.
Imaging Protocol:
-
Scanner and Coil: Same as for DCE-MRI.
-
Sequences:
-
Contrast Administration: Same as for DCE-MRI.
Post-processing and Data Analysis:
-
T1 Map Generation: Generate pre- and post-contrast T1 maps.
-
ROI Analysis: Place ROIs on the liver parenchyma on the T1 maps to measure the mean T1 values.
-
Calculation of Quantitative Parameters:
-
Pre-contrast T1 (T1pre): Baseline T1 value of the liver.
-
Post-contrast T1 (T1post): T1 value at the hepatobiliary phase.
-
Reduction in T1 (ΔT1): T1pre - T1post.
-
Percentage Reduction in T1 (ΔT1%): [(T1pre - T1post) / T1pre] x 100%.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters derived from Gd-EOB-DTPA MRI and their typical interpretations.
Table 1: Quantitative Parameters from Dynamic Contrast-Enhanced (DCE) MRI
| Parameter | Description | Typical Interpretation in Liver Dysfunction |
| Hepatic Extraction Fraction (HEF) | The fraction of contrast agent extracted from the blood by hepatocytes during its first pass. | Decreased HEF indicates impaired hepatocyte uptake function. |
| Input-Relative Blood Flow (irBF) | A measure of liver perfusion relative to the arterial input. | May be altered in cirrhosis and other vascular liver diseases. |
| Mean Transit Time (MTT) | The average time for the contrast agent to pass through the liver vasculature and parenchyma. | Can be shortened in certain types of liver disease.[6] |
| Hepatocellular Uptake Rate (k_hep) | The rate constant for the transfer of Gd-EOB-DTPA from the extracellular space into hepatocytes. | Reduced k_hep signifies diminished hepatocyte function. |
Table 2: Quantitative Parameters from T1 Mapping
| Parameter | Description | Typical Interpretation in Liver Dysfunction |
| Pre-contrast T1 (T1pre) | Baseline T1 relaxation time of the liver parenchyma. | Can be prolonged in the presence of fibrosis, inflammation, or edema.[9] |
| Post-contrast T1 (T1post) | T1 relaxation time at the hepatobiliary phase. | Longer T1post values indicate reduced Gd-EOB-DTPA uptake and thus poorer liver function.[9][10] |
| ΔT1 (T1pre - T1post) | The absolute reduction in T1 relaxation time. | A smaller ΔT1 is associated with impaired hepatocyte function.[10] |
| ΔT1% | The percentage reduction in T1 relaxation time. | A lower ΔT1% correlates with more severe liver function impairment.[12] |
| Hepatocellular Uptake Index (HUI) | A static, signal intensity-based index derived from liver and spleen signal intensities in the hepatobiliary phase. | Lower HUI values are indicative of reduced liver function.[13] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for a quantitative Gd-EOB-DTPA MRI study and the logical relationship between the MRI parameters and liver function.
Caption: Experimental workflow for quantitative Gd-EOB-DTPA MRI.
Caption: Logical relationships of MRI parameters and liver function.
Conclusion
Quantitative Gd-EOB-DTPA MRI is a powerful, non-invasive tool for the assessment of liver function. By employing standardized protocols and robust data analysis techniques, researchers and clinicians can obtain valuable insights into both global and regional liver function. This information is critical for advancing our understanding of liver diseases and for the development of novel therapeutics. The methods described in these application notes provide a foundation for implementing quantitative Gd-EOB-DTPA MRI in research and clinical practice.
References
- 1. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobe-Based Hepatic Uptake Index of Gd-EOB-DTPA on Contrast-Enhanced MRI to Quantitatively Discriminate between Compensated and Decompensated Hepatitis B-Related Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of liver function in primary biliary cirrhosis using Gd-EOB-DTPA-enhanced liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of Gd-EOB-DTPA by hepatocellular carcinoma: radiologic-pathologic correlation with special reference to bile production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of liver function using T1 mapping on Gd-EOB-DTPA-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of liver function using Gd-EOB-DTPA-enhanced MRI with T1 mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Evaluating segmental liver function using T1 mapping on Gd-EOB-DTPA-enhanced MRI with a 3.0 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
Application Notes and Protocols for Dynamic Contrast-Enhanced (DCE) MRI with Gd-EOB-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a powerful, non-invasive imaging technique that provides quantitative assessment of tissue microvascular characteristics. When coupled with the hepatocyte-specific contrast agent Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA, Primovist® or Eovist®), it offers a unique opportunity to simultaneously probe tissue perfusion, vascular permeability, and hepatocyte function. This dual functionality makes it an invaluable tool in preclinical research and drug development, particularly in the fields of oncology and liver diseases.
Gd-EOB-DTPA initially distributes in the extracellular space, allowing for a dynamic phase of imaging to assess vascular parameters. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATPs) and later excreted into the bile via multidrug resistance-associated protein 2 (MRP2).[1] This hepatobiliary phase provides insights into liver function.
These application notes provide detailed protocols for performing Gd-EOB-DTPA DCE-MRI in preclinical models of liver fibrosis and hepatocellular carcinoma (HCC), along with guidelines for data analysis and interpretation.
Cellular Uptake and Excretion of Gd-EOB-DTPA in Hepatocytes
The unique properties of Gd-EOB-DTPA are attributed to its specific transport mechanism in the liver. The following diagram illustrates the cellular pathways involved in its uptake and excretion by hepatocytes.
Experimental Workflow for Preclinical Gd-EOB-DTPA DCE-MRI
A typical preclinical DCE-MRI study using Gd-EOB-DTPA follows a standardized workflow from animal preparation to data analysis. This ensures reproducibility and accuracy of the quantitative imaging biomarkers.
Detailed Experimental Protocols
Protocol 1: Evaluation of Liver Fibrosis in a Rat Model
This protocol is adapted from studies inducing liver fibrosis in rats using carbon tetrachloride (CCl4).[2][3][4][5]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Intraperitoneal injection of 1 mL/kg of 50% CCl4 in olive oil twice a week for 4-13 weeks to achieve different stages of fibrosis.[2][3][4][5] Control animals receive saline injections.
-
Histological Confirmation: Liver fibrosis is staged using the METAVIR scoring system (F0: no fibrosis, F1-F2: mild fibrosis, F3-F4: advanced fibrosis).[2][3][4][5]
2. Animal Preparation for MRI:
-
Fasting: Fast animals for 4-6 hours before imaging, with free access to water.
-
Anesthesia: Anesthetize with isoflurane (B1672236) (1-2% in oxygen).
-
Catheterization: Place a catheter in the tail vein for contrast agent administration.
-
Physiological Monitoring: Monitor respiration and maintain body temperature throughout the experiment.
3. MRI Acquisition:
-
MRI System: A 3.0T clinical MRI scanner or a dedicated small animal MRI system.
-
Coil: A small animal coil.
-
Pre-contrast Imaging:
-
T2-weighted fast spin-echo sequence for anatomical reference.
-
T1 mapping using a variable flip angle method or an inversion recovery sequence to determine the baseline T1 relaxation time (T10).
-
-
DCE-MRI Sequence:
-
Sequence: 3D T1-weighted spoiled gradient-echo sequence (e.g., VIBE).
-
Temporal Resolution: High temporal resolution is crucial. Aim for less than 5 seconds per dynamic scan.
-
Scan Duration: Acquire a series of baseline images for approximately 1-2 minutes, followed by dynamic scanning for at least 5-10 minutes post-contrast injection.
-
-
Contrast Administration:
-
Agent: Gd-EOB-DTPA.
-
Dose: 0.025 mmol/kg body weight.[6]
-
Administration: Administer as a bolus via the tail vein catheter, followed by a saline flush.
-
-
Hepatobiliary Phase: Acquire T1-weighted images at 15, 20, and 25 minutes post-injection to assess hepatocyte uptake.[2][3][4][5]
Protocol 2: Assessment of Hepatocellular Carcinoma in a Rabbit Model
This protocol is based on the VX2 rabbit liver tumor model.[7][8][9]
1. Animal Model:
-
Species: New Zealand white rabbits.
-
Tumor Implantation: Implantation of VX2 carcinoma cells into the liver. Tumors typically reach approximately 2.0 cm in diameter two weeks after inoculation.[9]
2. Animal Preparation for MRI:
-
Similar to the rat protocol, including fasting, anesthesia, catheterization (typically in an ear vein), and physiological monitoring.
3. MRI Acquisition:
-
MRI System: 1.5T or 3.0T clinical MRI scanner.
-
Coil: An extremity coil or a dedicated rabbit coil.
-
Pre-contrast Imaging:
-
T2-weighted fast spin-echo images.
-
Baseline T1-weighted 3D spoiled gradient-echo images.
-
-
DCE-MRI Sequence:
-
Sequence: 3D T1-weighted spoiled gradient-echo sequence.
-
-
Contrast Administration:
-
Agent: Gd-EOB-DTPA.
-
Dose: 0.025 mmol/kg body weight.
-
Administration: Bolus injection via the ear vein catheter, followed by a saline flush.
-
-
Dynamic Phases: Acquire images during the arterial, portal venous, and delayed phases.
-
Hepatobiliary Phase: Imaging at 20 minutes post-injection is crucial for assessing tumor delineation and hepatocyte function within the tumor.
Data Analysis Protocol
1. Pre-processing:
-
Motion Correction: Register the dynamic image series to a reference frame to minimize motion artifacts.
-
Region of Interest (ROI) Placement:
-
Draw ROIs on the tumor, surrounding liver parenchyma, and a major artery (e.g., abdominal aorta) to obtain the arterial input function (AIF).
-
2. Signal to Concentration Conversion:
-
Convert the signal intensity-time curves from the ROIs into gadolinium concentration-time curves using the baseline T10 map and the known relaxivity of Gd-EOB-DTPA.
3. Pharmacokinetic Modeling:
-
Fit the concentration-time data to a pharmacokinetic model. The most common model is the two-compartment Tofts model, which yields the following parameters:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.
-
kep (Rate Constant): Represents the rate of transfer of the contrast agent from the EES back to the blood plasma.
-
ve (Extravascular Extracellular Volume Fraction): The volume of the EES per unit volume of tissue (ve = Ktrans / kep).
-
vp (Plasma Volume Fraction): The volume of blood plasma per unit volume of tissue.
-
4. Semi-quantitative Analysis:
-
Initial Area Under the Curve (iAUC): Calculated from the initial part of the concentration-time curve, providing a measure of contrast agent uptake.
-
Enhancement Ratio: The percentage increase in signal intensity in the hepatobiliary phase compared to the pre-contrast signal.
Quantitative Data Summary
The following tables summarize typical quantitative DCE-MRI parameters obtained with Gd-EOB-DTPA in preclinical models of liver fibrosis and hepatocellular carcinoma.
Table 1: Pharmacokinetic Parameters in a Rat Model of Liver Fibrosis [2]
| Fibrosis Stage (METAVIR) | Ktrans (min⁻¹) | kep (min⁻¹) | ve | iAUC (mmol·s/L) |
| No Fibrosis (F0) | 0.21 ± 0.06 | 0.89 ± 0.23 | 0.24 ± 0.05 | 1.89 ± 0.54 |
| Mild Fibrosis (F1-F2) | 0.25 ± 0.08 | 0.85 ± 0.19 | 0.30 ± 0.09 | 2.51 ± 0.76 |
| Advanced Fibrosis (F3-F4) | 0.33 ± 0.07 | 0.82 ± 0.17 | 0.41 ± 0.10 | 3.12 ± 0.68 |
Table 2: Pharmacokinetic Parameters in a Rabbit VX2 Liver Tumor Model [7]
| Tissue Type | Ktrans (min⁻¹) | kep (min⁻¹) | ve |
| VX2 Tumor | 0.742 ± 0.086 | 7.345 ± 0.043 | 0.101 ± 0.005 |
| Normal Liver Parenchyma | 0.027 ± 0.002 | 6.721 ± 0.035 | 0.004 ± 0.0009 |
Table 3: Semi-quantitative Parameters in a Mouse Model of Hepatocellular Carcinoma [10]
| Parameter | Gd-DTPA | Gd-EOB-DTPA (Hyperintense) | Gd-EOB-DTPA (Hypointense) |
| Signal Intensity Ratio (SIR) | 1.32 | 1.31 | 0.64 |
| Contrast-to-Noise Ratio (CNR) | 12.2 | 26.1 | -30.08 |
| Percentage Enhancement (PE) | 42.08% | 80.5% | -98.2% |
Conclusion
Gd-EOB-DTPA-enhanced DCE-MRI is a robust and versatile tool for preclinical research, offering quantitative insights into both vascular and cellular processes in the liver. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design, execute, and interpret DCE-MRI studies in relevant animal models of liver disease. Standardization of these protocols is key to obtaining reliable and reproducible imaging biomarkers for evaluating disease progression and therapeutic response.
References
- 1. Contrast enhancement with Gd-EOB-DTPA in MR imaging of hepatocellular carcinoma in mice: a comparison with superparamagnetic iron oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats | PLOS One [journals.plos.org]
- 5. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats [escholarship.org]
- 6. Gd-EOB-DTPA DCE-MRI biomarkers in a rabbit model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative dynamic contrast-enhanced magnetic resonance imaging in a VX2 rabbit liver tumour model using different gadolinium-based contrast agents: comparison of DCE-MRI quantitative results between Magnevist and Eovist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rabbit VX2 Liver Tumor Model: A Review of Clinical, Biology, Histology, and Tumor Microenvironment Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different signal intensity at Gd-EOB-DTPA compared with Gd-DTPA-enhanced MRI in hepatocellular carcinoma transgenic mouse model in delayed phase hepatobiliary imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Hepatic Extraction Fraction (HEF) with Eob-dtpa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the hepatic extraction fraction (HEF) using the hepatocyte-specific MRI contrast agent, gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA). This document outlines the underlying principles, detailed experimental protocols, data analysis techniques, and expected outcomes for assessing liver function quantitatively.
Introduction to Gd-EOB-DTPA and Hepatic Extraction
Gd-EOB-DTPA is a magnetic resonance imaging (MRI) contrast agent with a unique lipophilic ethoxybenzyl group that facilitates its uptake by hepatocytes.[1] Approximately 50% of the injected dose is taken up by functional hepatocytes and subsequently excreted into the biliary system without altering its chemical structure.[2][3] The remaining portion is eliminated through renal excretion.[2] This dual excretion pathway allows for both morphological and functional assessment of the liver.
The hepatic extraction fraction (HEF) represents the proportion of a substance removed from the blood in a single pass through the liver.[4][5] By tracking the kinetics of Gd-EOB-DTPA uptake using dynamic contrast-enhanced MRI (DCE-MRI), it is possible to derive a quantitative measure of HEF, which serves as a direct, noninvasive indicator of hepatocyte function.[6][7]
Principle of HEF Calculation with Gd-EOB-DTPA
The calculation of HEF using Gd-EOB-DTPA relies on the analysis of time-intensity curves (TICs) obtained from dynamic MRI scans. After intravenous injection, Gd-EOB-DTPA distribution is monitored as it passes through the abdominal aorta (input function) and is subsequently taken up by the liver parenchyma (output function).[6][7] By applying a deconvolution analysis to these curves, the contribution of arterial input is mathematically removed, isolating the response of the liver tissue itself.[8] The initial height of the resulting deconvoluted curve represents the HEF.[8]
Several quantitative methods have been developed to assess liver function using Gd-EOB-DTPA, which can be broadly categorized as dynamic and static approaches.[9]
-
Dynamic Methods: These involve the analysis of TICs from dynamic imaging series to model the pharmacokinetics of the contrast agent. Deconvolution analysis is a key technique in this category.[6][7]
-
Static Methods: These methods utilize signal intensity measurements from images acquired during the hepatobiliary phase (typically 20 minutes post-injection) to calculate indices that correlate with liver function.[9][10] An example is the Hepatocellular Uptake Index (HUI).[9]
Experimental Protocols
Animal Preparation (Preclinical Studies)
For preclinical investigations, such as those using rabbit models, the following protocol is advised:
-
Animal Model: Adult New Zealand white rabbits (or other suitable species) are commonly used.[6][11]
-
Induction of Liver Injury (Optional): To study impaired liver function, hepatic injury can be induced, for instance, by intragastric administration of carbon tetrachloride (CCl4).[6][11]
-
Baseline Liver Function Tests: Prior to MRI, collect blood samples to measure baseline liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[6][11] The indocyanine green (ICG) retention rate at 15 minutes (ICG R15) can also be measured as a reference standard for liver function.[6][11]
-
Anesthesia: Anesthetize the animal for the duration of the MRI procedure.
Gd-EOB-DTPA Enhanced MRI Acquisition
The following is a typical MRI protocol for dynamic imaging:
-
Coil: Use an appropriate coil for the subject (e.g., human extremity coil for rabbits).[6][11]
-
Imaging Sequence: A T1-weighted fast low angle shot (FLASH) or a volume interpolated breath-hold examination (VIBE) sequence with fat suppression is recommended.[6][10][11]
-
Pre-contrast Imaging: Acquire a baseline T1-weighted scan before contrast administration.[12]
-
Contrast Administration: Administer a bolus injection of Gd-EOB-DTPA. A typical dose is 0.1 mL/kg (0.25 mmol/mL).[12]
-
Dynamic Scanning: Immediately following the injection, acquire a series of dynamic scans covering the liver and abdominal aorta for several minutes to capture the arterial, portal venous, and early hepatobiliary phases.[6][11]
-
Hepatobiliary Phase Imaging: Acquire static images during the hepatobiliary phase, approximately 20 minutes post-injection.[10]
Image Analysis and HEF Calculation
3.3.1. Dynamic Method: Deconvolution Analysis
-
Region of Interest (ROI) Placement:
-
Time-Intensity Curve (TIC) Generation: Generate TICs from the mean signal intensities within the ROIs for both the aorta and the liver parenchyma over the dynamic scan series.
-
Deconvolution: Apply a deconvolution algorithm to the aortic and hepatic TICs. This process mathematically isolates the liver's response to a single bolus injection.[8]
-
HEF Determination: The initial height (y-intercept) of the resulting deconvoluted curve is taken as the hepatic extraction fraction (HEF).[8] An exponential curve can be fitted to the deconvoluted curve to determine this value accurately.[8]
3.3.2. Static Method: Relative Enhancement (RE) and Hepatocellular Uptake Index (HUI)
-
Relative Enhancement (RE):
-
Hepatocellular Uptake Index (HUI):
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Comparison of Liver Function Parameters Before and After Induced Liver Injury
| Parameter | Before Injury (Mean ± SD) | After Injury (Mean ± SD) | p-value |
| AST (IU/L) | 39.8 ± 5.2 | 138.4 ± 50.5 | < 0.05 |
| ALT (IU/L) | 59.1 ± 11.7 | 172.0 ± 71.6 | < 0.05 |
| ICG R15 (%) | 4.47 ± 2.08 | 19.43 ± 3.98 | < 0.05 |
| Gd-EOB-DTPA HEF | Lower after injury | Higher before injury | Significant |
Data adapted from a study on rabbits with CCl4-induced liver injury.[6][11]
Table 2: Correlation of Gd-EOB-DTPA HEF with Standard Liver Function Tests
| Correlation | Correlation Coefficient (r) | p-value |
| HEF vs. ICG R15 | -0.965 | 0.000 |
| HEF vs. ALBI Score | -0.517 | 0.000 |
HEF shows a strong negative correlation with ICG R15 and a moderate negative correlation with the ALBI (Albumin-Bilirubin) score, indicating that as liver function declines (higher ICG R15 or ALBI score), the HEF decreases.[6][12]
Visualization of Workflows and Pathways
Gd-EOB-DTPA Uptake and Excretion Pathway
References
- 1. Advances in Assessing Preoperative Liver Function with Gd-EOB-DTPA Dynamic Contrast Enhanced MRI [scirp.org]
- 2. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new formula to calculate the resection limit in hepatectomy based on Gd-EOB-DTPA-enhanced magnetic resonance imaging | PLOS One [journals.plos.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Hepatic extraction ratio – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
- 10. Assessing liver function by liver enhancement during the hepatobiliary phase with Gd-EOB-DTPA-enhanced MRI at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of hepatic extraction fraction with gadoxetate low‐temporal resolution DCE‐MRI‐based deconvolution analysis: validation with ALBI score and Child‐Pugh class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hepatocellular Uptake Index (HUI) Measurement Using Gd-EOB-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA) is a liver-specific magnetic resonance imaging (MRI) contrast agent that provides both dynamic vascular and hepatobiliary phase imaging.[1] Approximately 50% of the injected dose is taken up by functional hepatocytes and subsequently excreted into the biliary system.[1][2] This hepatocyte-specific uptake allows for the quantitative assessment of liver function. The Hepatocellular Uptake Index (HUI) is a quantitative metric derived from Gd-EOB-DTPA enhanced MRI that reflects the uptake of the contrast agent by hepatocytes and serves as a surrogate marker for liver function.[3][4]
These application notes provide a detailed protocol for measuring HUI and summarize its applications in research and drug development for the assessment of liver function and pathology.
Principle and Mechanism of Gd-EOB-DTPA Uptake
Gd-EOB-DTPA is a lipophilic molecule that, after intravenous administration, is transported from the sinusoidal space into hepatocytes.[5] This uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B3, which are expressed on the sinusoidal membrane of hepatocytes.[6][7][8] Following uptake, Gd-EOB-DTPA is excreted into the bile canaliculi by multidrug resistance-associated protein 2 (MRP2).[7] The degree of Gd-EOB-DTPA uptake and subsequent signal enhancement in the hepatobiliary phase is proportional to the expression and function of these transporters, which in turn reflects hepatocyte function.[8] In conditions such as hepatocellular carcinoma (HCC), the expression of OATPs may be reduced, leading to decreased uptake of Gd-EOB-DTPA and lower signal intensity in the hepatobiliary phase.[5][6]
Signaling Pathway of Gd-EOB-DTPA Hepatocellular Uptake
Caption: Gd-EOB-DTPA uptake and excretion pathway in hepatocytes.
Experimental Protocol for HUI Measurement
This protocol outlines the steps for acquiring and analyzing Gd-EOB-DTPA enhanced MRI data to calculate the HUI.
I. Patient/Subject Preparation
-
Fasting: The subject should fast for at least 4-6 hours prior to the MRI examination to minimize gallbladder contraction and optimize visualization of the biliary system.
-
Informed Consent: Ensure the subject has provided informed consent for the procedure.
-
Positioning: Position the subject supine on the MRI table. A phased-array torso coil should be used for signal reception.
II. MRI Acquisition
-
Scanner: A 1.5T or 3.0T MRI scanner is recommended.[9]
-
Pre-contrast Imaging:
-
Acquire T1-weighted (T1W) and T2-weighted (T2W) images of the liver.
-
A fat-suppressed 3D gradient-echo (GRE) T1-weighted sequence is crucial for the HUI calculation. This sequence should be acquired before contrast administration to obtain baseline signal intensities.
-
-
Contrast Administration:
-
Dynamic Post-contrast Imaging:
-
Acquire dynamic fat-suppressed 3D GRE T1-weighted images during the arterial, portal venous, and transitional phases.
-
-
Hepatobiliary Phase Imaging:
III. Data Analysis and HUI Calculation
-
Image Segmentation:
-
On the 20-minute hepatobiliary phase T1-weighted images, manually or semi-automatically draw regions of interest (ROIs) to segment the entire liver parenchyma and the spleen.
-
Care should be taken to exclude large blood vessels, bile ducts, and focal liver lesions from the liver ROI.
-
-
Signal Intensity Measurement:
-
Measure the mean signal intensity of the whole liver (L20) and the whole spleen (S20) from the segmented ROIs on the 20-minute hepatobiliary phase images.[3]
-
-
Volume Measurement:
-
Calculate the total liver volume (VL) from the segmented liver ROI.
-
-
HUI Calculation:
-
The Hepatocellular Uptake Index (HUI) is calculated using the following formula[3]: HUI = VL * (L20 / S20 - 1)
-
Experimental Workflow for HUI Measurement
Caption: Step-by-step workflow for HUI measurement.
Applications in Research and Drug Development
The HUI provides a non-invasive method to quantitatively assess liver function, making it a valuable tool in various research and clinical settings.
Assessment of Global and Segmental Liver Function
The HUI has been shown to correlate well with established liver function tests, such as the indocyanine green (ICG) clearance test.[3][13] Unlike the ICG test, which provides a global assessment of liver function, the HUI can be calculated for specific segments of the liver, allowing for the evaluation of regional liver function.[4] This is particularly useful in planning liver resection and assessing the function of the future liver remnant.[14][15]
Prediction of Post-Hepatectomy Liver Failure (PHLF)
Accurate preoperative assessment of liver function is critical to predict the risk of PHLF after major liver resection. Studies have demonstrated that the HUI is a useful predictor of PHLF.[14][15] A lower remnant HUI (rHUI) has been associated with a higher risk of developing severe PHLF.[15]
Characterization of Hepatocellular Carcinoma (HCC)
The uptake of Gd-EOB-DTPA is dependent on the expression of OATP transporters, which is often reduced in HCC.[5][6] Consequently, most HCCs appear hypointense on hepatobiliary phase images. The degree of this hypointensity can correlate with the differentiation of the tumor, with poorly differentiated tumors showing lower signal intensity.[5] Therefore, HUI measurements of tumor tissue can provide insights into the biological characteristics of HCC.[8] Gd-EOB-DTPA enhanced MRI has been shown to improve the detection of small HCCs.[7][16]
Monitoring Liver Function Changes
The HUI can be used to monitor changes in liver function over time, for example, after portal vein embolization (PVE) to induce hypertrophy of the future liver remnant before major hepatectomy.[17] It can also be a valuable tool in drug development to assess potential hepatotoxicity or to evaluate the efficacy of therapies aimed at improving liver function.
Quantitative Data Summary
| Parameter | Finding | Reference |
| Correlation with ICG-PDR | HUI and spleen volume were significantly correlated with the plasma disappearance rate of indocyanine green (ICG-PDR) (R = 0.87). | [3] |
| Correlation with ICG R15 | Gd-EOB-DTPA hepatic enhancement fraction (HEF), a related metric, showed a strong correlation with the ICG retention rate at 15 minutes (ICG R15) (correlation coefficient = 0.965). | [9][13] |
| HCC Detection | Gd-EOB-DTPA-enhanced MRI demonstrated a sensitivity of 93.9% and a specificity of 100% for detecting residual or new tumor lesions after transarterial chemoembolization (TACE) for HCC, outperforming contrast-enhanced CT. | [18] |
| Prediction of PHLF | The remnant HUI (rHUI) was found to be a useful predictor of post-hepatectomy liver failure (PHLF) of grade B or C. | [15] |
| Monitoring after PVE | HUI of the future liver remnant significantly increased at 14 and 28 days after portal vein embolization (PVE). | [17] |
Limitations
While the HUI is a powerful tool, it is important to consider its limitations. The calculation of HUI can be influenced by factors such as the presence of hepatic iron or fat deposition, the specific MRI acquisition parameters used, and the methodology for ROI segmentation. Standardization of these factors is crucial for obtaining reproducible results.
Conclusion
The Hepatocellular Uptake Index (HUI) measured using Gd-EOB-DTPA enhanced MRI is a valuable, non-invasive imaging biomarker for the quantitative assessment of liver function. Its ability to provide both global and segmental functional information makes it a powerful tool for researchers, scientists, and drug development professionals in a wide range of applications, from preoperative planning for liver surgery to the characterization of liver tumors and monitoring of therapeutic interventions.
References
- 1. Biliary MR imaging with Gd-EOB-DTPA and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliary MR imaging with Gd-EOB-DTPA and its clinical applications. | Semantic Scholar [semanticscholar.org]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Expression of OATP1B3 determines uptake of Gd-EOB-DTPA in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gd-EOB-DTPA-enhanced Magnetic Resonance Imaging and Alpha-fetoprotein Predict Prognosis of Early-Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II clinical evaluation of Gd-EOB-DTPA: dose, safety aspects, and pulse sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Phase I clinical evaluation of Gd-EOB-DTPA as a hepatobiliary MR contrast agent: safety, pharmacokinetics, and MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnetic resonance-derived hepatic uptake index improves the identification of patients at risk of severe post-hepatectomy liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocellular uptake index obtained with gadoxetate disodium-enhanced magnetic resonance imaging in the assessment future liver remnant function after major hepatectomy for biliary malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gd-EOB-DTPA-enhanced MRI for monitoring future liver remnant function after portal vein embolization and extended hemihepatectomy: A prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A controlled study of Gd-EOB-DTPA-enhanced MRI compared with enhanced CT in assessing lesion status after TACE for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EOB-DTPA Imaging in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA)-enhanced Magnetic Resonance Imaging (MRI) in the preclinical and clinical research of Non-Alcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH).
Introduction to EOB-DTPA in NAFLD Research
Gd-EOB-DTPA is a hepatocyte-specific MRI contrast agent that provides both dynamic, perfusion-weighted imaging and functional information about the liver.[1] Approximately 50% of the injected Gd-EOB-DTPA is taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and subsequently excreted into the biliary system.[2][3] The remaining portion is excreted renally. This unique uptake mechanism allows for the quantitative assessment of hepatocyte function, which is often compromised in NAFLD and NASH.
In the context of NAFLD, this compound-enhanced MRI can be a powerful tool to:
-
Non-invasively assess liver function: Reduced hepatocyte uptake of Gd-EOB-DTPA can indicate impaired liver function, a hallmark of NAFLD progression.[2]
-
Stage liver fibrosis: The degree of liver fibrosis has been shown to correlate with changes in Gd-EOB-DTPA uptake and kinetics.[4]
-
Differentiate between simple steatosis and NASH: While challenging, some studies suggest that quantitative this compound parameters may help distinguish between these two conditions.
-
Monitor therapeutic efficacy: Changes in hepatocyte function following therapeutic intervention can be quantitatively measured.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from this compound enhanced MRI in NAFLD research, providing a basis for comparison across different studies and models.
Table 1: Quantitative this compound MRI Parameters in Animal Models of NAFLD/NASH
| Parameter | Animal Model | NAFLD/NASH Induction Method | Key Findings | Reference |
| Hepatic Extraction Fraction (HEF) | Rabbit | Carbon Tetrachloride (CCl4) | HEF decreased with liver injury and correlated with ICG R15 values. | [5][6] |
| Time to Maximum Relative Enhancement (Tmax) | Mouse | Methionine-Choline-Deficient (MCD) Diet | Tmax was significantly prolonged in mice with NASH compared to controls. | [4] |
| Elimination Half-life of Relative Enhancement (T1/2) | Mouse | Methionine-Choline-Deficient (MCD) Diet | T1/2 was significantly prolonged in mice with NASH compared to controls. | [4] |
| Reduction Rate of T1 (rrT1) | Rat | Methionine-Choline-Deficient (MCD) Diet | rrT1 decreased with increasing severity of liver fibrosis. | [7] |
Table 2: Quantitative this compound MRI Parameters in Human NAFLD Studies
| Parameter | Patient Population | Key Findings | Reference |
| Relative Enhancement (RE) | Pediatric Obesity with NAFLD | RE was evaluated for its diagnostic accuracy in NAFLD screening. | [8] |
| Intracellular Uptake Rate (UR) | Cirrhosis (often a consequence of NASH) | UR decreased with worsening Child-Pugh score. | [9] |
| Fat-Signal-Fraction (FSF) | Patients undergoing major liver resection | Higher FSF correlated with impaired future liver remnant growth. | [1] |
| Reduction Rate of T1 (rrT1) | Patients with Liver Fibrosis | rrT1 correlated significantly with the stage of liver fibrosis. | [9] |
Experimental Protocols
In Vivo this compound MRI Protocol for Rodent Models of NAFLD/NASH
This protocol is adapted from studies using mouse and rat models of NAFLD/NASH induced by diets such as the MCD diet or a high-fat diet.[4][7][10]
Materials:
-
MRI scanner (e.g., 1.5T, 3.0T, or higher field strength for small animals)
-
Animal-specific RF coil
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, heart rate, temperature)
-
Gd-EOB-DTPA (e.g., Primovist® or Eovist®)
-
Saline solution
-
Catheter for intravenous injection (e.g., tail vein)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 1.5-2.0% in oxygen).
-
Place the animal on the scanner bed and secure the RF coil.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Monitor physiological parameters throughout the experiment.
-
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images (e.g., 3D spoiled gradient-echo sequence like VIBE or FLASH).
-
Acquire other relevant sequences as needed (e.g., T2-weighted, fat-water separated imaging for fat quantification).
-
-
Contrast Administration:
-
Administer a bolus injection of Gd-EOB-DTPA via the tail vein catheter. A typical dose for rodents is 0.025 mmol/kg body weight.[8]
-
Follow immediately with a saline flush (e.g., 0.1 mL).
-
-
Dynamic Contrast-Enhanced (DCE) Imaging:
-
Begin dynamic T1-weighted imaging immediately upon contrast injection.
-
Acquire images at multiple time points to capture the arterial, portal venous, and transitional phases (e.g., every few seconds for the first few minutes).
-
-
Hepatobiliary Phase (HBP) Imaging:
-
Acquire T1-weighted images at a later time point, typically 20 minutes post-injection, to capture the hepatobiliary phase.[2]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the liver parenchyma and a reference tissue (e.g., spleen or muscle) on both pre- and post-contrast images.
-
Calculate quantitative parameters such as Relative Enhancement (RE), Tmax, and T1/2 from the dynamic data.
-
Calculate the reduction rate of T1 (rrT1) from pre- and post-contrast T1 maps if available.
-
In Vitro Gd-EOB-DTPA Uptake Assay in Hepatocytes
This protocol provides a framework for assessing hepatocyte function in vitro by measuring the uptake of Gd-EOB-DTPA. This can be performed using primary hepatocytes or cell lines engineered to express OATP transporters (e.g., HEK293-OATP1B1/1B3).[5][11]
Materials:
-
Cultured hepatocytes (primary or cell line)
-
Cell culture medium
-
Gd-EOB-DTPA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Method for quantifying gadolinium concentration (e.g., inductively coupled plasma mass spectrometry (ICP-MS) or a validated LC-MS/MS method)[12]
Procedure:
-
Cell Culture:
-
Plate hepatocytes at a suitable density in multi-well plates and allow them to adhere and form a monolayer.
-
-
Incubation with Gd-EOB-DTPA:
-
Prepare a working solution of Gd-EOB-DTPA in cell culture medium at the desired concentration (e.g., ranging from micromolar to low millimolar concentrations).[5]
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the Gd-EOB-DTPA containing medium to the cells.
-
Incubate for a defined period (e.g., 10, 30, 60 minutes) at 37°C. Include a control group incubated at 4°C to assess passive diffusion.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, remove the Gd-EOB-DTPA containing medium and wash the cells multiple times with ice-cold PBS to remove extracellular contrast agent.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Quantification of Gd-EOB-DTPA Uptake:
-
Determine the protein concentration of each cell lysate for normalization.
-
Measure the gadolinium concentration in the cell lysates using a sensitive analytical method like ICP-MS or LC-MS/MS.
-
Express the results as the amount of Gd-EOB-DTPA taken up per milligram of cellular protein.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of Gd-EOB-DTPA Uptake in Hepatocytes
The uptake of Gd-EOB-DTPA into hepatocytes is an active process primarily mediated by OATP1B1 and OATP1B3 transporters on the sinusoidal membrane. In NAFLD, the expression and function of these transporters can be downregulated, leading to reduced contrast agent uptake.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. springermedicine.com [springermedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gd-EOB-DTPA for Monitoring Treatment Response in Liver Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA) is a liver-specific magnetic resonance imaging (MRI) contrast agent that provides both dynamic and functional information about liver lesions. Its unique properties, including uptake by functional hepatocytes via the organic anion transporting polypeptide 1B3 (OATP1B3), allow for a comprehensive assessment of liver tumors, not only for diagnosis but also for monitoring treatment response.[1][2][3][4] Gd-EOB-DTPA enhanced MRI can reflect the degree of hepatocellular carcinoma (HCC) differentiation and is valuable for selecting treatment and predicting prognosis.[5] This document provides detailed application notes and protocols for utilizing Gd-EOB-DTPA in the preclinical and clinical research settings to monitor the therapeutic efficacy of various treatments for liver tumors.
Principle of Action
Gd-EOB-DTPA is a dual-phase contrast agent. Initially, it distributes in the extracellular space, providing vascular information during the dynamic phases (arterial, portal venous, and transitional phases) similar to conventional extracellular gadolinium agents.[4] Subsequently, it is actively transported into hepatocytes by OATP1B3, leading to enhancement of functional liver parenchyma in the hepatobiliary phase (HBP), typically acquired 15-20 minutes after injection.[2][4] The degree of enhancement in the HBP is proportional to the expression and function of these transporters, offering a surrogate marker of hepatocyte function.[2][3] Tumors with reduced or absent hepatocyte function, such as most HCCs, will appear hypointense relative to the surrounding liver parenchyma in the HBP.[2][6]
Applications in Monitoring Treatment Response
Gd-EOB-DTPA-enhanced MRI is a powerful tool for monitoring the response of liver tumors to various therapies, including:
-
Locoregional Therapies (TACE, RFA, SBRT): Assessing changes in tumor viability, vascularity, and the functional status of the surrounding liver parenchyma.[7][8]
-
Systemic Therapies (e.g., Sorafenib, Lenvatinib): Evaluating changes in tumor enhancement and functional parameters that may precede volumetric changes.
-
Immunotherapies (e.g., Anti-PD-1/PD-L1): Predicting and monitoring treatment response, as Gd-EOB-DTPA uptake has been linked to the WNT/β-catenin signaling pathway, which is associated with resistance to immune checkpoint inhibitors.[9][10][11]
Key Quantitative Imaging Biomarkers
Several quantitative parameters derived from Gd-EOB-DTPA-enhanced MRI can be used to objectively assess treatment response.
| Parameter | Description | Typical Application in Treatment Monitoring |
| Tumor Enhancement Ratio | The ratio of signal intensity of the tumor in the hepatobiliary phase to the signal intensity of the surrounding liver parenchyma.[10] | A decrease in the enhancement ratio can indicate a reduction in viable tumor tissue. |
| Relative Enhancement (RE) | The ratio of the signal intensity of the liver parenchyma in the hepatobiliary phase to the pre-contrast signal intensity.[12] | Used to assess changes in the function of the future liver remnant after portal vein embolization.[12] |
| Hepatocellular Uptake Index (HUI) | A measure that combines volumetric and signal intensity data to quantify the overall function of a liver lobe.[12] | Monitors the functional increase in the future liver remnant after interventions.[12] |
| T1 Relaxation Time (Pre- and Post-contrast) | Measurement of the T1 relaxation time of liver tissue before and after Gd-EOB-DTPA administration. The reduction in T1 time reflects the concentration of the contrast agent.[7][13] | Changes in T1 relaxation time can quantify changes in hepatocyte function in response to therapy.[7] |
| Tumor Volume | Three-dimensional measurement of the tumor size. | A standard metric for assessing treatment response, often used in conjunction with functional parameters. |
| Apparent Diffusion Coefficient (ADC) | A measure of the magnitude of diffusion of water molecules within tissue, obtained from diffusion-weighted imaging (DWI). | An increase in ADC values can indicate treatment-induced necrosis or a decrease in tumor cellularity. |
Experimental Protocols
I. Gd-EOB-DTPA MRI Acquisition Protocol
This protocol provides a general framework. Specific parameters may need to be optimized based on the MRI system and the specific research question.
-
Patient/Animal Preparation:
-
Fasting for 4-6 hours prior to the scan is recommended to reduce bowel peristalsis and optimize gallbladder filling.
-
Ensure adequate hydration.
-
Obtain informed consent for clinical studies or ethical approval for animal studies.
-
-
Pre-contrast Imaging:
-
Acquire T1-weighted (in-phase and out-of-phase), T2-weighted, and diffusion-weighted images (DWI) of the liver.
-
For quantitative T1 mapping, acquire a baseline T1 map.
-
-
Gd-EOB-DTPA Administration:
-
Dynamic Phase Imaging:
-
Hepatobiliary Phase (HBP) Imaging:
II. Image Analysis Protocol
-
Tumor Segmentation:
-
Manually or semi-automatically delineate the region of interest (ROI) encompassing the tumor on all relevant sequences.
-
Delineate ROIs in the surrounding non-tumorous liver parenchyma and a reference muscle (e.g., paraspinal muscle) for normalization.
-
-
Quantitative Parameter Extraction:
-
Enhancement Ratios: Calculate the signal intensity ratios between the tumor and the liver parenchyma in the HBP.
-
Volumetry: Calculate the tumor volume from the segmented ROIs.
-
T1 Mapping Analysis: Calculate the pre- and post-contrast T1 relaxation times and the change (ΔT1) or reduction rate (ΔT1%) within the ROIs.[7]
-
ADC Mapping: Generate ADC maps from the DWI data and calculate the mean ADC value within the tumor ROI.
-
-
Statistical Analysis:
-
Compare the quantitative parameters before and after treatment using appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test).
-
Correlate changes in imaging biomarkers with clinical outcomes, pathological response, or other relevant data.
-
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Quantitative evaluation of Gd-EOB-DTPA uptake in focal liver lesions by using T1 mapping: differences between hepatocellular carcinoma, hepatic focal nodular hyperplasia and cavernous hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gd-EOB-DTPA-enhanced Magnetic Resonance Imaging and Alpha-fetoprotein Predict Prognosis of Early-Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gd-EOB-DTPA-enhanced magnetic resonance imaging and alpha-fetoprotein predict prognosis of early-stage hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gd-EOB-DTPA enhanced MRI for hepatocellular carcinoma: quantitative evaluation of tumor enhancement in hepatobiliary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessing Liver Function in Liver Tumors Patients: The Performance of T1 Mapping and Residual Liver Volume on Gd-EOBDTPA-Enhanced MRI [frontiersin.org]
- 8. Hepatic reaction dose for parenchymal changes on Gd-EOB-DTPA-enhanced magnetic resonance images after stereotactic body radiation therapy for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gd-EOB-DTPA-MRI Could Predict WNT/β-Catenin Mutation and Resistance to Immune Checkpoint Inhibitor Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher Enhancement Intrahepatic Nodules on the Hepatobiliary Phase of Gd-EOB-DTPA-Enhanced MRI as a Poor Responsive Marker of Anti-PD-1/PD-L1 Monotherapy for Unresectable Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Gd-EOB-DTPA-enhanced MRI for monitoring future liver remnant function after portal vein embolization and extended hemihepatectomy: A prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of Gd-EOB-DTPA uptake in focal liver lesions by using T1 mapping: differences between hepatocellular carcinoma, hepatic focal nodular hyperplasia and cavernous hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced MRI Sequences with Gd-EOB-DTPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing advanced Magnetic Resonance Imaging (MRI) sequences with the hepatocyte-specific contrast agent, Gadolinium-Ethoxybenzyl-Diethylenetriamine Pentaacetic Acid (Gd-EOB-DTPA).
Introduction to Gd-EOB-DTPA
Gd-EOB-DTPA (Gadoxetic acid) is a gadolinium-based contrast agent with combined perfusion and hepatocyte-specific properties. Following intravenous injection, it initially distributes in the extracellular space, enabling dynamic contrast-enhanced (DCE) imaging of vascular phases similar to conventional extracellular agents. Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and later excreted into the biliary canaliculi through multidrug resistance-associated protein 2 (MRP2). This unique pharmacokinetic profile allows for a comprehensive liver assessment, including perfusion dynamics and hepatocellular function.
Advanced MRI Sequences
The combination of Gd-EOB-DTPA with advanced MRI sequences provides quantitative insights into liver pathophysiology, crucial for preclinical and clinical research.
T1 Mapping
T1 mapping allows for the quantification of the longitudinal relaxation time (T1) of tissues. With Gd-EOB-DTPA, changes in T1 values before and after contrast administration can be used to quantify liver function and perfusion.
T2 Mapping
T2 mapping measures the transverse relaxation time (T2) of tissues. While Gd-EOB-DTPA primarily affects T1, subtle changes in T2 can occur. Assessing these changes can provide additional information about tissue composition and the local concentration of the contrast agent.
Diffusion-Weighted Imaging (DWI)
DWI measures the random motion of water molecules in tissues, quantified by the Apparent Diffusion Coefficient (ADC). It is highly sensitive for detecting and characterizing liver lesions. The timing of DWI acquisition in a Gd-EOB-DTPA protocol can be optimized for efficiency.
Dynamic Contrast-Enhanced (DCE) MRI
DCE-MRI involves the rapid acquisition of T1-weighted images before, during, and after the administration of a contrast agent. Pharmacokinetic modeling of the signal intensity changes allows for the quantification of tissue perfusion and permeability.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing advanced MRI sequences with Gd-EOB-DTPA.
Table 1: T1 Relaxation Times (ms) in Liver Tissue
| Tissue Type | Pre-contrast T1 (ms) | Post-contrast T1 (Hepatobiliary Phase) (ms) | Reference |
| Normal Liver | 500 - 800 | 200 - 400 | [1][2][3] |
| Cirrhotic Liver (Child-Pugh A) | 600 - 900 | 300 - 500 | [1][2] |
| Cirrhotic Liver (Child-Pugh B/C) | 700 - 1000 | 400 - 700 | [1][2] |
| Hepatocellular Carcinoma (HCC) | 700 - 1200 | 600 - 1100 | [1] |
| Metastases | 800 - 1300 | 700 - 1200 | [1] |
Table 2: T2 Relaxation Times (ms) in Liver Tissue
| Tissue Type | Pre-contrast T2 (ms) | Post-contrast T2 (ms) | Reference |
| Normal Liver | 40 - 60 | 38 - 58 | [4] |
| Liver Lesions (mean) | 80 - 120 | 77 - 116 | [4] |
Note: The effect of Gd-EOB-DTPA on T2 relaxation times is generally small and may not be statistically significant.[4]
Table 3: Apparent Diffusion Coefficient (ADC) Values (x 10⁻³ mm²/s) in Liver Tissue
| Tissue Type | Pre-contrast ADC | Post-contrast ADC | Reference |
| Normal Liver | 1.0 - 1.5 | 0.95 - 1.4 | [4][5] |
| Hepatocellular Carcinoma (HCC) | 1.0 - 1.6 | 1.0 - 1.6 | [4] |
| Metastases | 0.8 - 1.4 | 0.8 - 1.4 | [4] |
Note: Studies have shown no significant difference in ADC values before and after Gd-EOB-DTPA administration, allowing for flexible protocol timing.[4][5]
Experimental Protocols
Protocol 1: Quantitative T1 Mapping
Objective: To quantify regional liver function based on the change in T1 relaxation time after Gd-EOB-DTPA administration.
Methodology:
-
Patient Preparation: Fasting for 4-6 hours prior to the MRI scan.
-
Baseline Imaging:
-
Contrast Administration:
-
Administer Gd-EOB-DTPA intravenously as a bolus injection at a dose of 0.025 mmol/kg body weight, followed by a saline flush.[3]
-
-
Post-contrast Imaging:
-
Acquire dynamic T1-weighted images for perfusion analysis (see DCE-MRI protocol).
-
Acquire a post-contrast T1 map during the hepatobiliary phase, typically 20 minutes after injection.[3] Use the same sequence and parameters as the pre-contrast T1 map.
-
-
Data Analysis:
-
Generate pre- and post-contrast T1 maps.
-
Draw regions of interest (ROIs) in different liver segments and lesions to measure T1 values.
-
Calculate the reduction in T1 relaxation time (ΔT1) and the T1 reduction rate (ΔT1%) as follows:
-
ΔT1 = T1_pre - T1_post
-
ΔT1% = [(T1_pre - T1_post) / T1_pre] x 100
-
-
Protocol 2: Diffusion-Weighted Imaging (DWI)
Objective: To assess tissue cellularity and the integrity of cell membranes.
Methodology:
-
Patient Preparation: Fasting for 4-6 hours.
-
Sequence Acquisition:
-
DWI can be performed before or after Gd-EOB-DTPA administration. To optimize scanner time, it is often performed during the ~15-minute interval between the dynamic and hepatobiliary phases.[4]
-
Use a single-shot echo-planar imaging (EPI) sequence with respiratory triggering or breath-holding.
-
Acquire images with multiple b-values (e.g., 0, 50, 400, 800 s/mm²). Higher b-values increase sensitivity to restricted diffusion.[4][5]
-
-
Data Analysis:
-
Generate ADC maps from the DWI data.
-
Draw ROIs on the ADC maps in liver parenchyma and lesions to obtain quantitative ADC values.
-
Protocol 3: Dynamic Contrast-Enhanced (DCE) MRI
Objective: To quantify liver perfusion and vascular permeability.
Methodology:
-
Patient Preparation: Fasting for 4-6 hours.
-
Baseline Imaging:
-
Acquire a pre-contrast T1 map or use a pre-contrast T1-weighted sequence with multiple flip angles to determine the baseline T1 value.
-
-
Dynamic Acquisition:
-
Initiate a rapid 3D T1-weighted gradient-echo sequence (e.g., VIBE, THRIVE) with high temporal resolution (e.g., < 5 seconds per acquisition).
-
After a few baseline acquisitions, administer Gd-EOB-DTPA as a bolus injection.
-
Continue acquiring dynamic images for 5-10 minutes to capture the arterial, portal venous, and transitional phases.
-
-
Data Analysis:
-
Correct for motion artifacts.
-
Convert the signal intensity-time curves to concentration-time curves.
-
Apply a pharmacokinetic model (e.g., Tofts model, extended Tofts model) to the data to derive quantitative parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).[6]
-
Visualizations
Caption: Gd-EOB-DTPA uptake and excretion pathway in hepatocytes.
Caption: Experimental workflow for quantitative T1 mapping with Gd-EOB-DTPA.
Caption: Workflow for Diffusion-Weighted Imaging in a Gd-EOB-DTPA protocol.
References
- 1. Evaluating segmental liver function using T1 mapping on Gd-EOB-DTPA-enhanced MRI with a 3.0 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of liver function using T1 mapping on Gd-EOB-DTPA-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preoperative assessment of liver regeneration using T1 mapping and the functional liver imaging score derived from Gd-EOB-DTPA-enhanced magnetic resonance for patient with hepatocellular carcinoma after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of diffusion weighted imaging would be affected before and after Gd-EOB-DTPA in patients with focal hepatic lesions: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Non-invasive Assessment of Biliary Function Using Gd-EOB-DTPA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent, offers a non-invasive method for the comprehensive evaluation of biliary function.[1][2] Approximately 50% of the injected dose is selectively taken up by functional hepatocytes and subsequently excreted into the biliary system, providing both morphological and functional assessment of the liver and biliary tree.[1][2] This unique property allows for the dynamic visualization of bile ducts, identification of abnormalities, and quantitative assessment of liver function, making it a valuable tool in preclinical and clinical research, as well as in drug development for assessing potential hepatobiliary toxicity.[3][4]
Principle of Action
Gd-EOB-DTPA is a paramagnetic contrast agent that shortens the T1 relaxation time of tissues in which it accumulates, thereby enhancing the signal intensity on T1-weighted MR images.[5] Following intravenous administration, Gd-EOB-DTPA initially distributes in the extracellular space, enabling dynamic contrast-enhanced imaging of vascular structures. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[6][7][8] Inside the hepatocytes, it is then excreted into the bile canaliculi via the multidrug resistance-associated protein 2 (MRP2).[4] This hepatobiliary excretion pathway allows for delayed-phase imaging, also known as the hepatobiliary phase (HBP), which provides detailed visualization of the biliary system and a quantitative measure of hepatocyte function.[9][10]
Applications in Research and Drug Development
The use of Gd-EOB-DTPA enhanced MRI is multifaceted, with applications spanning from basic research to clinical drug development:
-
Anatomical and Functional Assessment of the Biliary System: Detailed visualization of the biliary tree for anatomical variations and pathologies.[1][2]
-
Detection of Biliary Injury and Leakage: High sensitivity and specificity in identifying bile leaks and strictures, particularly post-surgically or due to trauma.[10][11][12]
-
Evaluation of Bile Duct Obstruction: Differentiation between biliary and non-biliary lesions and assessment of the level and severity of obstruction.[1][2]
-
Quantitative Assessment of Liver Function: Provides global and regional liver function information, which can be crucial in preclinical toxicology studies and for monitoring liver health in clinical trials.[13][14][15][16]
-
Characterization of Liver Lesions: Differentiating hepatocellular carcinoma (HCC) from other focal liver lesions based on their vascularity and hepatocyte function.[4][17][18]
-
Assessment of Drug-Induced Liver Injury (DILI): Potential to evaluate and monitor changes in biliary function as a result of drug toxicity.[3]
Signaling Pathway and Experimental Workflow
Caption: Gd-EOB-DTPA uptake and excretion pathway in hepatocytes.
Caption: General experimental workflow for Gd-EOB-DTPA enhanced MRI.
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Biliary Function Assessment
Objective: To quantitatively assess hepatobiliary function by measuring the uptake and excretion kinetics of Gd-EOB-DTPA.
Materials:
-
MRI scanner (1.5T or 3T) with appropriate coils.
-
Gd-EOB-DTPA (e.g., Primovist® in Europe, Eovist® in the USA).
-
Saline flush.
-
Intravenous catheter.
-
Anesthesia (for preclinical studies).
Procedure:
-
Animal/Subject Preparation:
-
For animal studies, anesthetize the animal and maintain body temperature.
-
For human studies, ensure the subject has fasted for at least 4 hours to minimize gallbladder contraction.
-
Place an intravenous catheter for contrast administration.
-
-
Pre-contrast Imaging:
-
Acquire baseline T1-weighted images of the liver. T1 mapping sequences are recommended for quantitative analysis.
-
Acquire T2-weighted images for anatomical reference and to detect fluid collections.
-
-
Gd-EOB-DTPA Administration:
-
Dynamic Imaging:
-
Initiate a dynamic series of T1-weighted 3D gradient-echo sequences (e.g., VIBE, THRIVE, LAVA) immediately after injection.
-
Acquire images at multiple time points to capture the arterial phase (20-30 seconds post-injection), portal venous phase (60-80 seconds), and transitional phase (180 seconds).[9]
-
-
Hepatobiliary Phase (HBP) Imaging:
-
Image Analysis:
-
Draw regions of interest (ROIs) on the liver parenchyma, major blood vessels (aorta and portal vein), and spleen on the dynamic and HBP images.
-
Generate time-intensity curves (TICs) for each ROI.
-
Calculate quantitative parameters (see Table 1).
-
Protocol 2: Qualitative Assessment of Biliary Anatomy and Leakage
Objective: To visually assess the morphology of the biliary tree and detect the presence of bile leaks.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Image Analysis:
-
Visually inspect the HBP images for the presence and morphology of the intrahepatic and extrahepatic bile ducts.
-
Look for extravasation of contrast material outside the biliary tree, which is indicative of a bile leak.[11][12] The accuracy for detecting biliary leaks can be as high as 92.9%.[10]
-
Compare the findings with T2-weighted cholangiography images to differentiate between fluid collections and active leaks.
-
Quantitative Data Presentation
The following tables summarize key quantitative parameters that can be derived from Gd-EOB-DTPA enhanced MRI to assess biliary function.
Table 1: Quantitative Parameters for Biliary Function Assessment
| Parameter | Calculation Method | Typical Application | Reference |
| Relative Enhancement (RE) | (SIpost - SIpre) / SIpre * 100% | Global and regional liver function assessment. | [16] |
| Hepatocellular Uptake Index (HUI) | Based on signal intensity and volume of the liver and spleen in the HBP. | Predictor of segmental liver function. | [13] |
| Hepatic Extraction Fraction (HEF) | Deconvolution analysis of aortic and hepatic parenchymal time-intensity curves. | Quantitative evaluation of hepatocyte uptake function. | [14][15][19] |
| Contrast Enhancement Index (CEI) | (SIliver / SImuscle)post / (SIliver / SImuscle)pre | Assessment of liver function in diseases like primary biliary cholangitis. | [20] |
| Signal Intensity Ratio (SIR) | SIliver / SIspleen in the HBP. | Simple method to assess liver function. | [20] |
Table 2: Comparison of Gd-EOB-DTPA MRI Parameters with Clinical Scores and Other Tests
| Gd-EOB-DTPA Parameter | Correlation with | Finding | Reference |
| Relative Enhancement (RE) | MELD Score | RE is significantly lower in patients with impaired liver function (MELD score > 10). A cut-off value of 47.7% showed high sensitivity and specificity. | [16] |
| Hepatic Extraction Fraction (HEF) | ICG R15 | Strong correlation between HEF and the indocyanine green retention rate at 15 minutes (ICG R15). | [14][15] |
| Hepatic Uptake | Child-Pugh Score | Liver parenchymal enhancement correlates with the Child-Pugh score in patients with liver cirrhosis. | [7] |
| CEIHBP and SIRHBP | Child-Pugh Grade | Significant differences in CEI and SIR in the hepatobiliary phase across different Child-Pugh grades in patients with primary biliary cholangitis. | [20] |
Conclusion
Gd-EOB-DTPA enhanced MRI is a powerful, non-invasive tool for the detailed assessment of biliary function. The provided protocols and quantitative parameters offer a framework for researchers and drug development professionals to investigate the biliary system's anatomy and physiology, as well as to detect and monitor pathological changes. The ability to obtain both qualitative and quantitative data makes this technique invaluable for advancing our understanding of hepatobiliary diseases and for the safety assessment of new chemical entities.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. Biliary MR imaging with Gd-EOB-DTPA and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of Gd-EOB-DTPA as a contrast agent in MR imaging of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal hepatic lesions in Gd-EOB-DTPA enhanced MRI: the atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic value of Gd-EOB-DTPA-enhanced MR cholangiography in non-invasive detection of postoperative bile leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-invasive detection of biliary leaks using Gd-EOB-DTPA-enhanced MR cholangiography: comparison with T2-weighted MR cholangiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
- 14. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing liver function by liver enhancement during the hepatobiliary phase with Gd-EOB-DTPA-enhanced MRI at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Description of focal liver lesions with Gd-EOB-DTPA enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of liver function in primary biliary cirrhosis using Gd-EOB-DTPA-enhanced liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Eob-dtpa in Preclinical Characterization of Focal Liver Lesions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hepatocyte-specific MRI contrast agent, Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), for the characterization of focal liver lesions in animal studies. Gd-EOB-DTPA, also known as gadoxetic acid, offers a dual-mode of action, enabling both dynamic contrast-enhanced imaging and hepatobiliary phase imaging, which provides valuable information on vascularity and hepatocyte function.[1][2][3]
Principle and Mechanism of Action
Gd-EOB-DTPA is a gadolinium-based contrast agent that, after intravenous injection, initially distributes in the extracellular space, allowing for dynamic phase imaging similar to conventional extracellular agents.[2][3] Subsequently, it is actively taken up by functioning hepatocytes via organic anion transporting polypeptides (OATPs), particularly OATP1B3, and is later excreted into the biliary system.[1][4] This hepatocyte-specific uptake results in a significant increase in signal intensity of healthy liver parenchyma in the hepatobiliary phase, typically acquired 20 minutes post-injection.[5] Lesions lacking functional hepatocytes, such as metastases, will not accumulate the agent and will appear hypointense relative to the enhanced liver parenchyma.[6] In contrast, lesions containing hepatocytes, like hepatocellular carcinoma (HCC) and focal nodular hyperplasia (FNH), will show varying degrees of enhancement depending on the expression and function of OATPs.[1][6]
Applications in Animal Models
Gd-EOB-DTPA enhanced MRI is a powerful tool in preclinical research for:
-
Detection and Characterization of Liver Tumors: Differentiating between HCC, cholangiocarcinoma, and metastatic lesions based on their enhancement patterns in the dynamic and hepatobiliary phases.[7][8]
-
Evaluation of Tumor Viability and Necrosis: While Gd-EOB-DTPA is excellent for tumor delineation, diffusion-weighted imaging (DWI) is more effective in assessing tumor necrosis.[9][10][11]
-
Assessing Liver Function: The uptake of Gd-EOB-DTPA can be quantified to evaluate overall and regional liver function.[12][13]
-
Monitoring Therapeutic Response: Evaluating changes in tumor size, vascularity, and hepatocyte function following treatment.
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies using Gd-EOB-DTPA for the characterization of focal liver lesions.
| Animal Model | Lesion Type | Key Quantitative Findings | Reference |
| Rabbit (VX2 Liver Tumor) | Tumor Necrosis | Mean tumor ADC value: 1.84 x 10⁻³ mm²/s. Correlation between ADC value and percent necrosis (R = 0.68). | [9] |
| Rabbit (VX2 Liver Tumor) | Tumor Size | Mean tumor sizes on contrast-enhanced MRI: Arterial phase - 20 mm, Portal venous phase - 19 mm, Delayed phase - 20 mm. Mean tumor size at pathology: 16 mm. | [9][10] |
| Rat (Adenocarcinoma) | Tumor-Liver Contrast | Gd-EOB-DTPA increased contrast-to-noise ratio (C/N) from 5 to 25 at 5 minutes post-injection, remaining above 17 for 50 minutes. Gd-DTPA resulted in a decline in C/N to zero at 3 minutes post-injection. | [14] |
| Rabbit (CCl₄-induced Liver Injury) | Liver Function (Hepatic Extraction Fraction - HEF) | HEF, calculated via deconvolution analysis, showed a strong correlation with ICG R15 (correlation coefficient = -0.965). | [13] |
Experimental Protocols
Protocol 1: Characterization of Focal Liver Lesions in a Rabbit Model
This protocol is adapted from studies investigating VX2 liver tumors in rabbits.[9][10]
1. Animal Model:
- Species: New Zealand White rabbits.
- Tumor Induction: Implantation of VX2 tumors into the liver.
2. MRI System:
- 1.5-T MRI scanner with an extremity coil.
3. Contrast Agent and Administration:
- Contrast Agent: Gd-EOB-DTPA (Gadoxetic acid disodium).
- Dose: 0.025 mmol/kg body weight.
- Administration: Intravenous bolus injection via the ear vein.
4. MRI Sequences:
- Pre-contrast:
- T2-weighted fast spin-echo images.
- Post-contrast (Dynamic Phases):
- 3D T1-weighted spoiled gradient-echo with and without fat suppression.
- Arterial phase: Imaging initiated ~15 seconds post-injection.
- Portal venous phase: Imaging initiated ~40-60 seconds post-injection.
- Hepatobiliary Phase:
- 3D T1-weighted spoiled gradient-echo with and without fat suppression.
- Acquired 20 minutes post-injection.
- Diffusion-Weighted Imaging (DWI):
- Diffusion-weighted echo-planar images to calculate the Apparent Diffusion Coefficient (ADC).
5. Image Analysis:
- Measure tumor size in all three dimensions on arterial, portal venous, and delayed phase images.
- Assess tumor delineation in each phase.
- Calculate ADC maps from DWI to quantify water diffusion within the tumor.
- Correlate imaging findings with histopathology to determine tumor necrosis.
Protocol 2: Evaluation of Liver Function in a Rabbit Model of Liver Fibrosis
This protocol is based on studies quantifying liver function in a CCl₄-induced liver injury model in rabbits.[12][13]
1. Animal Model:
- Species: New Zealand White rabbits.
- Induction of Liver Injury: Intragastric administration of carbon tetrachloride (CCl₄).
2. MRI System:
- 1.5-T MRI scanner with a human extremity coil.
3. Contrast Agent and Administration:
- Contrast Agent: Gd-EOB-DTPA.
- Dose: 0.1 mmol/kg body weight.
- Administration: Intravenous bolus injection through the ear vein.
4. MRI Sequences:
- Dynamic MRI using a fast low-angle shot (FLASH) sequence to acquire time-intensity curves.
- Parameters: TR/TE = 11/4.2 msec, flip angle = 15°, 1-second acquisition time per image.
5. Image Analysis:
- Generate time-intensity curves for the abdominal aorta (input function) and liver parenchyma (output function).
- Perform deconvolution analysis of the aortic and hepatic parenchymal time-intensity curves to calculate the hepatic extraction fraction (HEF) of Gd-EOB-DTPA.
- Correlate the Gd-EOB-DTPA HEF with standard liver function tests (e.g., ICG retention rate).
Visualizations
Caption: Gd-EOB-DTPA cellular transport pathway.
Caption: MRI experimental workflow.
Caption: Lesion characterization logic.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gd-EOB-DTPA enhancement pattern of hepatocellular carcinomas in rats: comparison with Tc-99m-IDA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrast agent Gd-EOB-DTPA (EOB·Primovist®) for low-field magnetic resonance imaging of canine focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and characterization of liver lesions using gadoxetic acid as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal hepatic lesions in Gd-EOB-DTPA enhanced MRI: the atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Description of focal liver lesions with Gd-EOB-DTPA enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diffusion-weighted and Gd-EOB-DTPA-contrast-enhanced magnetic resonance imaging for characterization of tumor necrosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diffusion-Weighted and Gd-EOB-DTPA–Contrast-Enhanced Magnetic Resonance Imaging for Characterization of Tumor Necrosis in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Gd-EOB-DTPA and Gd-DTPA for contrast-enhanced MR imaging of liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longitudinal Studies of Liver Fibrosis Progression with Eob-dtpa MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring the progression of liver fibrosis is crucial for managing chronic liver diseases and evaluating the efficacy of novel anti-fibrotic therapies. While liver biopsy remains the gold standard for staging fibrosis, its invasive nature limits its use for longitudinal monitoring. Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA)-enhanced Magnetic Resonance Imaging (MRI) has emerged as a promising non-invasive alternative. Gd-EOB-DTPA is a liver-specific contrast agent that is taken up by functional hepatocytes, allowing for the quantitative assessment of both liver perfusion and function, which are altered during fibrogenesis.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis techniques for conducting longitudinal studies of liver fibrosis progression using Gd-EOB-DTPA-enhanced MRI. The protocols and data presented are compiled from various studies and are intended to serve as a guide for researchers and clinicians in this field. While robust cross-sectional data exists, it is important to note that true longitudinal studies in humans monitoring natural fibrosis progression or treatment response with Gd-EOB-DTPA MRI are still emerging. The methodologies described herein provide a framework for designing and implementing such longitudinal investigations.
Principle of Gd-EOB-DTPA MRI in Liver Fibrosis Assessment
Gd-EOB-DTPA is a paramagnetic contrast agent that shortens the T1 relaxation time of tissues where it accumulates. Following intravenous injection, it distributes in the extracellular space, providing information on tissue perfusion in the early dynamic phases (arterial and portal venous phases). Subsequently, it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs) and excreted into the biliary system by multidrug resistance-associated protein 2 (MRP2).
In a fibrotic liver, several pathophysiological changes affect the pharmacokinetics of Gd-EOB-DTPA:
-
Reduced Hepatocyte Function: The number and function of hepatocytes are diminished, leading to decreased uptake of Gd-EOB-DTPA.
-
Altered Perfusion: The development of fibrotic septa and sinusoidal capillarization alters the microcirculation within the liver.
-
Increased Extracellular Volume: The deposition of extracellular matrix proteins increases the extravascular, extracellular space.
These changes result in quantifiable alterations in MRI signal intensity and T1 relaxation times, which correlate with the histological stage of liver fibrosis.
Experimental Protocols
Patient/Subject Preparation
-
Fasting: Subjects should fast for at least 4-6 hours prior to the MRI examination to minimize gallbladder contraction and optimize visualization of the biliary system.
-
Informed Consent: Obtain written informed consent from all subjects, in accordance with institutional review board (IRB) guidelines.
-
Contraindications: Screen for contraindications to MRI and gadolinium-based contrast agents, including severe renal impairment (eGFR < 30 mL/min/1.73m²), history of allergic reaction to gadolinium, and presence of incompatible metallic implants.
Gd-EOB-DTPA Administration
-
Dosage: A standard dose of 0.025 mmol per kilogram of body weight is administered intravenously.
-
Injection Rate: The contrast agent should be injected at a rate of 1-2 mL/s, followed by a 20-30 mL saline flush at the same rate.
MRI Acquisition Protocol
The following is a recommended MRI protocol for a comprehensive evaluation of liver fibrosis using Gd-EOB-DTPA. This protocol can be adapted based on the specific MRI scanner and research question.
Scanner: 1.5T or 3.0T MRI scanner with a phased-array torso coil.
Sequences:
-
Pre-contrast Imaging:
-
T1-weighted spoiled gradient-echo (GRE) sequence (e.g., VIBE - Volume Interpolated Breath-hold Examination) with fat suppression. This sequence is acquired before contrast administration to obtain baseline T1-weighted images.
-
T1 mapping sequence (e.g., Look-Locker or variable flip angle) to measure the native T1 relaxation time of the liver parenchyma.
-
-
Dynamic Contrast-Enhanced (DCE) Imaging:
-
A series of T1-weighted GRE sequences are acquired before, during, and after the injection of Gd-EOB-DTPA to capture the arterial, portal venous, and transitional phases. This allows for the assessment of liver perfusion.
-
-
Hepatobiliary Phase (HBP) Imaging:
-
T1-weighted GRE sequence (e.g., VIBE) with fat suppression acquired at 20 minutes post-injection. This is the key phase for assessing hepatocyte function.
-
T1 mapping sequence acquired at 20 minutes post-injection to measure the post-contrast T1 relaxation time.
-
Table 1: Example MRI Acquisition Parameters for VIBE Sequence
| Parameter | Value |
| Repetition Time (TR) | 3.5 - 5.8 ms |
| Echo Time (TE) | 1.5 - 2.5 ms |
| Flip Angle | 9° - 12° |
| Slice Thickness | 3 - 5 mm |
| Field of View (FOV) | 340 - 400 mm |
| Matrix Size | 192 x 120 - 256 x 160 |
| Acquisition | Breath-hold |
Table 2: Example MRI Acquisition Parameters for T1 Mapping (Look-Locker)
| Parameter | Value |
| Repetition Time (TR) | 4.5 ms |
| Echo Time (TE) | 2.1 ms |
| Flip Angle | 10° |
| Slice Thickness | 5 mm |
| Field of View (FOV) | 380 mm |
| Matrix Size | 192 x 192 |
| Acquisition | Gated |
Quantitative Data Analysis
Several quantitative parameters can be derived from Gd-EOB-DTPA-enhanced MRI to assess liver fibrosis.
Relative Enhancement (RE)
RE reflects the degree of signal intensity increase in the liver parenchyma during the hepatobiliary phase compared to the pre-contrast images.
Formula: RE = (SI_hbp / SI_pre) - 1
-
SI_hbp = Signal intensity of the liver in the hepatobiliary phase
-
SI_pre = Signal intensity of the liver in the pre-contrast phase
Table 3: Correlation of Relative Enhancement (RE) with Fibrosis Stage (Ishak Score) [1][2]
| Ishak Score | Fibrosis Stage | Mean RE (± SD) |
| 0 | No Fibrosis | 1.13 ± 0.18 |
| 1 | Mild Fibrosis | 0.89 ± 0.14 |
| 2 | Moderate Fibrosis | 0.79 ± 0.17 |
| 3 | Moderate Fibrosis | 0.70 ± 0.10 |
| 4 | Severe Fibrosis | 0.57 ± 0.21 |
| 5 | Severe Fibrosis | 0.37 ± 0.14 |
| 6 | Cirrhosis | 0.28 ± 0.11 |
Note: Data adapted from a study correlating RE with histopathology.[1][2]
T1 Relaxation Time Reduction Rate (rrT1)
rrT1 quantifies the change in T1 relaxation time after the administration of Gd-EOB-DTPA.
Formula: rrT1 = (1 - (T1_post / T1_pre)) * 100%
-
T1_post = T1 relaxation time of the liver in the hepatobiliary phase
-
T1_pre = Native T1 relaxation time of the liver
Table 4: Correlation of T1 Relaxation Time Parameters with Fibrosis Stage (METAVIR Score) [3][4]
| METAVIR Score | Fibrosis Stage | Mean T1 pre (ms ± SD) | Mean T1 post (ms ± SD) | Mean rrT1 (% ± SD) |
| F0 | No Fibrosis | 731.5 ± 73.1 | 224.3 ± 33.0 | 69.4 ± 2.6 |
| F1 | Mild Fibrosis | 739.2 ± 72.3 | 302.1 ± 36.0 | 59.1 ± 3.7 |
| F2 | Moderate Fibrosis | 672.3 ± 106.6 | 300.6 ± 58.0 | 55.3 ± 4.6 |
| F3 | Severe Fibrosis | 708.1 ± 160.1 | 403.6 ± 93.8 | 42.2 ± 9.6 |
| F4 | Cirrhosis | 582.3 ± 172.1 | - | 28.8 ± 8.2 |
Note: Data adapted from a study correlating T1 relaxometry with histopathology.[3][4]
Dynamic Contrast-Enhanced (DCE) MRI Parameters
DCE-MRI analysis provides parameters related to liver perfusion and microvascular characteristics. A dual-input, single-compartment model is often used for analysis.[5][6]
Table 5: Key DCE-MRI Parameters and Their Interpretation in Liver Fibrosis
| Parameter | Description | Expected Change with Fibrosis Progression |
| Ktrans (Volume transfer constant) | Reflects the leakage of contrast agent from the plasma to the extracellular space. | May increase due to sinusoidal capillarization.[7] |
| Kep (Rate constant) | Represents the reflux of contrast agent from the extracellular space back to the plasma. | May decrease. |
| Ve (Extracellular volume fraction) | The volume of the extravascular, extracellular space per unit volume of tissue. | Expected to increase with fibrosis. |
| iAUC (Initial Area Under the Curve) | Reflects the initial uptake of the contrast agent. | Correlates with fibrosis stage.[7][8] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a longitudinal study of liver fibrosis progression using Gd-EOB-DTPA MRI.
Caption: Workflow for a longitudinal Gd-EOB-DTPA MRI study of liver fibrosis.
Gd-EOB-DTPA Uptake and Excretion Pathway
This diagram illustrates the physiological pathway of Gd-EOB-DTPA in the liver.
Caption: Simplified pathway of Gd-EOB-DTPA uptake and excretion by hepatocytes.
Logical Relationship of MRI Parameters and Fibrosis Progression
This diagram shows the expected relationship between quantitative MRI parameters and the progression of liver fibrosis.
References
- 1. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting liver fibrosis with Gd-EOB-DTPA-enhanced MRI: A confirmatory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Gd-EOB-DTPA-enhanced MR relaxometry for the detection and staging of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic contrast-enhanced magnetic resonance imaging with Gd-EOB-DTPA for the evaluation of liver fibrosis in chronic hepatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic contrast-enhanced magnetic resonance imaging with Gd-EOB-DTPA for the evaluation of liver fibrosis in chronic hepatitis patients (Journal Article) | ETDEWEB [osti.gov]
- 7. escholarship.org [escholarship.org]
- 8. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cell Tracking Using Eob-dtpa Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo cell tracking is a critical tool in biomedical research and drug development, enabling the non-invasive monitoring of cellular therapies, immune cell trafficking, and disease progression. Magnetic Resonance Imaging (MRI) offers excellent spatial resolution for in vivo imaging. Labeling cells with contrast agents allows for their visualization and tracking within a living organism. Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA or Eob-dtpa) is a clinically approved, gadolinium-based MRI contrast agent. This document provides detailed application notes and protocols for the use of this compound in labeling cells for in vivo tracking using T1-weighted MRI.
A key advantage of using Gd-EOB-DTPA is the generation of a positive or "bright" signal (hyperintense) on T1-weighted MR images, which can offer better contrast against surrounding tissues compared to the signal loss (hypointense) methods using iron oxide nanoparticles.[1][2] The uptake of Gd-EOB-DTPA into cells is facilitated by organic anion transporting polypeptides (OATPs), which are not ubiquitously expressed in all cell types.[1][2] Therefore, this method is particularly suited for cells that endogenously express OATPs (e.g., hepatocytes) or cells that have been genetically engineered to express a specific OATP, such as OATP1B3.[1][2]
Principle of the Method
The fundamental principle of this cell tracking technique lies in the intracellular accumulation of Gd-EOB-DTPA, which significantly shortens the T1 relaxation time of water protons within the labeled cells. This T1 shortening results in a strong positive contrast on T1-weighted MRI scans, allowing for the precise localization of the labeled cells in vivo. The uptake of Gd-EOB-DTPA is an active process mediated by OATP transporters on the cell membrane. For cells that do not naturally express these transporters, stable transduction with a vector encoding an OATP, such as OATP1B3, is required to enable efficient labeling.[1][2]
Applications
-
Cell-Based Therapies: Monitor the engraftment, migration, and biodistribution of transplanted therapeutic cells (e.g., stem cells, CAR-T cells).
-
Immunology: Track the in vivo trafficking of immune cells to sites of inflammation, infection, or tumors.
-
Cancer Research: Investigate tumor metastasis and the dynamics of cancer cell dissemination.
-
Drug Development: Assess the delivery of cell-based drug delivery systems and their localization to target tissues.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for in vivo cell tracking.
| Parameter | Value | Cell Type | Reference |
| Labeling Conditions | |||
| Gd-EOB-DTPA Concentration | 5.0 mM | OATP1B3-expressing HEK293 cells | [1] |
| Incubation Time | 1.5 hours | OATP1B3-expressing HEK293 cells | [1] |
| MRI Parameters | |||
| Magnetic Field Strength | 7.0 T | In vitro labeled cells in phantom | [1] |
| MRI Sequence | T1 RARE (for T1 measurement) | In vitro labeled cells in phantom | [1] |
| 3D T1-weighted gradient echo (for in vivo) | In vivo tracking in chicken heart | [2] | |
| Repetition Time (TR) | 85, 395, 822, 1443, 2435, 7500 ms (B15284909) (T1 RARE) | In vitro labeled cells in phantom | [1] |
| 30 ms (3D T1-weighted GRE) | In vivo tracking in chicken heart | [2] | |
| Echo Time (TE) | 8 ms (T1 RARE) | In vitro labeled cells in phantom | [1] |
| 2.5 ms (3D T1-weighted GRE) | In vivo tracking in chicken heart | [2] | |
| Resolution | 200 x 200 x 500 µm (T1 RARE) | In vitro labeled cells in phantom | [1] |
| 250 µm isotropic (3D T1-weighted GRE) | In vivo tracking in chicken heart | [2] | |
| Quantitative Outcomes | |||
| T1 of Labeled Cells | 52 ms | OATP1B3-expressing HEK293 cells | [3] |
| T1 of Unlabeled Cells | ~1500 ms | Non-expressing HEK293 cells | [3] |
| Injected Cell Volume (intended) | 10 µl | OATP1B3-expressing HEK293 cells | [2] |
| Injected Cell Volume (MRI-derived) | 6.7 ± 2.3 µl | OATP1B3-expressing HEK293 cells | [2] |
| Contrast-to-Noise Ratio (CNR) | 38.4 ± 15.4 | OATP1B3-expressing HEK293 cells in chicken heart | [2] |
Experimental Protocols
Protocol 1: Genetic Modification of Cells to Express OATP1B3
For cells that do not endogenously express OATPs, stable transduction is necessary to enable Gd-EOB-DTPA uptake.
Materials:
-
Target cells
-
Lentiviral vector encoding human OATP1B3
-
Appropriate cell culture medium and supplements
-
Antibiotic for selection (e.g., puromycin)
-
Polybrene
-
qPCR reagents for validation
-
Western blot reagents for validation
Procedure:
-
Culture target cells to 70-80% confluency.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles at a multiplicity of infection (MOI) of 10:1.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
After 48-72 hours, begin antibiotic selection to select for stably transduced cells.
-
Expand the antibiotic-resistant cell population.
-
Validate the expression of OATP1B3 using qPCR and Western blotting.[1]
Protocol 2: Labeling of OATP-Expressing Cells with Gd-EOB-DTPA
This protocol describes the direct labeling of OATP-expressing cells prior to in vivo administration.
Materials:
-
OATP-expressing cells
-
Cell culture medium
-
Gd-EOB-DTPA (Eovist® or Primovist®)
-
Indocyanine green (ICG) (optional, for fluorescence validation)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture OATP-expressing cells to approximately 80% confluency.[1]
-
Prepare the labeling medium by adding Gd-EOB-DTPA to the cell culture medium to a final concentration of 5.0 mM.[1]
-
If fluorescence validation is desired, also add ICG to the labeling medium to a final concentration of 2 µg/ml.[1]
-
Remove the existing culture medium from the cells and add the prepared labeling medium.
-
Incubate the cells for 1.5 hours at 37°C and 5% CO2.[1]
-
After incubation, aspirate the labeling medium and wash the cells three times with sterile PBS to remove any unbound Gd-EOB-DTPA and ICG.
-
Harvest the cells using standard cell detachment methods (e.g., trypsinization).
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or an appropriate injection vehicle.
-
Determine cell viability and count the cells. The cells are now ready for in vivo administration.
Protocol 3: In Vivo MRI and Data Analysis
This protocol outlines the imaging of Gd-EOB-DTPA-labeled cells following transplantation.
Materials:
-
Animal model with transplanted labeled cells
-
High-field MRI scanner (e.g., 7.0T)
-
Appropriate animal handling and monitoring equipment
-
Image analysis software (e.g., PMOD)
Procedure:
-
Anesthetize the animal and position it within the MRI scanner.
-
Perform a 3D T1-weighted gradient echo MRI scan. A typical set of parameters for a 7.0T scanner is: TR/TE: 30/2.5 ms, flip angle: 60°, resolution: 250 µm isotropic.[2]
-
The acquisition time for such a scan is approximately 8 minutes.[2]
-
After image acquisition, the animal should be recovered from anesthesia according to approved animal care protocols.
-
Analyze the MR images using appropriate software. The labeled cells will appear as hyperintense signals.
-
The volume of the transplanted cells can be calculated from the volume of interest (VOI) drawn around the hyperintense signal.[2]
-
The contrast-to-noise ratio (CNR) can be calculated to quantify the signal enhancement of the labeled cells relative to the surrounding tissue.
Visualization of Key Processes
Caption: Cellular uptake of Gd-EOB-DTPA via the OATP1B3 transporter.
Caption: Experimental workflow for in vivo cell tracking.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no MRI signal from labeled cells | 1. Inefficient cell labeling. | 1a. Confirm OATP expression levels in your cells. 1b. Optimize Gd-EOB-DTPA concentration and incubation time for your specific cell type. 1c. Ensure thorough washing to remove extracellular contrast agent which can obscure the signal from labeled cells. |
| 2. Low number of viable labeled cells at the imaging time point. | 2a. Assess cell viability immediately after labeling. 2b. Image at an earlier time point post-transplantation. | |
| 3. Inappropriate MRI parameters. | 3. Ensure you are using a T1-weighted sequence with appropriate parameters to detect the T1 shortening effect. | |
| High background signal in MRI | 1. Incomplete removal of unbound Gd-EOB-DTPA. | 1. Increase the number of washing steps after cell labeling. |
| 2. Systemic administration of the contrast agent instead of pre-labeling. | 2. This protocol is for pre-labeling cells. If systemic administration is used, expect enhancement in tissues with endogenous OATP expression (e.g., liver). | |
| Cell viability is compromised | 1. Cytotoxicity from the labeling procedure. | 1a. Reduce the concentration of Gd-EOB-DTPA or the incubation time. 1b. Perform a dose-response and time-course experiment to determine the optimal labeling conditions with minimal impact on viability for your cell type. |
| 2. Stress from the cell handling and injection process. | 2. Handle cells gently and minimize the time between harvesting and injection. |
Concluding Remarks
The use of Gd-EOB-DTPA for pre-labeling cells offers a promising method for in vivo cell tracking, providing high-resolution, positive contrast images. The requirement for OATP expression is a key consideration, and for many applications, genetic modification of the target cells will be necessary. The protocols and data presented here provide a foundation for researchers to apply this technique in their own studies. Optimization of labeling conditions for each specific cell type is crucial for successful and reliable in vivo cell tracking. A potential advantage of this technique is the likelihood of contrast agent clearance from the area of transplantation in the event of cell death.[1] This straightforward approach to cell labeling and MRI detection may facilitate the broader adoption of in vivo cell tracking in both preclinical research and clinical applications of cell-based therapies.[1][2]
References
Troubleshooting & Optimization
Eob-dtpa MRI artifacts and correction methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing artifacts encountered during Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA) enhanced Magnetic Resonance Imaging (MRI) experiments.
Troubleshooting Guides
This section offers solutions to common problems and artifacts that may arise during Eob-dtpa MRI studies.
Issue: Motion Artifacts Degrading Image Quality, Particularly in the Arterial Phase
Symptoms:
-
Ghosting or blurring of anatomical structures.
-
Indistinct tumor margins.
-
Transient severe motion (TSM) artifacts appearing as a brief, severe image degradation.[1][2]
Possible Causes:
-
Patient movement, including breathing and cardiac pulsations.[3][4]
-
Shorter breath-hold times required during the arterial phase with Gd-EOB-DTPA compared to other contrast agents.[1]
-
The high T1 relaxivity of Gd-EOB-DTPA can accentuate motion effects.[1]
Correction Methods:
-
Patient Preparation and Communication:
-
Thoroughly explain the importance of holding still and breath-holding maneuvers to the patient before the scan.
-
Practice breath-holding with the patient to ensure they can comply.
-
-
Acquisition Technique Modification:
-
Respiratory Gating/Triggering: Synchronize data acquisition with the patient's breathing cycle to minimize respiratory motion artifacts.[4]
-
Cardiac Gating: Use electrocardiogram (ECG) gating to reduce artifacts arising from cardiac pulsations, especially for lesions near the heart.[5]
-
Compressed Sensitivity Encoding (CS): This advanced imaging technique can reduce pulsation artifacts.[5] A recent study demonstrated that CS-eTHRIVE (enhanced T1 high-resolution isotropic volumetric excitation with CS) significantly reduced pulsation artifacts in Gd-EOB-DTPA-enhanced 3D-T1TFE imaging compared to standard S-eTHRIVE.[5]
-
-
Injection Protocol Adjustment:
Issue: Appearance of Truncation (Gibbs) Artifacts
Symptoms:
-
Ringing or line-like patterns near sharp high-contrast boundaries, such as the edge of the liver or major blood vessels.[1][4][7]
-
These can sometimes be misinterpreted as pathological features.[4]
Possible Causes:
-
Under-sampling of k-space, particularly of high-frequency data, which is common in the arterial phase of Gd-EOB-DTPA enhanced MRI.[1][7]
-
The rapid signal change during the arterial phase due to the contrast agent influx contributes to this artifact.[1]
Correction Methods:
-
Increase Matrix Size: Acquiring data with a larger matrix size can reduce the appearance of truncation artifacts, although this may increase scan time.
-
Apply a k-space Filter: Using a filter that smooths the k-space data before Fourier transformation can suppress the ringing artifact.
-
Optimize Injection Rate: Studies have investigated the impact of different Gd-EOB-DTPA injection flow rates on the Gibbs artifact.[7][8][9] Adjusting the flow rate may help to homogenize the k-space sampling during the arterial phase.[7][8]
Issue: Marginal High Intensity or "Rim" Artifacts
Symptoms:
-
A bright band appearing at the margin of the liver, especially during the arterial phase.[1]
Possible Causes:
-
This artifact is often observed when k-space data collection is centrally ordered.[1]
Correction Methods:
-
Modify k-space Trajectory: Altering the order of k-space filling during the acquisition can mitigate this artifact. Consult with your MRI physicist or applications specialist to explore alternative k-space acquisition schemes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts in this compound MRI?
A1: The most frequently encountered artifacts in Gd-EOB-DTPA enhanced MRI include:
-
Motion artifacts: These are often more pronounced in the arterial phase and can manifest as blurring, ghosting, or transient severe motion.[1][2]
-
Truncation (Gibbs) artifacts: These appear as ringing or lines near high-contrast interfaces.[1][4][7]
-
Marginal high intensity: This is a bright rim that can be seen at the edge of the liver.[1]
-
Aliasing or Wrap-around artifacts: This occurs when the field of view is smaller than the object being imaged, causing anatomy outside the field of view to be superimposed on the image.[4][10]
Q2: Why are artifacts more common in the arterial phase of this compound MRI?
A2: Several factors contribute to the increased incidence of artifacts in the arterial phase:
-
Rapid Signal Change: The rapid influx of the high-relaxivity Gd-EOB-DTPA contrast agent causes a significant and rapid change in signal intensity, which can lead to artifacts like truncation.[1]
-
Short Acquisition Window: The arterial phase is brief, requiring rapid imaging, which can make it more susceptible to motion.
-
Patient Physiology: The timing of the arterial phase often coincides with the point of maximum breath-holding effort for the patient, increasing the likelihood of motion.[1]
Q3: How can I reduce motion artifacts in my this compound MRI experiments?
A3: A multi-faceted approach is often most effective:
-
Optimize Patient Comfort and Cooperation: Ensure the patient is comfortable and well-informed about the need to remain still and the breath-holding instructions.
-
Utilize Motion Correction Techniques: Employ respiratory and cardiac gating to synchronize image acquisition with physiological movements.[4][5]
-
Consider Advanced Sequences: Techniques like Compressed Sensitivity Encoding have shown promise in reducing pulsation artifacts.[5]
-
Adjust Injection Protocol: Modifying the injection rate of the contrast agent can sometimes help.[6]
Q4: Can the injection rate of Gd-EOB-DTPA really affect image quality?
A4: Yes, the injection rate can influence the presence of artifacts, particularly in the arterial phase. Research has shown that a lower injection rate may decrease the incidence of certain artifacts.[6]
Quantitative Data on Injection Rate and Artifact Incidence
The following table summarizes findings from a study comparing the presence of artifacts at different Gd-EOB-DTPA injection rates.[6]
| Injection Rate | No Artifacts | Artifacts Only in Arterial Phase | Artifacts Only in Portal-Venous Phase | Artifacts in Both Phases | Total Patients |
| 1.0 mL/s | 243 (78%) | 13 (4%) | 16 (5%) | 38 (12%) | 312 |
| 1.5 mL/s | 49 (23.5%) | 82 (40%) | 20 (10%) | 53 (25%) | 207 |
A significant difference was found between the two groups regarding the absence of artifacts and the presence of artifacts only during the arterial phase (p < 0.001).[6]
Experimental Protocols
Protocol 1: Gd-EOB-DTPA Enhanced Liver MRI for Functional Assessment
This protocol is adapted from studies evaluating liver function using Gd-EOB-DTPA.[11][12]
-
Pre-contrast Imaging:
-
Acquire T1-weighted volume-interpolated breath-hold examination (VIBE) sequences with fat suppression before contrast injection.[11]
-
Obtain heavily T2-weighted images for MR cholangiopancreatography (MRCP) if required. This should be done before or within 1.5 minutes of contrast administration to avoid signal loss in the bile ducts.[1]
-
-
Contrast Administration:
-
Dynamic Post-contrast Imaging:
-
Hepatobiliary Phase (HBP) Imaging:
-
Data Analysis (for functional assessment):
Visualizations
Caption: Cellular pathway of Gd-EOB-DTPA uptake and excretion.
Caption: Standard experimental workflow for a Gd-EOB-DTPA enhanced MRI study.
Caption: Logical workflow for troubleshooting common arterial phase artifacts.
References
- 1. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiologija.bayer.com [radiologija.bayer.com]
- 4. Artifacts in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulsation artifact reduction using compressed sensitivity encoding in Gd-EOB-DTPA contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of injection rate in determining the development of artifacts during the acquisition of dynamic arterial phase in Gd-EOB-DTPA MRI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jahc.it [jahc.it]
- 8. View of Comparative study of different Gd-EOB-DTPA flows as a solution of the Gibbs Arterial Phase artifact in liver MRI | Journal of Advanced Health Care [jahc.it]
- 9. Comparative study of different Gd-EOB-DTPA flows as a solution of the Gibbs Arterial Phase artifact in liver MRI | Journal of Advanced Health Care [jahc.it]
- 10. MRI artifact - Wikipedia [en.wikipedia.org]
- 11. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal hepatic lesions in Gd-EOB-DTPA enhanced MRI: the atlas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gd-EOB-DTPA Dynamic Imaging
Welcome to the technical support center for optimizing Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA) enhanced dynamic magnetic resonance imaging (MRI). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Inconsistent Arterial Phase Enhancement
Question: We are experiencing weak or variable enhancement in the arterial phase. What are the potential causes and how can we optimize our injection protocol?
Answer: Poor arterial phase enhancement is a common challenge with Gd-EOB-DTPA, often attributed to its lower gadolinium concentration compared to conventional extracellular contrast agents.[1] Key factors to consider are the injection rate and the timing of image acquisition.
Troubleshooting Steps:
-
Optimize Injection Rate: A slower injection rate can paradoxically improve arterial enhancement. Studies have shown that an injection rate of 1 mL/s can lead to significantly higher signal-to-noise ratio (SNR) and percentage enhancement (PE) in the aorta compared to a faster rate of 2 mL/s.[2] This is thought to allow for a more compact bolus to arrive in the arteries.
-
Verify Scan Timing: The arterial phase is transient. For optimal results, aim for multiphase acquisition around 25 seconds after injection.[3] Using a bolus tracking technique can help individualize the timing.
-
Consider Patient Factors: Cardiovascular status and cardiac output can influence the timing of the contrast bolus arrival.
-
Rule out Extravasation: Ensure the intravenous line is patent and properly placed to prevent contrast extravasation, which would lead to a reduced dose entering the circulation.
Quantitative Data Summary: Injection Rate Comparison
| Injection Rate | Aortic Enhancement (SNR) | Portal Vein Enhancement (SNR) | Liver Parenchyma Enhancement (SNR) | Reference |
| 1 mL/s | Significantly Higher | No Significant Difference | No Significant Difference | [2] |
| 2 mL/s | Lower | No Significant Difference | No Significant Difference | [2] |
| 3 mL/s (undiluted) | Lower than 1 mL/s | Not specified | Not specified | [4] |
| 3 mL/s (diluted) | Lower than 1 mL/s | Higher than 1 mL/s | Not specified | [4] |
Issue 2: Suboptimal Hepatobiliary Phase (HBP) Imaging
Question: The contrast between the liver parenchyma and lesions in the hepatobiliary phase is insufficient. How can we improve HBP image quality?
Answer: The quality of the hepatobiliary phase (HBP) is critically dependent on the delay time after injection and the patient's liver function.[5][6] Gd-EOB-DTPA is taken up by functional hepatocytes, so any impairment in liver function can affect enhancement.[7][8]
Troubleshooting Steps:
-
Adjust Delay Time Based on Liver Function: A standard 20-minute delay is often used, but this may be too long for patients with normal liver function and too short for those with cirrhosis.[5][9]
-
Assess Clinical Parameters: Liver function indicators such as total bilirubin (B190676) and AST levels can predict the degree of hepatic parenchymal enhancement.[11] Higher bilirubin levels are associated with decreased enhancement.
-
Consider Flip Angle: Increasing the flip angle (e.g., to 30°) during HBP acquisition can improve the contrast-to-noise ratio, potentially allowing for shorter delay times.[5]
Quantitative Data Summary: HBP Delay Time Recommendations
| Patient Liver Function | Recommended HBP Delay Time | Rationale | References |
| Normal | 10-15 minutes | Sufficient uptake is achieved earlier. | [5][9][12] |
| Mildly Impaired | 15-20 minutes | Allows for adequate contrast accumulation. | [9] |
| Cirrhosis (Compensated) | 20 minutes | Standard delay often provides good contrast. | [5][9] |
| Cirrhosis (Decompensated) | ≥ 30 minutes | Slower uptake necessitates a longer delay. | [5][9][10] |
Issue 3: Motion Artifacts During Arterial Phase
Question: We frequently encounter transient severe motion artifacts specifically during the arterial phase. What causes this and how can it be mitigated?
Answer: Transient severe motion, sometimes experienced by patients as a brief sensation of breathlessness, is a known side effect of Gd-EOB-DTPA and can degrade arterial phase image quality.[1]
Troubleshooting Steps:
-
Patient Communication: Inform the patient beforehand about the possibility of a transient sensation of warmth or altered breathing. Instruct them to hold their breath through this brief period.
-
Injection Protocol Modification: While not definitively proven to eliminate the artifact, some institutions use a slower injection rate (1 mL/s) which may also help in this regard.
-
Rapid Acquisition Sequences: Employing faster imaging sequences can help acquire the necessary data before significant motion occurs.
-
Image Re-acquisition: If motion artifact is severe and a repeat contrast injection is not feasible, consider if the portal venous or later phases provide sufficient diagnostic information for the specific research question.
Experimental Protocols
Standard Dynamic Gd-EOB-DTPA MRI Protocol
This protocol is a general guideline and should be adapted based on the specific scanner, research question, and subject characteristics.
-
Pre-contrast Imaging:
-
T1-weighted in-phase and out-of-phase sequences.
-
T2-weighted single-shot fast spin-echo or turbo spin-echo sequences.
-
Diffusion-weighted imaging (DWI).
-
-
Contrast Administration:
-
Dynamic Post-contrast Imaging (T1-weighted 3D GRE with fat suppression):
-
Arterial Phase: Acquired using bolus tracking or at a fixed delay of ~25-35 seconds post-injection.[3][10]
-
Portal Venous Phase: Acquired at ~60-80 seconds post-injection.[10][12]
-
Transitional Phase: Acquired at ~120-180 seconds post-injection.[12]
-
Hepatobiliary Phase (HBP): Acquired at a delayed time point, typically 20 minutes post-injection.[5][12] This timing should be adjusted based on the subject's liver function.
-
Visualizations
Gd-EOB-DTPA Dynamic Imaging Workflow
Caption: Workflow for Gd-EOB-DTPA enhanced dynamic MRI.
Decision Logic for HBP Delay Time
Caption: Decision tree for selecting HBP delay time.
Gd-EOB-DTPA Agent Pathway
Caption: Pharmacokinetic pathway of Gd-EOB-DTPA.
References
- 1. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the dynamic, Gd-EOB-DTPA-enhanced MRI of the liver: the effect of the injection rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Optimal scan timing for Gd-EOB-DTPA enhanced liver dynamic MR imaging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three different injection methods for arterial phase of Gd-EOB-DTPA enhanced MR imaging of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing liver function by liver enhancement during the hepatobiliary phase with Gd-EOB-DTPA-enhanced MRI at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobe-Based Hepatic Uptake Index of Gd-EOB-DTPA on Contrast-Enhanced MRI to Quantitatively Discriminate between Compensated and Decompensated Hepatitis B-Related Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential clinical factors affecting hepatobiliary enhancement at Gd-EOB-DTPA-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gd-EOB-DTPA (Eovist/Primovist)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA) in preclinical and clinical research, with a specific focus on its limitations in subjects with severe cholestasis.
Troubleshooting Guides
Issue: Reduced or absent hepatic parenchymal enhancement in the hepatobiliary phase (HBP).
-
Question: We are observing significantly lower than expected signal intensity in the liver parenchyma during the 20-minute delayed hepatobiliary phase in our study subjects. What could be the cause?
-
Answer: Reduced hepatic enhancement with Gd-EOB-DTPA is a known limitation in the presence of impaired liver function, particularly severe cholestasis or cirrhosis.[1][2] The primary reason is the competition between Gd-EOB-DTPA and bilirubin (B190676) for uptake into hepatocytes via the organic anion transporting polypeptide (OATP) transporters.[3][4][5] In cholestatic conditions, elevated serum bilirubin levels saturate these transporters, leading to decreased uptake of the contrast agent by hepatocytes. Additionally, in severe cirrhosis (e.g., Child-Pugh grade C), the overall mass and function of hepatocytes are reduced, further diminishing the capacity for Gd-EOB-DTPA uptake.[1]
Issue: Delayed or non-visualization of the biliary tree.
-
Question: In our experiments, there is a significant delay or complete absence of Gd-EOB-DTPA excretion into the biliary ducts, even in delayed imaging sequences. Why is this happening?
-
Answer: The excretion of Gd-EOB-DTPA from hepatocytes into the bile canaliculi is an active process mediated by the multidrug resistance-associated protein 2 (MRP2).[6][7] In severe cholestasis, the function of MRP2 can be impaired or downregulated, leading to reduced or absent biliary excretion of the contrast agent.[8][9] This results in prolonged retention of Gd-EOB-DTPA within the hepatocytes and poor or no visualization of the biliary tree.[10] In patients with normal liver function, a 20-minute delay is typically sufficient for biliary evaluation; however, in those with impaired function, delays of 60-180 minutes may be necessary.[11]
Issue: Suboptimal image quality in the hepatobiliary phase for lesion detection.
-
Question: The contrast between the liver parenchyma and suspected lesions is poor in the hepatobiliary phase, making lesion detection and characterization difficult. How can we predict or mitigate this?
-
Answer: Suboptimal image quality in the hepatobiliary phase is strongly correlated with serum total bilirubin levels.[4] Elevated bilirubin directly competes with Gd-EOB-DTPA for hepatocyte uptake, reducing the background liver enhancement necessary for lesion conspicuity.[3][4] For patients with chronic liver disease, the hepatobiliary specific scanning time can be extended to account for delayed and weaker enhancement.[1]
Frequently Asked Questions (FAQs)
-
What is the mechanism of Gd-EOB-DTPA uptake and excretion? Gd-EOB-DTPA is a hepatocyte-specific MRI contrast agent.[6] Following intravenous injection, it distributes in the extracellular space, allowing for dynamic phase imaging.[12] Subsequently, approximately 50% of the injected dose is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs).[3][6] It is then excreted unchanged into the bile via the multidrug resistance-associated protein 2 (MRP2).[6] The remaining 50% is eliminated by the kidneys through glomerular filtration.[3][5]
-
At what level of hyperbilirubinemia do limitations become significant? Studies have shown that serum total bilirubin levels can predict suboptimal image quality in the hepatobiliary phase.[4] One study identified an optimal cutoff value of total bilirubin at 2.1 mg/dL for predicting poor image quality.[4] Another source suggests that elevated total bilirubin above 3.5 mg/dL is a contraindication for the use of Eovist for certain indications.[13]
-
Are there alternative imaging agents for patients with severe cholestasis? For patients with severe cholestasis where Gd-EOB-DTPA may be ineffective, alternative contrast agents can be considered. Extracellular contrast agents (ECAs) can provide information on the vascularity of liver lesions during dynamic phase imaging, which is still valuable for characterization.[14] Another hepatobiliary agent, gadobenate dimeglumine (Gd-BOPTA), is also available. However, only about 3-5% of the administered dose of Gd-BOPTA is excreted into the bile, compared to 50% for Gd-EOB-DTPA, making it less ideal for biliary imaging but still useful for characterizing liver lesions.[11][15]
-
How does severe cirrhosis affect Gd-EOB-DTPA enhancement? In patients with severe cirrhosis, particularly Child-Pugh grade C, the degree of liver parenchyma enhancement and the timing of biliary system excretion are correlated with the severity of liver function damage.[1] The reduced number and function of hepatocytes lead to weak and uneven enhancement in the hepatobiliary phase, which can negatively impact the detection of liver lesions.[1][2]
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Total Bilirubin Cutoff for Suboptimal HBP Image Quality | 2.1 mg/dL | This value can be used to predict which patients are likely to have poor image quality in the hepatobiliary phase. | [4] |
| Total Bilirubin Contraindication | > 3.5 mg/dL | For certain indications, a total bilirubin level above this value is considered a contraindication for Eovist-enhanced MRI. | [13] |
| Biliary Excretion of Gd-EOB-DTPA | ~50% | This high percentage of biliary excretion is what makes it a valuable agent for functional biliary imaging. | [5][12] |
| Biliary Excretion of Gd-BOPTA | ~3-5% | The lower biliary excretion of this alternative agent makes it less suitable for detailed biliary imaging compared to Gd-EOB-DTPA. | [11] |
| Standard Dose of Gd-EOB-DTPA | 0.025 mmol/kg | This is a quarter of the standard dose for some other gadolinium-based contrast agents. | [1] |
Experimental Protocols
Protocol for Assessing Gd-EOB-DTPA Enhancement in a Rat Model of Biliary Obstruction
This protocol is a summary of the methodology described in studies investigating the effects of cholestasis on Gd-EOB-DTPA enhancement.
-
Animal Model:
-
Induce selective biliary obstruction (SBO) or total biliary obstruction (TBO) in male Wistar rats by ligating the corresponding bile ducts.[10]
-
Use a control group of sham-operated rats.
-
-
MRI Acquisition:
-
Perform MRI using a clinical or preclinical scanner (e.g., 1.5T).
-
Acquire baseline T1-weighted images before contrast administration.
-
Administer Gd-EOB-DTPA intravenously at a dose of 0.025 mmol/kg body weight.[1]
-
Acquire serial T1-weighted images at multiple time points post-injection (e.g., 5, 10, 20, 30, and 40 minutes) to capture the dynamic and hepatobiliary phases.[9]
-
-
Data Analysis:
-
Measure the signal intensity (SI) in regions of interest (ROIs) placed over the liver parenchyma on the pre- and post-contrast images.
-
Calculate the relative enhancement (RE) using the formula: RE (%) = [(SI_post - SI_pre) / SI_pre] * 100.
-
Compare the RE between the obstructed and unobstructed liver lobes (in SBO), and between the cholestatic and control groups.[9][10]
-
-
Correlative Analysis:
Visualizations
Caption: Gd-EOB-DTPA uptake and excretion pathway and its inhibition in severe cholestasis.
Caption: Experimental workflow for assessing Gd-EOB-DTPA limitations in cholestasis.
Caption: Logical relationship between severe cholestasis and imaging limitations of Gd-EOB-DTPA.
References
- 1. Application of Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. Total Bilirubin Level as a Predictor of Suboptimal Image Quality of the Hepatobiliary Phase of Gadoxetic Acid-Enhanced MRI in Patients with Extrahepatic Bile Duct Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance-Associated Protein 2 Deficiency Aggravates Estrogen-Induced Impairment of Bile Acid Metabolomics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic contrast-enhanced MRI of the liver in Mrp2-deficient rats using the hepatobiliary contrast agent Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MR imaging evaluation of liver enhancement by Gd-EOB-DTPA in selective and total bile duct obstruction in rats: correlation with serologic, microcholangiographic, and histologic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic value of Gd-EOB-DTPA-enhanced MR cholangiography in non-invasive detection of postoperative bile leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 13. radres.ucsd.edu [radres.ucsd.edu]
- 14. MRI of the liver: choosing the right contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Technical Support Center: Managing Respiratory Motion Artifacts with Eob-dtpa (Gadoxetate Disodium)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering respiratory motion artifacts during magnetic resonance imaging (MRI) experiments using Eob-dtpa (gadoxetate disodium).
Frequently Asked Questions (FAQs)
Q1: What are respiratory motion artifacts and why are they a concern with this compound?
A1: Respiratory motion artifacts are blurring or ghosting in MR images caused by the movement of abdominal organs during breathing. These artifacts can degrade image quality, potentially obscuring or mimicking pathology, which complicates image interpretation. With this compound, a liver-specific contrast agent, these artifacts are a particular concern during the dynamic contrast-enhanced phases, especially the arterial phase. A phenomenon known as "transient severe motion" (TSM) has been reported, characterized by a brief period of intense respiratory motion immediately following this compound administration.[1][2][3][4] The incidence of TSM is reported to be between 5% and 22%.[3][4]
Q2: What causes transient severe motion (TSM) with this compound?
A2: The exact pathophysiology of TSM is not yet fully understood.[3][4] It is defined as the sudden onset of severe motion-related artifacts during the arterial phase, which are absent in the pre-contrast and later phases.[4] Several risk factors have been proposed, though findings can be inconsistent across studies. These potential risk factors include the dose and injection rate of this compound, a patient's body weight, and the presence of chronic obstructive pulmonary disease (COPD).[1][5]
Q3: What are the main strategies to manage respiratory motion artifacts with this compound?
A3: Strategies to mitigate respiratory motion artifacts with this compound can be categorized into four main areas:
-
Patient Preparation and Coaching: Involves clear communication and training to improve breath-hold compliance.[3][6]
-
Injection Protocol Modification: Adjusting the way the contrast agent is administered can reduce the likelihood of TSM.[3][4]
-
Imaging Technique Modification: Employing specific MRI sequences and acquisition strategies can minimize the impact of motion.[3][7]
-
Post-Processing Techniques: Advanced software can be used to correct for motion artifacts after image acquisition.[8][9]
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific issues encountered during this compound enhanced MRI.
Issue 1: Severe motion artifacts observed in the arterial phase (Transient Severe Motion).
Cause: This is likely the "transient severe motion" (TSM) phenomenon associated with this compound.
Solutions:
-
Modify the Injection Protocol:
-
Implement Advanced Imaging Techniques:
-
Accelerated Imaging: Utilize parallel imaging or compressed sensing techniques to shorten the breath-hold duration.[3]
-
Multiple Arterial Phase Acquisitions: Acquiring several short arterial phase scans increases the probability of obtaining at least one with minimal motion artifact.[3]
-
Free-Breathing Protocols: For patients unable to perform breath-holds, consider using respiratory-gated or navigator-based sequences that acquire data during free breathing.[3][7]
-
-
Enhance Patient Preparation:
-
Intensified Pre-scan Preparation: Provide patients with detailed explanations of the procedure and the importance of breath-holding. Custom educational materials can be beneficial.[3]
-
Supervised Breath-Hold Training: Practice breath-holding with the patient before the scan to improve their technique and confidence.[3][6]
-
Issue 2: General image blurring and ghosting due to inconsistent breathing.
Cause: The patient is unable to perform consistent breath-holds.
Solutions:
-
Utilize Respiratory Gating/Navigation:
-
Navigator-Gated Sequences: These techniques track the position of the diaphragm and only acquire data when it is within a predefined range, allowing for free-breathing acquisitions.[7] While this can improve image quality for patients with difficulty breath-holding, it may result in longer scan times.
-
-
Employ Post-Processing Software:
-
Optimize Breath-Hold Commands:
-
Clear and Consistent Instructions: Use automated or standardized voice commands for breath-holding to ensure consistency across all phases of the dynamic scan.[3]
-
End-Expiration Breath-Holds: Instructing patients to hold their breath at the end of a normal exhale is often more reproducible than after a deep inspiration.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data from cited studies on the management of respiratory motion artifacts with this compound.
Table 1: Incidence of Transient Severe Motion (TSM) with this compound
| Study/Source | Reported Incidence of TSM |
| Ringe et al. / von Falck et al.[5] | ~10% (range 2.4-18%) |
| Wybranski et al.[3] | 5-22% |
| Well et al.[4] | 5-22% |
Table 2: Impact of Motion Correction Techniques
| Technique | Key Findings | Reference |
| Navigator-Gated Imaging | Provided comparable image quality and lesion detection to breath-hold imaging. | [7] |
| Deep Learning Filter (MARC) | Significantly improved image quality by reducing motion artifact scores. For example, in images with a score of 3 (moderate artifacts), 72.12% were improved to a score of 2 (mild artifacts). | [9] |
| Intensified Pre-scan Preparation | Did not significantly reduce the incidence of TSM compared to standard preparation. | [3][11] |
| Slower Injection Rate (1 mL/sec) | Suggested to overcome TSM artifacts. | [5] |
| Dilution of this compound | A 50% dilution was found to significantly reduce TSM. | [3] |
Experimental Protocols
Below are detailed methodologies for key experimental approaches to mitigate respiratory motion artifacts.
Protocol 1: Modified Injection Protocol for TSM Reduction
-
Patient Preparation:
-
Explain the procedure to the patient, including the rationale for the modified injection.
-
Ensure the patient is comfortable and positioned correctly in the MRI scanner.
-
-
Contrast Agent Preparation (Dilution):
-
Draw the weight-based dose of this compound into a syringe.
-
In a separate syringe, draw an equal volume of sterile saline.
-
Using a three-way stopcock, mix the this compound and saline to achieve a 50% dilution.
-
-
Injection and Imaging:
-
Program the power injector for an injection rate of 1-2 mL/sec.
-
Administer the diluted this compound, followed by a saline flush (e.g., 20-30 mL) at the same injection rate.
-
Initiate the dynamic contrast-enhanced imaging sequence, including the arterial phase, timed to the contrast arrival.
-
Protocol 2: Navigator-Gated Free-Breathing Acquisition
-
Patient Setup:
-
Position the patient in the MRI scanner.
-
Place a respiratory bellows on the patient's abdomen to monitor breathing, or use a pencil-beam navigator positioned over the dome of the liver.
-
-
Sequence Planning:
-
Select a 3D gradient-echo sequence (e.g., VIBE, LAVA, THRIVE).
-
Enable the navigator-gating option.
-
Define an acceptance window for the navigator signal (e.g., ±2-3 mm from the end-expiratory position). Data will only be acquired when the diaphragm position is within this window.
-
-
Image Acquisition:
-
Instruct the patient to breathe normally and remain still.
-
The MRI system will monitor the respiratory cycle via the navigator.
-
Data acquisition will proceed opportunistically when the breathing motion is within the accepted range. Be aware that this will increase the total acquisition time compared to a breath-hold scan.
-
Visualizations
The following diagrams illustrate key workflows and relationships in managing respiratory motion artifacts with this compound.
Caption: Troubleshooting workflow for this compound motion artifacts.
References
- 1. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver -Korean Journal of Radiology | 학회 [koreascience.kr]
- 3. Respiratory motion artefacts in Gd-EOB-DTPA (Primovist/Eovist) and Gd-DOTA (Dotarem)-enhanced dynamic phase liver MRI after intensified and standard pre-scan patient preparation: A bi-institutional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a respiratory navigator-gating technique in Gd-EOB-DTPA-enhanced magnetic resonance imaging for the assessment of liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning–based filter using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning-based filter using convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Body Technique: Helpful Hints [mri.tju.edu]
- 11. Respiratory motion artefacts in Gd-EOB-DTPA (Primovist/Eovist) and Gd-DOTA (Dotarem)-enhanced dynamic phase liver MRI after intensified and standard pre-scan patient preparation: A bi-institutional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gd-EOB-DTPA & Hyperbilirubinemia
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the impact of hyperbilirubinemia on Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA) enhanced magnetic resonance imaging (MRI). Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Gd-EOB-DTPA uptake and excretion in the liver?
A1: Gd-EOB-DTPA is a hepatocyte-specific MRI contrast agent. After intravenous injection, it is taken up by hepatocytes from the sinusoidal blood. This uptake is primarily mediated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, on the sinusoidal membrane of the hepatocytes.[1] Following uptake, approximately 50% of the injected dose is excreted unchanged into the bile via the multidrug resistance-associated protein 2 (MRP2) located on the canalicular membrane of the hepatocytes.[2] The remaining 50% is excreted renally.[3][4]
Q2: How does hyperbilirubinemia affect Gd-EOB-DTPA liver enhancement?
A2: Hyperbilirubinemia, an excess of bilirubin (B190676) in the blood, can significantly reduce liver enhancement during the hepatobiliary phase (HBP) of a Gd-EOB-DTPA enhanced MRI.[5] This is because bilirubin and Gd-EOB-DTPA compete for the same OATP transporters for uptake into hepatocytes.[1][2][5] Elevated bilirubin levels can saturate these transporters, leading to decreased uptake of the contrast agent by the liver cells and consequently, reduced signal intensity enhancement.[2]
Q3: Is the renal excretion of Gd-EOB-DTPA affected by hyperbilirubinemia?
A3: Yes, in cases of hepatic impairment leading to hyperbilirubinemia, the body compensates by increasing the renal excretion of Gd-EOB-DTPA. In patients with very high bilirubin levels (>3 mg/dL), renal excretion can increase to between 72% and 96% of the administered dose, compared to approximately 50% in individuals with normal liver function.[4]
Q4: Can Gd-EOB-DTPA enhanced MRI still be useful in patients with hyperbilirubinemia?
A4: Despite reduced enhancement, Gd-EOB-DTPA enhanced MRI can still provide valuable diagnostic information in patients with hyperbilirubinemia. The degree of reduced uptake and delayed excretion can serve as an indicator of the severity of liver dysfunction.[3][6] However, the interpretation of images may be more challenging, and quantitative analysis is often necessary to assess liver function accurately.[7]
Q5: What is the typical timeframe for the hepatobiliary phase in patients with normal versus impaired liver function?
A5: In patients with normal liver function, the hepatobiliary phase typically occurs around 20 minutes after Gd-EOB-DTPA injection.[1][8] In patients with impaired liver function, including those with hyperbilirubinemia, the uptake of the contrast agent is slower, and the time to peak parenchymal enhancement may be delayed.[3]
Troubleshooting Guides
Problem 1: Suboptimal or no liver enhancement in the hepatobiliary phase in a subject with known hyperbilirubinemia.
-
Possible Cause: Competitive inhibition of OATP transporters by high levels of bilirubin, leading to reduced uptake of Gd-EOB-DTPA by hepatocytes.[2][5]
-
Troubleshooting Steps:
-
Verify Bilirubin Levels: Correlate the imaging findings with the subject's serum total bilirubin levels. A negative correlation between bilirubin levels and liver enhancement is expected.[9]
-
Quantitative Analysis: Instead of relying solely on visual assessment, perform quantitative analysis of the signal intensity. Calculate the relative enhancement (RE) of the liver parenchyma.[6] Lower RE values are anticipated with higher bilirubin levels.
-
Delayed Imaging: Consider acquiring images at later time points (e.g., 40, 60, or even 120 minutes post-injection) to assess for delayed uptake and excretion, which can be indicative of impaired liver function.[8]
-
Alternative Imaging: If characterization of a liver lesion is the primary goal and hepatocyte function is severely compromised, consider using a conventional extracellular gadolinium-based contrast agent that does not rely on hepatocyte uptake.
-
Problem 2: Difficulty in differentiating between a true lesion and an area of poor enhancement due to localized liver dysfunction.
-
Possible Cause: Conditions like cholestasis or localized biliary obstruction can lead to regional differences in Gd-EOB-DTPA uptake, mimicking a hypointense lesion.[10]
-
Troubleshooting Steps:
-
Review Other Sequences: Carefully analyze pre-contrast T1-weighted, T2-weighted, and diffusion-weighted images to look for underlying abnormalities in the area of reduced enhancement.
-
Correlate with Clinical Data: Check for clinical signs and laboratory markers of biliary obstruction or localized liver injury.
-
Dynamic Phase Evaluation: Assess the arterial and portal venous phase enhancement patterns. True lesions often have characteristic vascular patterns that differ from dysfunctional parenchyma.[11] For instance, hepatocellular carcinoma (HCC) typically shows arterial phase hyperenhancement and portal venous phase "washout".[11]
-
Follow-up Imaging: If uncertainty remains, a follow-up scan after resolution of the underlying issue (if possible) may clarify the findings.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the impact of liver function on Gd-EOB-DTPA enhancement.
Table 1: Relative Enhancement (RE) in Patients with Normal vs. Impaired Liver Function
| Liver Function Status | Mean Relative Enhancement (RE) ± SD | Optimal Cut-off for Differentiation | Sensitivity | Specificity | Area Under Curve (AUC) |
| Normal Liver Function (MELD score ≤ 10) | 87.2% ± 29.5% | 47.7% | 82.8% | 92.7% | 0.87 |
| Impaired Liver Function (MELD score > 10) | 45.4% ± 26.5% |
Data adapted from a study evaluating Gd-EOB-DTPA uptake at 3T.[6]
Table 2: Correlation of Relative Enhancement at 20 minutes (RE₂₀min) with Liver Function Parameters
| Parameter | Pearson Correlation Coefficient (r) with RE₂₀min | P-value |
| Serum Total Bilirubin | -0.491 | <0.05 |
| Prothrombin Time | -0.481 | <0.05 |
| Child-Pugh Score | -0.619 | <0.05 |
| Serum Albumin | 0.352 | <0.05 |
Data from a retrospective analysis of patients with hepatitis B cirrhosis.[9]
Experimental Protocols
Protocol 1: Animal Model of Biliary Obstruction
-
Objective: To investigate the effect of biliary obstruction on Gd-EOB-DTPA enhancement.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Induction of Obstruction:
-
Selective Biliary Obstruction (SBO): Ligation of the bile ducts draining specific liver lobes.
-
Total Biliary Obstruction (TBO): Ligation of the common bile duct.
-
-
MRI Protocol:
-
Scanner: 1.5T MRI scanner.
-
Sequence: T1-weighted spin-echo sequence.
-
Contrast Agent: Gd-EOB-DTPA administered intravenously at a dose of 0.1 mmol/kg.
-
Imaging Timepoints: Pre-contrast and serial post-contrast images acquired up to 60 minutes.
-
-
Data Analysis:
-
Measure signal intensity (SI) of the liver parenchyma in obstructed and unobstructed lobes.
-
Calculate the liver-to-muscle SI ratio to normalize enhancement.
-
-
Correlation: Correlate MRI findings with serum bilirubin levels, microcholangiography, and histopathology.[10]
-
Protocol 2: Quantitative Evaluation of Liver Function using Gd-EOB-DTPA MRI
-
Objective: To quantitatively assess liver function using dynamic contrast-enhanced MRI with Gd-EOB-DTPA.
-
Subjects: Patients with varying degrees of liver function.
-
MRI Protocol:
-
Scanner: 3T MRI scanner.
-
Sequence: T1-weighted volume interpolated breath-hold examination (VIBE) with fat suppression.
-
Contrast Agent: Gd-EOB-DTPA administered intravenously as a bolus at a dose of 0.025 mmol/kg.
-
Imaging Timepoints: Pre-contrast and at 20 minutes post-injection (hepatobiliary phase).
-
-
Data Analysis:
-
Region of Interest (ROI) Placement: Draw ROIs on the liver parenchyma, avoiding large vessels and artifacts.
-
Signal Intensity Measurement: Measure the mean signal intensity of the liver in the pre-contrast (SI_pre) and 20-minute post-contrast (SI_post) images.
-
Calculation of Relative Enhancement (RE):
-
RE (%) = [(SI_post - SI_pre) / SI_pre] * 100
-
-
-
Correlation: Correlate the calculated RE with clinical scores of liver function such as the Model for End-Stage Liver Disease (MELD) score or Child-Pugh score.[6]
Visualizations
Caption: Gd-EOB-DTPA uptake and excretion pathway in hepatocytes.
Caption: Troubleshooting workflow for suboptimal Gd-EOB-DTPA enhancement.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Evaluation of liver function using Gd-EOB-DTPA-enhanced MRI with T1 mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and imaging properties of Gd-EOB-DTPA in patients with hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Assessing liver function by liver enhancement during the hepatobiliary phase with Gd-EOB-DTPA-enhanced MRI at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
- 8. Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xfcrb2020.com [xfcrb2020.com]
- 10. MR imaging evaluation of liver enhancement by Gd-EOB-DTPA in selective and total bile duct obstruction in rats: correlation with serologic, microcholangiographic, and histologic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gd-EOB-DTPA enhanced MRI nomogram model to differentiate hepatocellular carcinoma and focal nodular hyperplasia both showing iso- or hyperintensity in the hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
Suboptimal hepatobiliary phase enhancement with Eob-dtpa
Welcome to the technical support center for Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA, Eovist®/Primovist®) enhanced Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize hepatobiliary phase (HBP) imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of suboptimal hepatobiliary phase (HBP) enhancement?
A1: Suboptimal HBP enhancement can stem from two main categories of factors: patient-related physiological conditions and technical imaging parameters. Patient-related factors are primarily linked to liver function, as Gd-EOB-DTPA is taken up by functional hepatocytes.[1][2] Key physiological causes include:
-
Impaired Liver Function: Conditions such as cirrhosis or chronic liver disease reduce the number of functional hepatocytes available to uptake the contrast agent.[1][3]
-
Elevated Bilirubin (B190676) Levels: Gd-EOB-DTPA and bilirubin compete for the same organic anion-transporting polypeptides (OATP1B1 and OATP1B3) for uptake into hepatocytes.[4][5][6] Elevated serum bilirubin can significantly decrease hepatic enhancement.[1][4]
-
Biliary Obstruction: A blockage in the bile ducts can lead to reduced uptake and excretion of the contrast agent.[7]
-
Drug-Induced Liver Injury (DILI): Certain drugs can inhibit the hepatobiliary transporters responsible for Gd-EOB-DTPA uptake and excretion.[5]
Technical factors that can be optimized include:
-
Timing of HBP Acquisition: The standard 20-minute delay may be too short for patients with impaired liver function or too long for those with normal function.[2]
-
Contrast Agent Injection Rate: The rate of injection can influence the quality of the dynamic phases, which can indirectly impact the overall study quality.[8][9]
-
MRI Sequence Parameters: Factors like the flip angle can be adjusted to optimize signal in the HBP.[6]
Q2: How does serum bilirubin level quantitatively affect HBP enhancement?
A2: Serum total bilirubin is a strong predictor of suboptimal HBP image quality.[1][4] Gd-EOB-DTPA uptake is mediated by the same transporters as bilirubin, leading to competitive inhibition.[4][5] One study identified a total bilirubin cutoff value of 2.1 mg/dL as a predictor for low functional liver imaging score (FLIS), with high sensitivity and specificity.[4] Another study found that total bilirubin and albumin levels, when used in a machine learning model, could predict insufficient hepatic enhancement with high accuracy.[10]
Q3: What is the recommended timing for acquiring HBP images?
A3: The optimal timing for HBP imaging is not a one-size-fits-all parameter and should be adapted based on the patient's liver function.[2]
-
Normal Liver Function: A 10 to 15-minute delay is often sufficient.[2][11] Some research indicates that in patients with normal liver function, optimal contrast-to-noise ratios are achieved at 10 minutes, with no significant improvement at 20 minutes.[11]
-
Cirrhosis or Impaired Liver Function: The delay time may need to be extended to 20 or even 30 minutes to allow for adequate uptake of the contrast agent by the reduced mass of functional hepatocytes.[2][12] In cases of severely impaired function, super delayed phase imaging (e.g., 60 minutes) might be beneficial.[13][14]
Q4: Can the injection protocol be modified to improve image quality?
A4: Yes, modifying the injection protocol can impact image quality, particularly for the arterial phase, which is crucial for characterizing hypervascular lesions.[9][15] Due to the smaller volume of Gd-EOB-DTPA administered compared to conventional extracellular agents, achieving optimal arterial enhancement can be challenging.[6][15] Studies have shown that a slower injection rate of 1 mL/s may provide better aortic enhancement in the arterial phase compared to a faster rate of 2 mL/s or 3 mL/s.[8][9]
Q5: What are some common artifacts or pitfalls to be aware of in HBP imaging?
A5: Several pitfalls can lead to misinterpretation of HBP images. Nontumorous lesions can appear hypointense, mimicking malignancy. These include:
-
Focal Fat Deposition: Areas of steatosis may show reduced enhancement.[7]
-
Confluent Fibrosis: Fibrotic tissue has decreased hepatocyte function and will appear hypointense.[16]
-
Radiation-Induced Liver Injury: Areas of the liver that have undergone radiation therapy can exhibit hepatocyte dysfunction and subsequent hypointensity.[7]
-
Bile Duct Obstruction: The affected liver segment can show diminished Gd-EOB-DTPA uptake.[7]
-
Transient Tachypnea: A notable adverse reaction to Gd-EOB-DTPA is transient shortness of breath, which can cause motion artifacts during the critical arterial phase in about 10-15% of patients.[12][17][18]
Troubleshooting Guides
Issue 1: Poor or No Hepatic Parenchymal Enhancement in the HBP
This guide provides a systematic approach to troubleshooting insufficient liver enhancement.
Caption: Troubleshooting workflow for suboptimal HBP enhancement.
Data Summary Tables
Table 1: Patient Factors Correlated with Relative Liver Enhancement
| Clinical Parameter | Correlation with HBP Enhancement | Significance (p-value) | Reference |
| Chronic Liver Disease | Negative | 0.002 | [1] |
| Total Bilirubin (T-Bil) | Negative | 0.001 | [1] |
| Albumin | Positive | 0.001 | [1] |
| Aspartate Aminotransferase (AST) | Negative | 0.002 | [1] |
| Prothrombin Activity | Positive | 0.008 | [1] |
| Child-Pugh Classification | Negative | Statistically Significant | [19] |
| Indocyanine Green (ICG) Test | Positive | Statistically Significant | [19] |
Table 2: Recommended HBP Acquisition Timings
| Patient Population | Recommended Delay Time (post-injection) | Rationale | Reference |
| Normal Liver Function | 10 - 15 minutes | Sufficient time for uptake; avoids unnecessarily long scan times. | [2] |
| Known Cirrhosis | 20 - 30 minutes | Allows more time for reduced functional hepatocyte mass to uptake the agent. | [2] |
| Biliary Obstruction / Severe Dysfunction | > 30 minutes (consider up to 60-120 min) | Maximizes the opportunity for any residual hepatocyte function to contribute to enhancement. | [6] |
Experimental Protocols & Methodologies
Optimized Gd-EOB-DTPA Enhanced Liver MRI Protocol
This protocol is a general guideline and should be adapted based on available scanner hardware and institutional preferences.
-
Patient Preparation:
-
Patients should be NPO (nothing by mouth) for at least 4 hours prior to the exam to promote gallbladder filling and reduce bowel peristalsis.[17]
-
-
Contrast Agent Administration:
-
MRI Sequences (Pre- and Post-Contrast):
-
Pre-contrast:
-
Axial T2-weighted single-shot fast spin-echo (SSFSE) with fat suppression.
-
Axial T1-weighted in-and-out-of-phase gradient echo (GRE).
-
Diffusion-Weighted Imaging (DWI) with b-values (e.g., 50, 400, 800 s/mm²) and ADC map.
-
-
Dynamic Post-contrast (3D T1-weighted GRE with fat suppression, e.g., VIBE, LAVA):
-
Late Arterial Phase: Timed with a bolus track or fixed delay (approx. 30-35 seconds post-injection).[12] Be aware of potential transient tachypnea which can cause motion artifacts.[15][18]
-
Portal Venous Phase: Approximately 60-75 seconds post-injection.[12][17]
-
Transitional Phase: Approximately 3 minutes post-injection.[12]
-
-
Hepatobiliary Phase (3D T1-weighted GRE with fat suppression):
-
Signaling Pathways and Workflows
Physiological Pathway of Gd-EOB-DTPA
This diagram illustrates the mechanism of uptake and excretion of Gd-EOB-DTPA, highlighting points where function can be impaired.
Caption: Gd-EOB-DTPA uptake and excretion pathway in hepatocytes.
References
- 1. Potential clinical factors affecting hepatobiliary enhancement at Gd-EOB-DTPA-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Bilirubin Level as a Predictor of Suboptimal Image Quality of the Hepatobiliary Phase of Gadoxetic Acid-Enhanced MRI in Patients with Extrahepatic Bile Duct Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. Pitfalls in Gd‐EOB‐DTPA–Enhanced Liver Magnetic Resonance Imaging With an Emphasis on Nontumorous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of three different injection methods for arterial phase of Gd-EOB-DTPA enhanced MR imaging of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the dynamic, Gd-EOB-DTPA-enhanced MRI of the liver: the effect of the injection rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of insufficient hepatic enhancement during the Hepatobiliary phase of Gd-EOB DTPA-enhanced MRI using machine learning classifier and feature selection algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radiopaedia.org [radiopaedia.org]
- 13. [Optimal scan timing for Gd-EOB-DTPA enhanced liver dynamic MR imaging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Super delayed phase imaging in gadoxetic acid-enhanced MRI: investigating factors contributing to improved liver contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focal hepatic lesions in Gd-EOB-DTPA enhanced MRI: the atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tranow.com [tranow.com]
- 18. mriquestions.com [mriquestions.com]
- 19. Liver parenchymal enhancement of hepatocyte-phase images in Gd-EOB-DTPA-enhanced MR imaging: which biological markers of the liver function affect the enhancement? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gd-EOB-DTPA Pharmacokinetics in Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of renal impairment on the pharmacokinetics of Gadoxetate Disodium (B8443419) (Gd-EOB-DTPA), marketed as Eovist® in the USA and Primovist® outside the USA.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of excretion for Gd-EOB-DTPA in individuals with normal renal function?
In individuals with normal liver and kidney function, Gd-EOB-DTPA is eliminated through two primary pathways: approximately 50% is excreted via the renal system (urine) and the remaining 50% is excreted through the hepatobiliary system (bile and feces)[1].
Q2: How does renal impairment affect the pharmacokinetics of Gd-EOB-DTPA?
The impact on the pharmacokinetics of Gd-EOB-DTPA depends on the severity of renal impairment.
-
Moderate Renal Impairment: In patients with moderate renal impairment (creatinine clearance of 30-50 mL/min), the pharmacokinetic parameters are not significantly altered[2][3]. This is due to a compensatory increase in hepatobiliary excretion[2].
-
End-Stage Renal Failure (ESRF): In patients with ESRF, the pharmacokinetic profile of Gd-EOB-DTPA is significantly different. The terminal half-life is markedly prolonged, and the systemic exposure (AUC) is substantially increased[2][3]. Total clearance is significantly reduced to about 17% of that in individuals with normal renal function[3].
Q3: Is a dose adjustment of Gd-EOB-DTPA required for patients with renal impairment?
No dosage adjustment is recommended for patients with renal impairment to ensure diagnostically useful images[4]. However, in patients with severe renal insufficiency (glomerular filtration rate <30 mL/min/1.73 m2), Gd-EOB-DTPA should be used only after a careful benefit-risk assessment[4]. For patients with end-stage renal failure, it is recommended to complete the MR imaging no later than 60 minutes after administration[4].
Q4: Can Gd-EOB-DTPA be removed by hemodialysis?
Yes, Gd-EOB-DTPA can be partially removed by hemodialysis[5][6]. A single 3-hour hemodialysis session, initiated one hour after administration, can remove approximately 30% of the injected dose[5][6]. In patients with end-stage renal failure, the serum levels of Gd-EOB-DTPA declined by 71% to 88% during a 3-hour dialysis session that started one hour after injection[2].
Q5: What is Nephrogenic Systemic Fibrosis (NSF) and is it a concern with Gd-EOB-DTPA?
Nephrogenic Systemic Fibrosis (NSF) is a rare but serious condition associated with the use of some gadolinium-based contrast agents in patients with severe renal impairment[6]. Although there is a possibility that NSF may occur with Primovist®, it should be avoided in patients with severe renal impairment[6]. It is recommended that all patients be screened for renal dysfunction before the administration of Gd-EOB-DTPA[4].
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action/Consideration |
| Prolonged high signal intensity in blood pool and delayed liver enhancement in a patient. | The patient may have end-stage renal failure (ESRF), leading to a significantly prolonged elimination half-life of Gd-EOB-DTPA. | Review the patient's clinical history for renal function status. For patients with ESRF, consider that the optimal window for hepatobiliary phase imaging may be altered. Complete MR imaging within 60 minutes of administration is recommended[4]. |
| Unexpectedly high urinary excretion of Gd-EOB-DTPA in a patient with known hepatic impairment. | This is an expected compensatory mechanism. When hepatobiliary excretion is compromised, the renal pathway becomes the dominant route of elimination. | This is a normal physiological response. In patients with very high bilirubin (B190676) levels (>3 mg/dL), renal excretion can increase to between 72% and 96% of the administered dose[2]. |
| Reduced hepatic contrast in a patient with end-stage renal failure. | This has been observed and is attributed to elevated serum ferritin levels in this patient population[4]. | Be aware of this potential for reduced image quality in this specific patient group. Ensure imaging is completed within 60 minutes post-injection[4]. |
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Gd-EOB-DTPA in different populations.
Table 1: Pharmacokinetic Parameters of Gd-EOB-DTPA in Healthy vs. Renally Impaired Subjects
| Parameter | Healthy Control Group | Moderate Renal Impairment (Creatinine Clearance 30-50 mL/min) | End-Stage Renal Failure (ESRF) |
| Terminal Half-life (t½) | 1.8 ± 0.2 hours[2] | Not significantly different from control[2] | 20.0 ± 7.0 hours[2] (approx. 12-fold longer than control[3]) |
| Total Clearance (Cltot) | 209 ± 37 mL/min[2] | Not significantly different from control[2] | Reduced to 17% of control[3] |
| Area Under the Curve (AUC) | N/A | N/A | 5.6-fold higher than control[3] |
Table 2: Excretion of Gd-EOB-DTPA in Healthy Subjects vs. Patients with Hepatic Impairment
| Excretion Route | Healthy Control Group | Patients with Hepatic Impairment (High Bilirubin >3 mg/dL) |
| Urinary Excretion | 48% of administered dose[2] | 72% to 96% of administered dose[2] |
| Fecal Excretion | N/A | Decreased[2] |
Experimental Protocols
Typical Clinical Study Design for Pharmacokinetic Assessment
A representative study to determine the pharmacokinetics of Gd-EOB-DTPA in patients with renal impairment would typically follow this protocol:
-
Study Design: A single-center, open-label, parallel-group study is often employed[2].
-
Subject Recruitment:
-
Cohorts of patients with varying degrees of renal impairment (e.g., moderate, end-stage) are recruited.
-
A control group of healthy subjects matched for age, gender, and weight is included for comparison[2].
-
All patients should be screened for renal dysfunction by obtaining a medical history and/or laboratory tests prior to administration[4].
-
-
Dosing: A single intravenous bolus of Gd-EOB-DTPA is administered. A common dose is 25 μmol/kg body weight[2].
-
Sample Collection:
-
Serum: Blood samples are collected at predetermined time points before and after the administration of Gd-EOB-DTPA to analyze its concentration over time[2].
-
Urine and Feces: Samples of urine and feces are collected to quantify the amount of Gd-EOB-DTPA excreted through renal and hepatobiliary pathways[2].
-
-
Pharmacokinetic Analysis: The collected samples are analyzed to determine key pharmacokinetic parameters such as clearance, volume of distribution, elimination half-life, and the percentage of the dose excreted via each route. An open two-compartment model can be used for analysis[7].
-
Safety Assessment: The safety of the contrast agent is monitored by tracking adverse events, laboratory values, vital signs, and other relevant clinical parameters[2].
Visualizations
Caption: Workflow for a clinical study on Gd-EOB-DTPA pharmacokinetics.
References
- 1. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and imaging properties of Gd-EOB-DTPA in patients with hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bayer.com [bayer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bayer.com [bayer.com]
- 7. Pharmacokinetics of Gd-DTPA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gd-EOB-DTPA (Gadoxetate Disodium)
Welcome to the technical support center for Gd-EOB-DTPA. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments involving Gd-EOB-DTPA, particularly concerning dose adjustments for impaired liver function.
Frequently Asked Questions (FAQs)
Q1: Is a dose adjustment of Gd-EOB-DTPA required for patients with impaired liver function?
No, a dose adjustment of Gd-EOB-DTPA is generally not considered necessary for patients with hepatic impairment.[1][2] The standard recommended dose is 0.1 mL/kg body weight (0.025 mmol/kg body weight).[1][2]
Q2: How does impaired liver function affect the pharmacokinetics of Gd-EOB-DTPA?
In individuals with impaired liver function, the elimination pathway of Gd-EOB-DTPA shifts. While approximately 50% of the agent is taken up by the liver and excreted into the bile in healthy individuals, with the remaining 50% excreted by the kidneys, this balance changes with liver dysfunction.[3] In patients with hepatic impairment, mean urinary excretion increases to compensate for decreased fecal (biliary) excretion.[4]
For instance, in patients with very high bilirubin (B190676) levels (>3 mg/dL), renal excretion can increase to between 72% and 96% of the administered dose.[4] While total clearance of the agent does not significantly change in mild to moderate (Child-Pugh A and B) liver impairment, it is significantly reduced in severe (Child-Pugh C) impairment.[4] The elimination half-life may also be slightly increased in severe hepatic impairment.[2][4]
Q3: Will the imaging performance of Gd-EOB-DTPA be affected by severe liver impairment?
Yes, severe hepatic impairment can potentially impair the imaging performance of Gd-EOB-DTPA.[2] In patients with severe liver dysfunction, especially those with abnormally high serum bilirubin levels (>3 mg/dL), the hepatobiliary excretion of the contrast agent is substantially decreased, which can lead to a reduced hepatic contrast signal.[2] One study found that liver MR signal enhancement was decreased by 38% in patients with severe hepatic impairment compared to a control group.[4]
Q4: What are the considerations for using Gd-EOB-DTPA in patients with both hepatic and renal impairment?
Gd-EOB-DTPA is a gadolinium-based contrast agent (GBCA), and all GBCAs carry a risk of nephrogenic systemic fibrosis (NSF), particularly in patients with impaired drug elimination.[1] The risk is highest for individuals with chronic, severe kidney disease (GFR <30 mL/min/1.73m2) or acute kidney injury.[1][2] Therefore, it is crucial to screen all patients for renal dysfunction before administration.[5] In cases of coexisting hepatic and renal impairment, the body's ability to clear the agent is further compromised, and the use of Gd-EOB-DTPA should be carefully considered, weighing the diagnostic benefits against the potential risks.
Troubleshooting Guides
Issue: Suboptimal liver enhancement in a patient with known or suspected liver cirrhosis.
-
Possible Cause: Reduced hepatocyte function leading to decreased uptake of Gd-EOB-DTPA. Chronic liver disease alters the liver's architecture and blood supply, which can impact contrast enhancement.[6]
-
Troubleshooting Steps:
-
Confirm Standard Dosing: Ensure the standard dose of 0.025 mmol/kg was administered. While some studies have explored different doses, this is the FDA-approved dose for lesion characterization.[3][7]
-
Review Imaging Phases: The dynamic and hepatobiliary phases provide different information. The hepatobiliary phase, typically acquired 20 minutes post-injection, is crucial for assessing hepatocyte function.[3]
-
Consider Patient's Liver Function Status: In severe cirrhosis (Child-Pugh C), reduced enhancement is expected.[4] Correlate imaging findings with clinical and laboratory assessments of liver function.
-
Alternative Imaging Strategies: For patients with severe cirrhosis, other MRI sequences or imaging modalities may be necessary to fully characterize liver lesions.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Gd-EOB-DTPA in patients with varying degrees of hepatic impairment.
| Hepatic Function Level | Total Clearance | Elimination Half-life (t1/2) | Renal Excretion | Fecal Excretion | Liver Signal Enhancement |
| Healthy Control | 209 ± 37 mL/min | 1.8 ± 0.2 hours | ~50% | ~50% | Normal |
| Mild (Child-Pugh A) | No significant change | No significant change | Increased | Decreased | Similar to control |
| Moderate (Child-Pugh B) | No significant change | No significant change | Increased | Decreased | Similar to control |
| Severe (Child-Pugh C) | 140 ± 45 mL/min (significantly reduced) | 2.6 ± 0.9 hours (slightly increased) | Increased (72-96% with high bilirubin) | Substantially decreased | Decreased by ~38% |
Data compiled from a study by Gschwend et al. (2011).[4]
Experimental Protocols
Key Experiment: Pharmacokinetics and Imaging Properties of Gd-EOB-DTPA in Patients with Hepatic and Renal Impairment
This section outlines the methodology of a pivotal study that investigated the impact of impaired liver function on Gd-EOB-DTPA.
-
Study Design: A single-center, open-label, parallel-group study.
-
Participants: Patients with varying degrees of hepatic impairment (classified by Child-Pugh scores), renal impairment, or both, were compared to a control group of healthy subjects matched for age, gender, and weight.
-
Intervention: All participants received a single intravenous bolus of Gd-EOB-DTPA at a dose of 25 μmol/kg body weight.
-
Pharmacokinetic Analysis: Serum, urine, and feces samples were collected at predefined intervals to determine the concentration of gadoxetate disodium (B8443419) and calculate pharmacokinetic parameters such as total clearance, elimination half-life, and excretion routes.
-
MR Imaging: Magnetic resonance imaging was performed before and at various time points after the administration of the contrast agent to measure the signal intensity enhancement in the liver.
-
Safety Assessment: Adverse events, laboratory values, vital signs, and cardiac rhythm were monitored throughout the study to assess the safety profile of the agent.
Visualizations
References
Technical Support Center: T2 Relaxation Effects of EOB-DTPA in Liver Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EOB-DTPA (Eovist®/Primovist®) in liver imaging studies. The following information addresses common issues related to the T2 relaxation effects of this contrast agent.
Frequently Asked Questions (FAQs)
Q1: Does this compound significantly affect T2 relaxation times in the liver?
A1: this compound causes a minor decrease in the T2 relaxation times of both liver parenchyma and focal liver lesions.[1][2] This T2 shortening effect is generally not statistically significant.[1][2] Therefore, acquiring T2-weighted images after the administration of this compound is considered feasible and can help shorten the overall imaging time.[1][2]
Q2: Why do my T2-weighted images appear to have lower signal or look "noisy" after this compound administration?
A2: The gadolinium in this compound can cause a T2 shortening effect, which can lead to a decrease in signal intensity on T2-weighted images, especially at higher concentrations of the contrast agent within the liver parenchyma.[1][3] One study noted that a concentration of Gd-EOB-DTPA higher than 0.4 mmol/L could lead to a decrease in signal intensity on T2-weighted images.[1][3] While this effect is generally small, it can sometimes be perceived as lower signal or increased noise.
Q3: Can I acquire T2-weighted images after the dynamic contrast-enhanced phase to save time?
A3: Yes, it is a common and accepted practice to acquire T2-weighted and diffusion-weighted images between the dynamic contrast-enhanced examination and the hepatobiliary phase.[1][2][4] This approach can shorten the overall MRI examination time without significantly impacting the diagnostic utility of the T2-weighted images for the characterization of focal liver lesions.[1][5]
Q4: How does the timing of post-contrast T2-weighted imaging affect the results?
A4: The T2 shortening effect may become more pronounced over time as this compound accumulates in the hepatocytes. T2-weighted images acquired in the early phase after enhancement will appear more similar to unenhanced images.[6] Images acquired later, during the hepatobiliary phase, may show a more noticeable reduction in the signal of the liver parenchyma.[6]
Q5: Can the T2 relaxation effects of this compound obscure the diagnosis of certain liver lesions?
A5: While the effect is generally minor, in some cases, the contrast-induced reduction in relaxation time can alter the signal characteristics of lesions. For example, hemangiomas, which are typically bright on T2-weighted images, may show inhomogeneous or low signal after this compound administration, which could potentially lead to diagnostic confusion if pre-contrast images are not available for comparison.[4][7]
Troubleshooting Guides
Issue 1: Unexpectedly Low Signal or High Noise in Post-Contrast T2-Weighted Images
Possible Cause:
-
Higher than usual concentration of this compound in the liver parenchyma leading to a more pronounced T2 shortening effect.
-
Suboptimal imaging parameters for post-contrast acquisition.
Troubleshooting Steps:
-
Review Injection Protocol: Ensure the correct dosage of this compound was administered according to the recommended guidelines (typically 0.025 mmol/kg).
-
Optimize Imaging Window: If possible, acquire T2-weighted images earlier after the dynamic phase (e.g., within 4-10 minutes) rather than waiting for the full hepatobiliary phase, as the T2 shortening effect may be less pronounced.[6][8]
-
Adjust Sequence Parameters:
-
Increase Signal Averages (NEX/NSA): This can improve the signal-to-noise ratio (SNR) at the expense of longer acquisition time.
-
Widen Receiver Bandwidth: This can reduce motion artifacts but may decrease SNR.
-
Use Parallel Imaging: Techniques like GRAPPA or ASSET can shorten echo trains and reduce blurring, which can be beneficial in post-contrast imaging.
-
-
Acquire Pre-Contrast T2-Weighted Images: As a best practice, always acquire pre-contrast T2-weighted images. This provides a baseline for comparison and helps to avoid misinterpretation of signal changes caused by the contrast agent.[4]
Issue 2: Inaccurate or Inconsistent T2 Relaxation Time Measurements Post-Contrast
Possible Cause:
-
Influence of T1 effects on the T2 measurement.
-
Inconsistent region of interest (ROI) placement between pre- and post-contrast images.
-
Motion artifacts affecting signal intensity measurements.
Troubleshooting Steps:
-
Use a Robust T2 Measurement Protocol: Employ a dual-echo or multi-echo spin-echo sequence. Ensure that the repetition time (TR) is sufficiently long (e.g., > 2000 ms) to minimize T1 contamination.
-
Consistent ROI Placement: Carefully place ROIs on the same anatomical location in both pre- and post-contrast images. Use anatomical landmarks to ensure consistency. When analyzing focal lesions, place the ROI within the solid component of the lesion.
-
Motion Correction: Use respiratory triggering or breath-holding techniques to minimize motion artifacts that can corrupt signal intensity measurements.
-
Verify Calculation Method: Ensure the correct formula is being used to calculate the T2 relaxation time from the signal intensities at different echo times (see Experimental Protocols section).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on T2 relaxation times as reported in the literature.
Table 1: T2 Relaxation Time Changes in Liver Parenchyma and Focal Liver Lesions
| Tissue Type | Pre-Contrast T2 (ms) | Post-Contrast T2 (ms) | Percent Decrease (%) | Statistical Significance | Reference |
| Liver Parenchyma | - | - | 2.7 | Not Significant (p=0.606) | [1] |
| Focal Liver Lesions | - | - | 3.6 | Not Significant (p=0.057) | [1] |
| Metastasis from Colorectal Carcinoma | 111 | 104 | 6.3 | - | [1] |
Note: The study by Szczyrbek et al. (2016) did not provide the mean pre- and post-contrast T2 values for the liver parenchyma and focal liver lesions in their main text, only the percentage decrease and a box-plot representation.
Experimental Protocols
Protocol 1: Measurement of T2 Relaxation Time in Liver
This protocol is based on the methodology described by Szczyrbek et al. (2016).[1]
1. MRI System:
-
1.5T MR scanner
2. Imaging Sequence:
-
Dual-echo T2-weighted turbo spin-echo (TSE) sequence acquired in the axial plane.
-
Respiratory-triggered or breath-hold acquisition to minimize motion.
3. Sequence Parameters (Example):
-
Repetition Time (TR): > 2000 ms (B15284909) (to minimize T1 effects)
-
Echo Time 1 (TE1): ~84 ms
-
Echo Time 2 (TE2): ~228 ms
-
Flip Angle: 90°
-
Slice Thickness: 6 mm
-
Matrix: 120 x 192
-
Field of View (FOV): 344 mm
-
Fat Suppression: Spectral fat suppression
4. Image Acquisition Timing:
-
Pre-Contrast: Acquire the dual-echo T2-weighted TSE sequence before the administration of this compound.
-
Post-Contrast: Administer this compound (0.025 mmol/kg). After the dynamic contrast-enhanced phases, and before the hepatobiliary phase (e.g., approximately 6-13 minutes post-injection), repeat the same dual-echo T2-weighted TSE sequence.
5. Data Analysis:
-
Place regions of interest (ROIs) in the liver parenchyma and/or focal lesions on both pre- and post-contrast images, ensuring consistent anatomical location.
-
Measure the mean signal intensity (SI) within the ROIs for each echo time (SI_TE1 and SI_TE2).
-
Calculate the T2 relaxation time using the following formula: T2 = (TE2 - TE1) / [ln(SI_TE1 / SI_TE2)]
Visualizations
References
- 1. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Gd-EOB-DTPA on T2-weighted and diffusion-weighted images for the diagnosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Gd-EOB-DTPA on T2 Signal Behavior: An Example from Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Gd-EOB-DTPA on T2 Signal Behavior: An Example from Clinical Routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T2-weighted magnetic resonance imaging of the liver: evaluation of the effect in signal intensity after Gd-EOB-DTPA enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Gd-EOB-DTPA on T2 Signal Behavior: An Example from Clinical Routine [mdpi.com]
- 8. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Breath-hold techniques for arterial phase imaging with Eob-dtpa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gadoxetate disodium (B8443419) (Gd-Eob-dtpa, Eovist®/Primovist®) for arterial phase magnetic resonance imaging (MRI).
Troubleshooting Guide
This guide addresses common issues encountered during arterial phase imaging with Eob-dtpa, focusing on mitigating motion artifacts and ensuring optimal image quality.
Issue: Severe Respiratory Motion Artifacts in the Arterial Phase (Transient Severe Respiratory Motion - TSRM)
Q1: We are observing significant ghosting and blurring specifically during the arterial phase of our this compound enhanced liver scans. What could be the cause?
A1: This phenomenon is likely Transient Severe Respiratory Motion (TSRM), a known side effect of Gd-Eob-dtpa, occurring in approximately 5-22% of patients.[1] The exact pathophysiology is not fully understood, but it is characterized by a brief period of involuntary diaphragmatic motion that coincides with the arterial phase acquisition.
Q2: What are the known risk factors for TSRM?
A2: Several potential risk factors have been identified, including:
-
Prior history of TSRM: Patients who have experienced TSRM in a previous Gd-Eob-dtpa scan are more likely to experience it again.
-
High-volume contrast injection: Larger volumes of the contrast agent may be associated with a higher incidence of TSRM.[2]
-
Patient-specific factors: Low body weight, a history of allergy to iodinated contrast media, and chronic obstructive pulmonary disease (COPD) have been suggested as potential risk factors, though findings can be inconsistent across studies.[2]
Q3: How can we mitigate or resolve TSRM-related artifacts?
A3: Several strategies can be employed to minimize or overcome TSRM:
-
Patient Communication and Coaching:
-
Thoroughly explain the breathing instructions before the scan.
-
Practice the breath-hold maneuver with the patient.
-
Using visualized breath-hold training tools can significantly improve patient compliance and reduce motion artifacts.[3]
-
-
Modified Injection Protocol:
-
Slower Injection Rate: Reducing the injection rate to 1 mL/sec has been proposed as a method to reduce the incidence of TSRM.[2]
-
Dilution: Diluting the contrast agent may also help mitigate this effect.
-
-
Advanced Imaging Techniques:
-
Multiple Arterial Phase Acquisitions: Acquiring several shorter arterial phase scans instead of a single long one increases the probability of obtaining at least one artifact-free phase.[2][4][5] This technique has been shown to provide acceptable image quality in a high percentage of patients who experience TSM.[4]
-
Accelerated Imaging: Utilizing parallel imaging techniques (e.g., GRAPPA, SENSE) or compressed sensing can shorten the required breath-hold time, making it easier for patients to comply.
-
Free-Breathing Techniques: For patients who are unable to perform a breath-hold, free-breating acquisition methods with motion compensation can be a viable alternative.[1]
-
Below is a decision-making workflow for selecting an appropriate breath-hold technique:
Frequently Asked Questions (FAQs)
Q4: What is the optimal timing for the late arterial phase with this compound?
A4: The ideal late arterial phase demonstrates enhancement of the hepatic artery and portal vein without significant enhancement of the hepatic veins.[6] With bolus tracking, image acquisition is typically initiated 5-15 seconds after the contrast arrives in the abdominal aorta.[7] For a fixed-delay approach, scanning usually commences around 30-35 seconds after the start of the injection.[6][7]
Q5: Should breath-holds be performed at end-inspiration or end-expiration?
A5: While both can be used, end-expiration is often preferred for abdominal imaging. It is generally more reproducible for patients to perform consistently across multiple breath-holds.
Q6: How do free-breathing techniques compare to breath-hold techniques in terms of image quality?
A6: While breath-hold techniques are generally considered to provide superior image quality by minimizing motion, advances in free-breathing sequences with motion compensation have made them a viable alternative, especially for patients who cannot hold their breath. Some studies have shown that free-breathing techniques can yield comparable diagnostic performance and, in some cases, higher signal-to-noise (SNR) and contrast-to-noise (CNR) ratios than breath-hold diffusion-weighted imaging (DWI).[8] However, other studies comparing dynamic contrast-enhanced free-breathing and breath-hold techniques have found the overall image quality to be similar, with some trade-offs in artifact levels and lesion detectability.[9]
Q7: Can patient coaching and preparation really make a difference in reducing motion artifacts?
A7: Yes. Studies have shown that intensified patient preparation, including education and supervised breath-hold training, can significantly reduce respiratory motion artifacts.[10] Visualized breath-hold training, in particular, has been demonstrated to improve SNR and CNR and reduce artifact scores compared to verbal instructions alone.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing different breath-hold techniques for arterial phase imaging with this compound.
Table 1: Incidence of Transient Severe Respiratory Motion (TSRM) with Gd-Eob-dtpa
| Study Cohort/Parameter | Reported Incidence of TSRM | Reference |
| General Patient Population | 5% - 22% | [1] |
| Bi-institutional Study (Site A) | 15% | [10] |
| Bi-institutional Study (Site B) | 22.7% | [10] |
| Multi-center Study | ~10% (range 2.4-18%) | [2] |
Table 2: Qualitative Image Quality Comparison of Breath-Hold Techniques
| Technique | Overall Image Quality Score (Mean ± SD) | Motion Artifact Score (Mean ± SD) | Reference |
| Free-Breathing (XD-VIBE) | Reviewer 1: 3.5 ± 0.8Reviewer 2: 3.3 ± 0.9 | Reviewer 1: 3.5 ± 0.7Reviewer 2: 3.4 ± 0.8 | [9] |
| Free-Breathing (GRASP) | Reviewer 1: 3.7 ± 0.6Reviewer 2: 3.6 ± 0.7 | Reviewer 1: 3.8 ± 0.5Reviewer 2: 3.7 ± 0.6 | [9] |
| Single Arterial Phase (with TSM) | Often non-diagnostic | 4 (severe) to 5 (extensive) | [4] |
| Multiple Arterial Phase (with TSM) | Acceptable in 90.9% of cases | At least one phase with minimal to moderate artifact | [4] |
Note: Image quality and artifact scores are typically on a 5-point Likert scale, where higher scores indicate better quality and lower scores indicate fewer artifacts.
Experimental Protocols
Protocol 1: Standard Breath-Hold Arterial Phase Imaging
-
Patient Preparation:
-
Instruct the patient to fast for at least 4 hours prior to the examination.[7]
-
Explain the breath-hold procedure clearly and practice with the patient.
-
-
Contrast Injection:
-
Administer Gd-Eob-dtpa at a dose of 0.025 mmol/kg body weight.
-
Inject at a rate of 1-2 mL/sec followed by a 20-30 mL saline flush.[7]
-
-
Image Acquisition:
-
Utilize a 3D T1-weighted gradient echo sequence (e.g., VIBE, LAVA, THRIVE).
-
Employ bolus tracking with a region of interest in the descending aorta.
-
Initiate the breath-hold command ("take a breath in, blow it out, and hold") just before the contrast arrives.
-
Start the acquisition approximately 5-15 seconds after contrast detection in the aorta.[7]
-
The acquisition window should be around 15-25 seconds.
-
Protocol 2: Multiple Arterial Phase Acquisition
-
Patient Preparation and Contrast Injection:
-
Follow the same steps as the standard protocol.
-
-
Image Acquisition:
-
Use a sequence that allows for rapid, repeated acquisitions (e.g., TWIST-VIBE, 4D-TRAK).
-
Acquire 3 to 5 short arterial phases within a single breath-hold of approximately 15-25 seconds.[11]
-
This allows for capturing the transition from the early to the late arterial phase, increasing the likelihood of an optimal, artifact-free dataset.
-
The following diagram illustrates the workflow for a multiple arterial phase acquisition protocol.
Protocol 3: Free-Breathing Arterial Phase Imaging
-
Patient Preparation and Contrast Injection:
-
Follow the same steps as the standard protocol. Patient coaching on maintaining a regular, shallow breathing pattern is beneficial.
-
-
Image Acquisition:
-
Employ a motion-robust sequence such as radial VIBE or a Cartesian sequence with prospective or retrospective motion correction.
-
These sequences continuously acquire data over a longer period (e.g., 60-90 seconds) during free breathing.
-
The data is then reconstructed to provide images from different phases of respiration, from which a motion-minimized arterial phase can be selected.
-
References
- 1. Respiratory motion artefacts in Gd-EOB-DTPA (Primovist/Eovist) and Gd-DOTA (Dotarem)-enhanced dynamic phase liver MRI after intensified and standard pre-scan patient preparation: A bi-institutional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tranow.com [tranow.com]
- 8. Comparison of breathhold, navigator-triggered, and free-breathing diffusion-weighted MRI for focal hepatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free-breathing contrast-enhanced multiphase MRI of the liver in patients with a high risk of breath-holding failure: comparison of compressed sensing-accelerated radial and Cartesian acquisition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast MRI Techniques of the Liver and Pancreaticobiliary Tract: Overview and Application - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating transient severe motion artifacts in Gd-EOB-DTPA MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate transient severe motion artifacts in Gadolinium-EOB-DTPA (Gd-EOB-DTPA) enhanced Magnetic Resonance Imaging (MRI).
Frequently Asked Questions (FAQs)
Q1: What is transient severe motion (TSM) in Gd-EOB-DTPA enhanced MRI?
Transient severe motion (TSM) is a phenomenon characterized by temporary, involuntary respiratory motion that can occur during dynamic contrast-enhanced MRI following the administration of Gd-EOB-DTPA.[1][2][3] This motion is often most pronounced during the hepatic arterial phase, which is a critical phase for the diagnosis of hypervascular liver lesions like hepatocellular carcinoma (HCC).[1][4] The motion artifact can degrade image quality, potentially obscuring key diagnostic features.[4][5] The reported incidence of TSM varies between 5% and 22%.[2][3][4] The phenomenon is typically self-limiting, lasting about 10 to 20 seconds.[1][3]
Q2: What are the primary causes and risk factors associated with TSM?
The exact pathophysiology of Gd-EOB-DTPA-related TSM is not fully understood.[2][3] Some studies suggest it may be related to the dose and concentration of the contrast agent.[1] While factors like age, gender, and BMI have been investigated, their association with TSM is not consistently reported.[3] However, a prior episode of TSM with Gd-EOB-DTPA is a significant risk factor for recurrence.[3] Impaired breath-hold capacity has also been identified as a potential risk factor.[3]
Q3: Can patient preparation and education help in mitigating TSM?
While patient comfort and clear instructions are always recommended in MRI procedures, studies on the effectiveness of intensified pre-scan patient preparation (IPPP), including educational materials and breath-hold training, have shown mixed results in mitigating Gd-EOB-DTPA-related TSM.[6] Some research indicates that IPPP does not significantly reduce the incidence of TSM compared to standard patient preparation.[7][8]
Troubleshooting Guides
Issue 1: Persistent motion artifacts in the arterial phase despite standard breath-holding.
-
Troubleshooting Steps:
-
Modify Injection Protocol: Consider altering the injection rate and concentration of Gd-EOB-DTPA. A slower injection rate or dilution of the contrast agent has been shown to reduce the incidence of TSM.[2][4]
-
Implement Multi-phase Arterial Acquisition: Instead of a single arterial phase acquisition, a multi-phase approach can be employed. This technique acquires multiple arterial subphases, increasing the likelihood of obtaining at least one diagnostically adequate phase, even if TSM occurs during one of the subphases.[1][5]
-
Utilize Advanced Imaging Sequences:
-
Compressed Sensing: This fast acquisition strategy can shorten the scan time, potentially allowing for the acquisition to be completed before significant motion occurs.[9]
-
Free-Breathing Protocols: For patients who cannot hold their breath, consider using free-breathing sequences with respiratory triggering or navigator echoes to compensate for respiratory motion.[2][9][10]
-
-
Consider Oxygen Supplementation: For patients with underlying respiratory conditions like pleural effusion, low-flow oxygen inhalation during the examination has been shown to effectively reduce the occurrence of TSM.[11][12]
-
-
Experimental Protocol: Multi-phase Arterial Acquisition
This protocol is designed to mitigate the effects of TSM by acquiring multiple sets of images during the arterial phase.
-
Patient Positioning: Position the patient supine in the MRI scanner.
-
Contrast Administration: Administer a standard dose of Gd-EOB-DTPA (0.025 mmol/kg body weight) intravenously at a rate of 1 ml/s, followed by a saline flush.[5]
-
Image Acquisition: Employ a multiphasic T1-weighted 3D spoiled gradient-echo sequence with a view-sharing technique.[5] Acquire five to six arterial subphases within a single breath-hold.[1][5]
-
Image Review: Evaluate each arterial subphase for motion artifacts. The subphase with the least artifact and optimal arterial enhancement should be used for diagnostic interpretation.
-
Issue 2: Poor image quality in patients with known breathing difficulties.
-
Troubleshooting Steps:
-
Employ Respiratory Gating/Navigation: Utilize navigator echoes to track the position of the diaphragm and trigger image acquisition only during specific phases of the respiratory cycle.[10] This is particularly useful for hepatobiliary phase imaging.[10][13]
-
Radial k-space Sampling: Consider sequences with radial k-space trajectories, as they can be less sensitive to motion artifacts compared to Cartesian sampling.[6]
-
Post-processing Techniques: If motion artifacts are still present, deep learning-based post-processing filters can be applied to reduce motion-related image degradation.[5][14] These algorithms are trained to identify and suppress artifact patterns in the k-space data.[5][9]
-
-
Experimental Workflow: Deep Learning-Based Motion Artifact Reduction
This workflow outlines the steps for using a convolutional neural network (CNN) to reduce motion artifacts in acquired images.
Workflow for deep learning-based motion artifact correction.
Quantitative Data Summary
Table 1: Incidence of Transient Severe Motion (TSM) in Gd-EOB-DTPA MRI
| Study/Site | Patient Cohort with Gd-EOB-DTPA | TSM Incidence |
| Site A[7] | 100 | 15% |
| Site B[7] | 110 | 22.7% |
| Overall (IPPP vs. SPPP)[7] | 210 | 16.7% vs. 21.6% (not statistically significant) |
| Oxygen Inhalation Study (Control Group)[12] | 165 | 13.29% |
| Oxygen Inhalation Study (Experimental Group)[12] | 160 | 3.29% |
IPPP: Intensified Pre-scan Patient Preparation; SPPP: Standard Pre-scan Patient Preparation
Table 2: Impact of Mitigation Strategies on Image Quality
| Mitigation Strategy | Key Finding | Reference |
| Multi-phase Arterial Acquisition | Provided acceptable image quality in 90.9% of patients with TSM, whereas single-phase acquisition failed. | [1] |
| Deep Learning Filter (MARC) | Significantly reduced motion artifact scores from an average of 2.53 to 1.97 (p < 0.001). | [5] |
| Low-Flow Oxygen Inhalation | Significantly lowered the incidence of TSM from 13.29% in the control group to 3.29% in the experimental group (p = 0.01). | [12] |
Visual Guides
Decision Pathway for Mitigating Motion Artifacts
This diagram illustrates a logical approach to selecting an appropriate strategy for minimizing motion artifacts during Gd-EOB-DTPA enhanced MRI.
References
- 1. Transient severe motion during arterial phase in patients with Gadoxetic acid administration: Can a five hepatic arterial subphases technique mitigate the artifact? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory motion artefacts in Gd-EOB-DTPA (Primovist/Eovist) and Gd-DOTA (Dotarem)-enhanced dynamic phase liver MRI after intensified and standard pre-scan patient preparation: A bi-institutional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. radiogyan.com [radiogyan.com]
- 5. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning–based filter using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Respiratory motion artefacts in Gd-EOB-DTPA (Primovist/Eovist) and Gd-DOTA (Dotarem)-enhanced dynamic phase liver MRI after intensified and standard pre-scan patient preparation: A bi-institutional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Motion Artifact Reduction Using a Convolutional Neural Network for Dynamic Contrast Enhanced MR Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a respiratory navigator-gating technique in Gd-EOB-DTPA-enhanced magnetic resonance imaging for the assessment of liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reducing transient severe motion artifacts of gadoxetate disodium-enhanced MRI by oxygen inhalation: effective for pleural effusion but not ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MR protocol optimization for hepatobiliary phase imaging with Gd-EOB-DTPA at 1.5 T: comparison between breath-hold T1-weighted and high-resolution navigated 3D T1-weighted sequences [art.torvergata.it]
- 14. [1807.06956] Method for motion artifact reduction using a convolutional neural network for dynamic contrast enhanced MRI of the liver [arxiv.org]
Strategies to improve signal-to-noise ratio in Eob-dtpa imaging
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-Eob-DTPA) enhanced Magnetic Resonance Imaging (MRI).
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues encountered during Eob-DTPA experiments that can negatively impact SNR.
Q1: Why are my hepatobiliary phase (HBP) images noisy or showing poor contrast between the liver and lesions?
A1: Poor image quality in the hepatobiliary phase (HBP) often stems from suboptimal timing of image acquisition. The peak uptake of this compound by hepatocytes, which is crucial for maximizing the signal from healthy liver tissue, typically occurs around 20 minutes after injection.[1] However, this can vary based on the patient's liver function.
-
Solution:
-
For patients with normal liver function, acquiring the HBP image at a 10-minute delay can be sufficient and provide optimal contrast-to-noise (CNR) and signal-to-noise (SNR) ratios.[2]
-
For a general protocol, a 20-minute delay is the standard recommendation to ensure adequate liver enhancement.[1][3]
-
In patients with compromised liver function, such as cirrhosis, extending the delay time to 30 minutes may be necessary to allow for sufficient contrast uptake by hepatocytes.[3] It's recommended to tailor the delay time based on the patient's specific condition; for instance, a 10-minute delay is often practical for Child-Pugh A and B cirrhosis, while 15 minutes or more may be better for Child-Pugh C cirrhosis.[4][5]
-
Q2: My arterial phase images are degraded by motion artifacts. What can I do to minimize this?
A2: Motion artifacts, particularly in the arterial phase, are a known issue with this compound administration and can significantly degrade image quality.[6][7] This phenomenon is sometimes referred to as transient severe motion (TSM).[6][8]
-
Solutions:
-
Slower Injection Rate: Reducing the injection rate from the commonly used 2 mL/s to 1 mL/s has been shown to improve aortic enhancement in the arterial phase and reduce artifacts.[9][10][11]
-
Breath-Hold Techniques & Navigator Gating: For the HBP, using navigator-gated 3D T1-weighted sequences can be more effective than standard breath-hold sequences, especially at higher flip angles (e.g., 40°), as they are less susceptible to motion.[12]
-
Multi-phase Arterial Acquisition: Acquiring multiple sub-phases during the arterial phase can help ensure that at least one of them is free from significant motion, mitigating the impact of TSM.[8]
-
Post-processing Software: Advanced deep learning and unsupervised network models are being developed to correct for motion artifacts in post-processing, showing significant reductions in artifact severity.[7][13][14]
-
Q3: How do my MRI sequence parameters affect the final SNR?
A3: The choice of MRI sequence parameters is critical for optimizing SNR.[15]
-
Solutions:
-
Coil Selection: Use a surface coil appropriate for the anatomy of interest to increase signal reception.[15]
-
Field of View (FOV) and Matrix Size: Use the smallest possible FOV that covers the region of interest. A larger matrix size improves spatial resolution but can decrease SNR, so a balance is necessary.[15][16]
-
Slice Thickness, TR, and TE: Increasing slice thickness, increasing the repetition time (TR), and decreasing the echo time (TE) can all increase the signal component of the SNR.[16]
-
Number of Averages (NEX/NSA): Increasing the number of signal averages will improve SNR by reducing the relative contribution of random noise.[15]
-
Bandwidth: Reducing the receiver bandwidth can decrease noise, thereby improving SNR, but may increase chemical shift artifacts.[15]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound imaging protocols.
| Parameter | Recommended Value | Rationale & Notes | Source(s) |
| Contrast Agent Dose | 0.025 mmol/kg body weight | Standard dose for Gd-Eob-DTPA. | [2] |
| Injection Rate | 1 mL/s | A slower injection rate improves arterial phase enhancement and reduces motion artifacts compared to 2 mL/s. | [9][10] |
| Hepatobiliary Phase (HBP) Timing | |||
| - Normal Liver Function | 10-20 minutes | Optimal CNR and SNR are often achieved at 10 minutes. A 20-minute delay is a widely accepted standard. | [1][2][3] |
| - Cirrhosis (Child-Pugh A/B) | 10 minutes | A 10-minute delay has been shown to be efficient and practical for identifying hepatocellular carcinoma (HCC). | [4][5] |
| - Cirrhosis (Child-Pugh C) | ≥ 15 minutes | A longer delay is needed to compensate for reduced hepatocyte uptake. | [4][5] |
| Flip Angle (HBP) | 25° - 40° | Higher flip angles (e.g., 40°) in navigator-gated sequences can improve image quality parameters. | [12] |
Experimental Protocols
Optimized Protocol for High-SNR this compound Liver Imaging
This protocol is a general guideline. Specific parameters should be optimized for the available MRI system and clinical question.
-
Patient Preparation:
-
Patients should fast for 4-6 hours prior to the examination to promote gallbladder filling and reduce bowel peristalsis.
-
Explain the breath-holding procedure to the patient before the scan to minimize respiratory motion.
-
-
Contrast Administration:
-
Administer Gd-Eob-DTPA at a dose of 0.025 mmol/kg of body weight.
-
Use a power injector to deliver the contrast agent at a rate of 1 mL/s.
-
Follow the contrast injection with a 20-25 mL saline flush at the same rate.[2]
-
-
Imaging Sequence Parameters (Example for 1.5T or 3.0T):
-
Sequence Type: Use a 3D T1-weighted gradient-echo sequence (e.g., VIBE, LAVA, THRIVE).
-
Pre-contrast: Acquire baseline T1-weighted images.
-
Dynamic Phases:
-
Arterial Phase: Use bolus tracking or a test bolus to time the acquisition. Consider a multi-arterial phase protocol to mitigate transient motion artifacts.[8]
-
Portal Venous Phase: Typically acquired at 60-70 seconds post-injection.
-
Transitional Phase: Typically acquired at 3 minutes post-injection.
-
-
Hepatobiliary Phase (HBP):
-
Visualizations
This compound Hepatocyte Transport Pathway
The diagram below illustrates the mechanism of this compound uptake into and excretion from hepatocytes, which is fundamental to the signal enhancement seen in the hepatobiliary phase. This compound is taken up from the sinusoidal blood into the hepatocyte primarily by Organic Anion Transporting Polypeptides (OATPs).[17][18][19] It is then excreted into the biliary canaliculi via Multidrug Resistance-Associated Protein 2 (MRP2).[17][19][20][21]
Caption: this compound uptake and excretion pathway in a hepatocyte.
Troubleshooting Workflow for Poor SNR
This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to a low signal-to-noise ratio in your this compound enhanced images.
Caption: A logical workflow for troubleshooting poor SNR in this compound imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid (Gd-Eob-DTPA) is a liver-specific MRI contrast agent. It has dual properties: it initially distributes in the extracellular space like conventional agents, allowing for dynamic arterial, portal venous, and transitional phase imaging. Subsequently, it is actively taken up by functional hepatocytes via OATP transporters (specifically OATP1B1 and OATP1B3) and later excreted into the bile via the MRP2 transporter.[17][18][19][20] This hepatocyte-specific uptake leads to T1 shortening and a strong signal increase (enhancement) in healthy liver tissue during the hepatobiliary phase, improving the detection and characterization of liver lesions, which typically do not contain hepatocytes and thus do not enhance.
Q2: Can this compound affect T2-weighted or Diffusion-Weighted Imaging (DWI)? A2: Yes, this compound can have a minor effect. Because it has higher T1 and T2 relaxivities than other agents, it can cause some T2 shortening. Studies have shown a moderate decrease in T2 relaxation times and Apparent Diffusion Coefficient (ADC) values in the liver parenchyma on post-contrast images compared to pre-contrast images.[22] However, this effect is generally not considered significant enough to preclude performing these sequences after contrast administration but before the full HBP delay, which can shorten overall scan time.[22]
Q3: Is there a difference in performance between 1.5T and 3T MRI systems for this compound imaging? A3: Both 1.5T and 3T systems are effectively used for this compound enhanced liver imaging. While 3T systems inherently offer a higher potential SNR, they can also be more susceptible to certain artifacts. The fundamental principles of optimizing injection rate, HBP timing, and motion correction strategies apply to both field strengths. The choice of specific sequence parameters (like TR, TE, and flip angle) will need to be optimized for the specific field strength being used.
Q4: What is "transient severe motion" (TSM) and why does it occur with this compound? A4: TSM is an artifact observed as acute transient dyspnea or reduced breath-holding capacity that occurs specifically during the arterial phase immediately after this compound injection.[6] The exact cause is not fully understood but is a recognized phenomenon. The prevalence has been reported to be between 10-20% in some adult studies.[6][8] Strategies to mitigate its impact include using slower injection rates and acquiring multiple arterial phases to increase the chance of obtaining a motion-free dataset.[8][10]
References
- 1. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. Optimization of hepatobiliary phase delay time of Gd-EOB-DTPA-enhanced magnetic resonance imaging for identification of hepatocellular carcinoma in patients with cirrhosis of different degrees of severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Optimization of hepatobiliary phase delay time of Gd-EOB-DTPA-enhanced magnetic resonance imaging for identification of hepatocellular carcinoma in patients with cirrhosis of different degrees of severity | Semantic Scholar [semanticscholar.org]
- 6. Influence of age on gadoxetic acid disodium-induced transient respiratory motion artifacts in pediatric liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Image-based motion artifact reduction on liver dynamic contrast enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Optimization of the dynamic, Gd-EOB-DTPA-enhanced MRI of the liver: the effect of the injection rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can MR fluoroscopic triggering technique and slow rate injection provide appropriate arterial phase images with reducing artifacts on gadoxetic acid-DTPA (Gd-EOB-DTPA)-enhanced hepatic MR imaging? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of three different injection methods for arterial phase of Gd-EOB-DTPA enhanced MR imaging of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MR protocol optimization for hepatobiliary phase imaging with Gd-EOB-DTPA at 1.5 T: comparison between breath-hold T1-weighted and high-resolution navigated 3D T1-weighted sequences [art.torvergata.it]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mrimaster.com [mrimaster.com]
- 16. radiopaedia.org [radiopaedia.org]
- 17. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 21. Structural basis for the modulation of MRP2 activity by phosphorylation and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eob-dtpa Imaging at High Magnetic Field Strengths
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Eob-dtpa (gadoxetate disodium) enhanced MRI at high magnetic field strengths (3T and above). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during high-field this compound imaging.
Q1: Why does the contrast enhancement in the liver appear weaker than expected at 7T compared to 3T?
A1: This can be attributed to changes in the relaxivity of Gd-EOB-DTPA at higher magnetic fields. The T1 relaxivity (r1), which is responsible for T1 shortening and subsequent signal enhancement, tends to decrease as the magnetic field strength increases.[1][2] While some studies on brain tumors have shown higher contrast enhancement at 7T compared to 3T with other gadolinium-based agents, the specific interaction of this compound with liver tissue at ultra-high fields can be complex.[3]
Troubleshooting Steps:
-
Optimize Flip Angle: Ensure the flip angle is optimized for the higher field strength to maximize the signal difference between enhanced and unenhanced tissue.
-
Review Injection Protocol: While the standard dose of this compound is 0.025 mmol/kg, ensure a consistent and appropriate injection rate (1-2 mL/sec) followed by a saline flush to maintain a tight contrast bolus.[4][5]
-
Quantitative Analysis: Consider performing T1 mapping before and after contrast administration to quantify the T1 reduction rate, which can be a more robust measure of liver function than signal intensity alone and has shown comparability between 1.5T and 3T.[6][7]
Q2: I am observing significant signal loss and image inhomogeneity in the abdomen at 7T. What could be the cause and how can I mitigate this?
A2: This is likely due to B1 field inhomogeneity and the dielectric effect , which are major challenges at high magnetic fields.[8][9][10] The shorter radiofrequency (RF) wavelengths at 7T can lead to wave interference within the body, causing areas of signal dropout and non-uniform image intensity.[8][11]
Troubleshooting Steps:
-
Dielectric Pads: Utilize high-permittivity dielectric pads placed on the patient's body to help homogenize the B1 field.[8][12][13] These pads can improve RF penetration and reduce standing wave artifacts.
-
Parallel Transmit (pTx) Technology: If available, use multi-spoke pTx RF pulse designs. These systems use multiple independent transmit channels to tailor the RF field and improve homogeneity across the region of interest.[9]
-
RF Shimming: Perform careful RF shimming for each subject to optimize the B1 field homogeneity.
-
Sequence Selection: Consider using pulse sequences that are less sensitive to B1 inhomogeneity, such as adiabatic pulses, where feasible.[14]
Q3: My 7T scanner is frequently hitting Specific Absorption Rate (SAR) limits during this compound liver protocols. How can I manage this without compromising image quality significantly?
A3: Specific Absorption Rate (SAR) is a critical safety concern in high-field MRI, as it increases with the square of the magnetic field strength.[15][16] High SAR can lead to tissue heating.
Troubleshooting Steps:
-
Sequence Parameter Optimization:
-
Reduce Flip Angle: Lowering the flip angle can significantly decrease SAR.[15]
-
Increase Repetition Time (TR): A longer TR reduces the number of RF pulses per unit time, thereby lowering the overall energy deposition.
-
Alternate High and Low SAR Sequences: Plan your protocol to interleave high-SAR sequences (like fast spin-echo) with low-SAR sequences (like gradient-echo) to allow for cooling periods.[15]
-
-
Pulse Sequence Design: Employ SAR-efficient pulse sequences if available on your system.
-
Patient Positioning: Ensure the patient is positioned correctly and is not touching the bore of the magnet, which can lead to localized heating.[15] Patient motion can also unexpectedly increase local SAR.[17]
Q4: I'm noticing severe motion artifacts during the arterial phase of my this compound enhanced scans, even with breath-holding. What is causing this?
A4: This phenomenon is known as transient severe motion (TSM) or transient dyspnea and is a known side effect of this compound, occurring in a subset of patients.[4][18][19] It is thought to be related to the concentration of the contrast agent bolus as it passes through the pulmonary circulation.
Troubleshooting Steps:
-
Slower Injection Rate: Reducing the injection rate to 1 mL/sec may help mitigate the severity of TSM.
-
Dilution of Contrast: While not a standard practice, some research has explored diluting the contrast agent. Consult relevant literature and institutional safety protocols before attempting this.
-
Alternative Imaging Strategies:
-
Radial k-space acquisition: These sequences are inherently more robust to motion than Cartesian acquisitions.
-
Real-time motion correction: If your system has this capability, it can help to reduce motion artifacts.
-
-
Patient Communication: Informing the patient about the possibility of this transient sensation can help them remain still.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the behavior of gadolinium-based contrast agents at different magnetic field strengths.
Table 1: T1 Relaxivity (r1) of Gd-DTPA at 3T vs. 7T
| Sample Medium | r1 at 3T (L/mmol·s) | r1 at 7T (L/mmol·s) | Percentage Change |
| Aqueous Solution | 4.52 ± 0.11 | 4.18 ± 0.09 | -7.5% |
| Oxygenated Venous Blood | 4.01 ± 0.16 | 4.04 ± 0.14 | +0.7% |
| Data adapted from a study on Gd-DTPA, a molecule structurally similar to the backbone of Gd-EOB-DTPA.[1] |
Table 2: T1 Relaxivities (r1) of Macrocyclic Gd-Based Contrast Agents in Human Plasma
| Contrast Agent | r1 at 1.5T (L/mmol·s) | r1 at 3T (L/mmol·s) | r1 at 7T (L/mmol·s) |
| Gadobutrol | 4.78 ± 0.12 | 4.97 ± 0.59 | 3.83 ± 0.24 |
| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 |
| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 |
| This table provides context on the general trend of decreasing r1 with increasing field strength for other types of gadolinium agents.[2] |
Experimental Protocols
Protocol 1: T1 Relaxivity Measurement of Gd-DTPA in vitro
This protocol describes a general method for measuring the T1 relaxivity of a gadolinium-based contrast agent.
-
Sample Preparation:
-
Prepare a series of dilutions of the contrast agent (e.g., Gd-DTPA) in the desired medium (e.g., aqueous solution or blood plasma) to achieve a range of concentrations (e.g., 0-5 mM).[1]
-
Maintain the samples at a constant physiological temperature (37°C).
-
-
MRI Acquisition:
-
Use an appropriate T1 mapping sequence (e.g., inversion recovery spin-echo or variable flip angle gradient-echo).
-
Acquire T1 maps for each sample concentration at the desired magnetic field strengths (e.g., 3T and 7T).
-
-
Data Analysis:
-
Calculate the longitudinal relaxation rate (R1 = 1/T1) for each concentration.
-
Plot R1 as a function of the contrast agent concentration.
-
The slope of the linear fit of this plot represents the T1 relaxivity (r1) of the contrast agent in that medium and at that field strength.[20]
-
Protocol 2: Gd-EOB-DTPA Enhanced Liver MRI for Lesion Characterization
This protocol outlines a typical clinical and research workflow for dynamic contrast-enhanced liver imaging with this compound.
-
Pre-contrast Imaging:
-
Acquire baseline T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted images.
-
-
Contrast Administration:
-
Dynamic Phase Imaging:
-
Use a 3D T1-weighted gradient-echo sequence (e.g., VIBE, LAVA).
-
Arterial Phase: Acquire images approximately 15-20 seconds after the contrast arrives in the abdominal aorta. Bolus tracking is recommended for precise timing.[4][18]
-
Portal Venous Phase: Acquire images approximately 60-80 seconds post-injection.
-
Transitional Phase: Acquire images at 2-3 minutes post-injection.[4]
-
-
Hepatobiliary Phase Imaging:
Visualizations
References
- 1. In-vitro Gd-DTPA Relaxometry Studies in Oxygenated Venous Human Blood and Aqueous Solution at 3 and 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain tumours at 7T MRI compared to 3T—contrast effect after half and full standard contrast agent dose: initial results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. radiologyofindiana.com [radiologyofindiana.com]
- 6. T1 reduction rate with Gd-EOB-DTPA determines liver function on both 1.5 T and 3 T MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T1 reduction rate with Gd-EOB-DTPA determines liver function on both 1.5 T and 3 T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeatability of B1+ Inhomogeneity Correction of Volumetric (3D) Glutamate CEST via High-Permittivity Dielectric Padding at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating transmit B1 inhomogeneity in the liver at 7T using multi-spoke parallel transmit RF pulse design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. radiopaedia.org [radiopaedia.org]
- 12. mrimaster.com [mrimaster.com]
- 13. appliedradiology.com [appliedradiology.com]
- 14. researchgate.net [researchgate.net]
- 15. radiopaedia.org [radiopaedia.org]
- 16. mrimaster.com [mrimaster.com]
- 17. Specific absorption rate implications of within-scan patient head motion for ultra-high field MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mriquestions.com [mriquestions.com]
- 21. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatobiliary phases in magnetic resonance imaging using liver-specific contrast for focal lesions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of hepatobiliary phase delay time of Gd-EOB-DTPA-enhanced magnetic resonance imaging for identification of hepatocellular carcinoma in patients with cirrhosis of different degrees of severity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility of Eob-dtpa Functional Liver Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Eob-dtpa functional liver imaging experiments. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their study outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the reproducibility of this compound functional liver imaging?
A1: Several factors can influence the reproducibility of this compound functional liver imaging, broadly categorized as patient-specific, technical, and analytical factors.
-
Patient-Specific Factors:
-
Liver Function: The degree of liver function significantly impacts the uptake and excretion of Gd-EOB-DTPA.[1][2] Patients with impaired liver function, as indicated by high bilirubin (B190676) levels or advanced cirrhosis (e.g., Child-Pugh class B or C), will exhibit reduced and delayed enhancement of the liver parenchyma.[3][4]
-
Biliary Obstruction: Obstruction of the bile ducts can lead to diminished contrast agent uptake and secretion in the affected liver segments.[5]
-
Patient Motion: Respiratory motion is a significant source of artifacts, particularly during the arterial phase, which can compromise image quality and quantitative analysis.[6][7][8]
-
-
Technical Factors:
-
Contrast Agent Injection: The dose, injection rate, and subsequent saline flush of Gd-EOB-DTPA must be consistent across studies to ensure reproducible enhancement patterns.[9]
-
Imaging Protocol: Variations in MRI sequences, including timing of the dynamic phases (arterial, portal venous, transitional, and hepatobiliary), flip angle, and other sequence parameters, can lead to variability in results.[10][11][12]
-
Timing of Hepatobiliary Phase (HBP): The optimal delay time for HBP imaging can vary depending on the patient's liver function. A standard 20-minute delay may be too long for individuals with normal liver function and too short for those with severe cirrhosis.[3][13]
-
-
Analytical Factors:
-
Region of Interest (ROI) Placement: The size and location of ROIs used for quantitative analysis can introduce variability. Consistent and standardized ROI placement is crucial for reproducible measurements.
-
Pharmacokinetic Modeling: The choice of pharmacokinetic model and the software used for analysis can influence the derived functional parameters.[14]
-
Q2: How does impaired liver function specifically affect the quantitative parameters derived from this compound imaging?
A2: Impaired liver function directly impacts the pharmacokinetics of Gd-EOB-DTPA, leading to alterations in quantitative parameters. As liver function declines, the hepatocellular uptake of the contrast agent is reduced. This results in a lower intracellular uptake rate (UR) and a decreased hepatic extraction fraction (HEF).[1][10] Studies have shown a significant correlation between these MRI-derived parameters and established clinical measures of liver function, such as the Child-Pugh score and indocyanine green (ICG) retention rate.[15][16] For instance, the median intracellular uptake rate (UR) has been shown to decrease significantly with increasing severity of cirrhosis.[10]
Q3: What is "transient severe motion" (TSM) artifact in the arterial phase, and why is it more common with Gd-EOB-DTPA?
A3: Transient severe motion (TSM) is a specific type of respiratory motion artifact that occurs briefly and is often confined to the arterial phase of imaging after Gd-EOB-DTPA administration.[9] The exact cause is not fully understood, but it is observed more frequently with Gd-EOB-DTPA compared to other gadolinium-based contrast agents.[6] This artifact can significantly degrade image quality, potentially obscuring small hypervascular lesions.[8]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Arterial Phase Enhancement
Symptoms:
-
Weak or non-diagnostic enhancement of the hepatic arteries and hypervascular lesions during the arterial phase.
-
Inconsistent timing of peak arterial enhancement across different subjects or imaging sessions.
Possible Causes:
-
Suboptimal Injection Protocol: The smaller injection volume of Gd-EOB-DTPA compared to conventional extracellular agents can lead to a shorter and less intense arterial enhancement.[9]
-
Incorrect Timing of Arterial Phase Acquisition: The narrow window for optimal arterial phase imaging can be easily missed.
-
Transient Severe Motion (TSM) Artifact: Respiratory motion can severely degrade image quality.[8]
Solutions:
-
Optimize Injection Protocol:
-
Improve Arterial Phase Timing:
-
Mitigate Motion Artifacts:
Issue 2: High Variability in Hepatobiliary Phase (HBP) Enhancement
Symptoms:
-
Inconsistent liver parenchymal enhancement in the hepatobiliary phase across subjects with similar clinical characteristics.
-
Difficulty in detecting or characterizing lesions due to suboptimal contrast between the lesion and the surrounding liver parenchyma.
Possible Causes:
-
Fixed Delay Time for HBP: Using a fixed 20-minute delay for all subjects does not account for individual differences in liver function, leading to variability in parenchymal enhancement.[3][13]
-
Underlying Liver Disease: The degree of cirrhosis or other liver diseases significantly impacts Gd-EOB-DTPA uptake.[2][4]
Solutions:
-
Individualize HBP Delay Time:
-
For patients with normal liver function, a 10-minute delay may be sufficient for lesion characterization.[17][18]
-
For patients with known or suspected cirrhosis, consider extending the delay time to 30 minutes or longer to allow for adequate parenchymal enhancement.[3]
-
Some studies suggest using laboratory indicators of liver function (e.g., total bilirubin, prothrombin time) to guide the selection of an appropriate delay time.[13]
-
-
Standardize Image Acquisition Parameters: Ensure that the flip angle and other MRI sequence parameters for the HBP are consistent across all studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters and their reproducibility from the literature.
Table 1: Quantitative Parameters for Liver Function Assessment
| Parameter | Description | Typical Values (Healthy Liver) | Impact of Liver Dysfunction | Reference |
| Intracellular Uptake Rate (UR) | Rate of Gd-EOB-DTPA uptake into hepatocytes. | Median: 4.46 x 10-2 min-1 | Decreases with increasing severity of cirrhosis. | [10] |
| Extracellular Volume (Ve) | Volume of the extracellular space in the liver. | Median: 6.64 mL/100mL | May decrease in early cirrhosis. | [10] |
| Hepatic Extraction Fraction (HEF) | The fraction of contrast agent extracted by the liver from the blood. | Normalized to 100% in healthy controls. | Decreases with liver injury. | [15][19] |
| Hepatocellular Uptake Index (HUI) | A static, signal intensity-based measure of liver function. | Varies with imaging parameters. | Decreased in cirrhotic patients. | [14][20] |
Table 2: Effect of Gd-EOB-DTPA on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC)
| Parameter | Tissue | Change after Gd-EOB-DTPA | Statistical Significance | Reference |
| T2 Relaxation Time | Liver Parenchyma | 2.7% decrease | Not significant (P > 0.05) | [21] |
| T2 Relaxation Time | Liver Lesions | 3.6% decrease | Not significant | [21] |
| ADC Value | Liver Parenchyma | 4.6% decrease | Significant (P < 0.05) | [21] |
| ADC Value | Liver Lesions | 2.9% decrease | Not significant (P = 0.556) | [21] |
Experimental Protocols
Detailed Protocol for Gd-EOB-DTPA Enhanced Liver MRI
This protocol is a synthesized example based on common practices described in the literature.[10][11][19][22] Researchers should optimize specific parameters based on their MRI scanner and study objectives.
1. Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan to reduce bowel peristalsis and promote gallbladder filling.[23]
2. MRI System:
-
1.5T or 3.0T MRI scanner with a phased-array torso coil.
3. Imaging Sequences (Pre-contrast):
-
T1-weighted in-phase and out-of-phase imaging.
-
T2-weighted imaging with and without fat suppression.
-
Diffusion-weighted imaging (DWI).
4. Contrast Agent Administration:
-
Contrast Agent: Gadoxetate disodium (B8443419) (Gd-EOB-DTPA).
-
Dose: Standard dose of 0.025 mmol/kg body weight.
-
Injection Rate: 1-2 mL/s using a power injector.
-
Saline Flush: Follow immediately with a 20 mL saline flush at the same injection rate.
5. Dynamic Contrast-Enhanced Imaging (Post-contrast):
-
Arterial Phase: Acquired using a bolus tracking technique or at a fixed delay of approximately 20-30 seconds after the start of injection. Multiple arterial phase acquisitions are recommended to mitigate motion artifacts.
-
Portal Venous Phase: Acquired at approximately 60-80 seconds post-injection.
-
Transitional Phase: Acquired at approximately 120-180 seconds post-injection.
-
Hepatobiliary Phase (HBP): Acquired at a delayed time point.
-
For patients with normal liver function: 10-20 minutes post-injection.
-
For patients with cirrhosis: Consider extending the delay to 30 minutes or longer.
-
6. Image Analysis:
-
Qualitative Assessment: Visual evaluation of lesion enhancement patterns in all phases.
-
Quantitative Analysis:
-
Place ROIs in the liver parenchyma (avoiding major vessels), spleen, and any identified lesions.
-
Calculate parameters such as relative enhancement, lesion-to-liver contrast ratio, intracellular uptake rate (UR), and hepatic extraction fraction (HEF) using appropriate software and pharmacokinetic models.
-
Visualizations
Caption: Gd-EOB-DTPA Experimental Workflow.
Caption: Arterial Phase Troubleshooting.
References
- 1. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of hepatobiliary phase delay time of Gd-EOB-DTPA-enhanced magnetic resonance imaging for identification of hepatocellular carcinoma in patients with cirrhosis of different degrees of severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in Gd‐EOB‐DTPA–Enhanced Liver Magnetic Resonance Imaging With an Emphasis on Nontumorous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Respiratory-motion Artifact and Scan Timing during the Arterial Phase of Gadoxetate Disodium-enhanced MR Imaging: The Benefit of Shortened Acquisition and Multiple Arterial Phase Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. radiogyan.com [radiogyan.com]
- 9. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing liver function using dynamic Gd-EOB-DTPA-enhanced MRI with a standard 5-phase imaging protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajronline.org [ajronline.org]
- 13. Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Evaluation of Liver Function with Gd-EOB-DTPA-enhanced MR Imaging [jstage.jst.go.jp]
- 15. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lobe-Based Hepatic Uptake Index of Gd-EOB-DTPA on Contrast-Enhanced MRI to Quantitatively Discriminate between Compensated and Decompensated Hepatitis B-Related Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.amegroups.cn [cdn.amegroups.cn]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle in the Liver: Gd-EOB-DTPA MRI versus CT for Metastasis Detection
For researchers, scientists, and drug development professionals navigating the complexities of oncology, the accurate detection of liver metastases is a critical juncture in patient staging and therapeutic planning. The choice of imaging modality can significantly impact clinical decisions. This guide provides an objective comparison of two leading techniques: gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA) enhanced Magnetic Resonance Imaging (MRI) and contrast-enhanced Computed Tomography (CT), supported by experimental data and detailed protocols.
The liver is a frequent site for metastatic disease from various primary cancers, with colorectal cancer being a predominant origin.[1] The ability to precisely identify and characterize these secondary tumors is paramount for determining the appropriate course of action, which can range from surgical resection with curative intent to systemic therapies. While CT has traditionally been a workhorse for abdominal imaging, the advent of liver-specific MRI contrast agents like Gd-EOB-DTPA has prompted a re-evaluation of the optimal imaging strategy.
Quantitative Performance: A Clearer Picture with MRI
Numerous studies have demonstrated the superior sensitivity of Gd-EOB-DTPA-enhanced MRI in detecting liver metastases, particularly for smaller lesions that can be missed by CT. A meta-analysis of 13 studies encompassing 1900 lesions revealed a sensitivity of 93% and a specificity of 95% for Gd-EOB-DTPA MRI in detecting liver metastases.[1] The performance of CT in these comparative studies is consistently lower.
Here is a summary of key performance metrics from various studies:
| Diagnostic Metric | Gd-EOB-DTPA MRI | Contrast-Enhanced CT | Key Findings |
| Overall Sensitivity (per-lesion) | 80.3% - 93%[1][2] | 74.4%[2] | MRI demonstrates consistently higher overall sensitivity for detecting individual metastatic lesions. |
| Overall Specificity (per-lesion) | ~95%[1] | - | Gd-EOB-DTPA MRI exhibits high specificity in characterizing lesions. |
| Sensitivity for Lesions <1 cm | 85.7% - 92%[3] | 26% - 50%[3] | MRI shows a significant advantage in detecting small metastases, which are often missed by CT.[3] |
| Diagnostic Accuracy | Superior to CT[4] | Lower than MRI[4] | The higher sensitivity of MRI contributes to a greater overall diagnostic accuracy.[4] |
The Science Behind the Image: Experimental Protocols
Understanding the methodologies behind these imaging techniques is crucial for interpreting their results and limitations. The following are synthesized protocols for Gd-EOB-DTPA MRI and contrast-enhanced CT for liver metastasis detection, based on common practices described in the literature.
Gd-EOB-DTPA Enhanced MRI Protocol
Gd-EOB-DTPA is a liver-specific contrast agent that is taken up by healthy hepatocytes. This unique property leads to increased signal intensity of the normal liver parenchyma in the hepatobiliary phase, making metastases, which do not typically contain hepatocytes, appear as dark, conspicuous lesions.[5]
Patient Preparation:
-
Patients are typically required to fast for at least 4 hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.
Contrast Administration:
-
Agent: Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid (Gd-EOB-DTPA).
-
Dosage: A standard dose of 0.025 mmol per kilogram of body weight.[5]
-
Injection Rate: Administered as an intravenous bolus injection.
Imaging Sequences:
-
Pre-contrast Imaging:
-
T1-weighted in-phase and opposed-phase sequences to assess for fat content in the liver.
-
T2-weighted sequences, often with fat suppression, to characterize fluid-containing lesions.
-
Diffusion-Weighted Imaging (DWI) to evaluate water diffusion, which is typically restricted in malignant tumors.[6]
-
-
Dynamic Post-contrast Imaging (immediately after contrast injection):
-
Arterial Phase: Acquired approximately 20-30 seconds post-injection to assess arterial enhancement patterns.
-
Portal Venous Phase: Acquired around 60-70 seconds post-injection, when the portal vein and liver parenchyma are maximally enhanced.
-
Transitional Phase: Acquired at about 3 minutes post-injection.
-
-
Hepatobiliary Phase Imaging:
-
Acquired approximately 20 minutes after contrast injection.[5] This phase is critical for the high sensitivity of Gd-EOB-DTPA MRI, as the contrast between the enhanced liver and unenhanced metastases is maximized.
-
Contrast-Enhanced Multidetector CT (MDCT) Protocol
Contrast-enhanced CT relies on the differential enhancement of tissues based on their vascularity after the intravenous administration of an iodinated contrast agent.
Patient Preparation:
-
Fasting for 4-6 hours is generally recommended.
-
Oral contrast may be administered to opacify the bowel.
Contrast Administration:
-
Agent: Iodinated contrast medium.
-
Dosage: Typically 1.5-2.0 mL per kilogram of body weight.
-
Injection Rate: Injected at a rate of 3-5 mL per second.
Imaging Phases:
-
Non-contrast Phase (Optional): Performed to detect calcifications or hemorrhage.
-
Late Arterial Phase: Acquired approximately 35-45 seconds after the start of injection to visualize hypervascular tumors.
-
Portal Venous Phase: Acquired around 60-70 seconds post-injection. This is the most critical phase for detecting hypovascular liver metastases, which are the most common type.[3][7]
-
Delayed Phase (Equilibrium Phase): Acquired at 3-5 minutes post-injection, which can be useful for characterizing certain types of lesions.
Visualizing the Workflow and Logic
To better illustrate the process of a comparative study and the decision-making logic, the following diagrams are provided in DOT language.
Caption: Workflow of a comparative imaging study.
Caption: Gd-EOB-DTPA MRI vs. CT logical relationship.
Reference Standard: The Ground Truth
In studies comparing imaging modalities, the "gold standard" for confirming the presence and nature of liver lesions is crucial. For liver metastases, this is typically a composite reference standard that includes:
-
Histopathology: Direct examination of tissue obtained during surgical resection of the suspected metastases.
-
Intraoperative Ultrasound (IOUS): A highly sensitive real-time imaging technique used during surgery to identify lesions.
-
Follow-up Imaging: In cases where surgery is not performed, the growth of a lesion on subsequent imaging scans over time is considered evidence of malignancy.[1]
Conclusion: A Clearer Path for Clinical Decisions
The evidence strongly suggests that Gd-EOB-DTPA-enhanced MRI offers superior diagnostic performance compared to contrast-enhanced CT for the detection of liver metastases, particularly for lesions smaller than one centimeter.[2][3] This enhanced sensitivity has significant implications for patient management, as the detection of additional, smaller metastases can alter staging and lead to changes in the proposed treatment plan, such as deeming a patient eligible or ineligible for curative surgery. For researchers and professionals in drug development, utilizing the most sensitive imaging modality in clinical trials is paramount for accurately assessing treatment response and disease progression. While CT remains a valuable and more widely available tool, Gd-EOB-DTPA MRI should be considered the preferred modality when the highest accuracy in detecting liver metastases is required.
References
- 1. Gd-EOB-DTPA-Enhanced MRI for Detection of Liver Metastases from Colorectal Cancer: A Surgeon's Perspective! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining MRI Superiority over CT for Colorectal and Neuroendocrine Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. rcr.ac.uk [rcr.ac.uk]
- 7. Liver metastases: imaging considerations for protocol development with Multislice CT (MSCT) - PMC [pmc.ncbi.nlm.nih.gov]
Eob-dtpa vs. Other Gadolinium Agents for Focal Liver Lesion Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of focal liver lesions is paramount for appropriate patient management, guiding decisions from watchful waiting to surgical intervention. Magnetic Resonance Imaging (MRI) with gadolinium-based contrast agents (GBCAs) is a cornerstone of this diagnostic process. Among these, gadoxetic acid (Gd-EOB-DTPA), a hepatobiliary agent, offers unique properties compared to conventional extracellular gadolinium agents. This guide provides an objective comparison of Eob-dtpa and other GBCAs, supported by experimental data, to aid in the selection of the optimal imaging agent for focal liver lesion characterization.
Mechanism of Action: A Tale of Two Pathways
Gadolinium-based contrast agents enhance the signal intensity of tissues on T1-weighted MR images. Their distribution and elimination pathways, however, differ significantly, influencing their diagnostic utility.
-
Extracellular Gadolinium Agents (e.g., Gadopentetate dimeglumine, Gadobenate dimeglumine): These agents distribute within the intravascular and interstitial spaces. Their primary utility lies in dynamic-phase imaging (arterial, portal venous, and equilibrium phases), where lesion vascularity is assessed. They are subsequently eliminated by the kidneys.
-
Hepatobiliary Agent (Gd-EOB-DTPA): Gadoxetic acid exhibits a dual mechanism. Initially, it behaves like an extracellular agent, allowing for dynamic phase assessment.[1] Subsequently, approximately 50% of the injected dose is actively taken up by functional hepatocytes and excreted into the biliary system.[2][3] This unique hepatobiliary phase, typically imaged 20 minutes post-injection, provides crucial information about hepatocyte function within a lesion.[4] Lesions lacking functional hepatocytes, such as metastases and most hepatocellular carcinomas (HCCs), will appear hypointense relative to the enhancing normal liver parenchyma.[3][5]
Comparative Diagnostic Performance
The addition of the hepatobiliary phase with Gd-EOB-DTPA has been shown to improve the detection and characterization of focal liver lesions, particularly small lesions and in the differentiation of various tumor types.
Hepatocellular Carcinoma (HCC) Detection
Gd-EOB-DTPA-enhanced MRI has demonstrated incremental diagnostic accuracy for HCC detection compared to dynamic contrast-enhanced MRI (DCEMRI) with extracellular agents and dynamic contrast-enhanced CT (DCECT).[5] This improvement is particularly significant for lesions smaller than 20 mm.[5][6]
| Parameter | DCEMRI + HB Phase (Gd-EOB-DTPA) | DCEMRI (Extracellular Agent) | DCECT | Reference |
| AUC (Overall) | 0.984 | 0.934 | 0.852 | [5][6] |
| AUC (<20 mm lesions) | 0.982 | 0.910 | 0.828 | [5][6] |
| AUC (>20 mm lesions) | 0.984 | 0.999 | 0.913 | [5][6] |
| Sensitivity (Overall) | 95% | 93% | 76% | [5] |
| Specificity (Overall) | 100% | 94% | 86% | [5] |
| Diagnostic Accuracy (Overall) | 98.5% | 94% | 80% | [5] |
AUC: Area Under the Curve; HB: Hepatobiliary
One study comparing Gd-EOB-DTPA with gadopentetate dimeglumine for HCC detection found a higher sensitivity for one observer with the Gd-EOB-DTPA set (92.8% vs. 85.7%), while no difference was noted for a second observer (78.5% for both).[7]
Liver Metastases Detection
A meta-analysis of 13 studies involving 1900 lesions demonstrated high sensitivity and specificity of Gd-EOB-DTPA-enhanced MRI for the detection of liver metastases.[2] The sensitivity was, however, significantly lower for lesions smaller than 10 mm.[8]
| Parameter | Value | 95% Confidence Interval | Reference |
| Pooled Sensitivity (Overall) | 93% | - | [2] |
| Pooled Specificity (Overall) | 95% | - | [2] |
| Pooled Sensitivity (<10 mm lesions) | 79% | 0.72, 0.85 | [8] |
| Pooled Sensitivity (≥10 mm lesions) | 97% | 0.95, 0.99 | [8] |
In a study comparing imaging modalities for detecting liver metastases in patients undergoing neoadjuvant chemotherapy, Gd-EOB-DTPA-enhanced MRI detected 93% of lesions <1 cm in diameter, whereas triphasic multidetector CT (MDCT) detected only 41.9%.[2]
Comparison with another Hepatobiliary Agent: Gadobenate Dimeglumine (Gd-BOPTA)
Gadobenate dimeglumine is another GBCA with hepatobiliary properties, although with a much lower rate of hepatocellular uptake (3-5%) compared to Gd-EOB-DTPA (50%).[3]
A study comparing the two agents found that the relative liver enhancement in the delayed, hepatocyte-specific phase was superior with gadoxetic acid (57.24%) versus gadobenate dimeglumine (32.77%).[9] This difference was even more pronounced in patients with cirrhosis.[9] Despite this, a study comparing their diagnostic performance for preoperatively detecting HCC found no significant difference in the area under the ROC curve, overall sensitivity, or positive predictive values between the two agents.[4] However, a key practical advantage of Gd-EOB-DTPA is that the hepatobiliary phase can be acquired as early as 20 minutes post-injection, compared to 60 minutes or more for gadobenate dimeglumine.[4]
Experimental Protocols
The following tables outline typical experimental protocols for MRI examinations using Gd-EOB-DTPA and extracellular gadolinium agents for focal liver lesion characterization.
Gd-EOB-DTPA Enhanced MRI Protocol
| Parameter | Specification |
| Contrast Agent | Gadoxetic acid (Gd-EOB-DTPA) |
| Dosage | 0.025 mmol/kg body weight |
| Administration | Bolus injection |
| Pre-contrast Imaging | T1-weighted (in-phase and out-of-phase), T2-weighted sequences |
| Dynamic Phase Imaging | T1-weighted 3D gradient-echo sequence (e.g., VIBE, LAVA) |
| - Arterial Phase: ~20-35 seconds post-injection | |
| - Portal Venous Phase: ~60-80 seconds post-injection | |
| - Transitional Phase: ~3 minutes post-injection | |
| Hepatobiliary Phase Imaging | T1-weighted 3D gradient-echo sequence at 20 minutes post-injection |
Extracellular Gadolinium Agent Enhanced MRI Protocol
| Parameter | Specification |
| Contrast Agent | e.g., Gadopentetate dimeglumine, Gadobenate dimeglumine |
| Dosage | 0.1 mmol/kg body weight |
| Administration | Bolus injection |
| Pre-contrast Imaging | T1-weighted (in-phase and out-of-phase), T2-weighted sequences |
| Dynamic Phase Imaging | T1-weighted 3D gradient-echo sequence (e.g., VIBE, LAVA) |
| - Arterial Phase: ~20-35 seconds post-injection | |
| - Portal Venous Phase: ~60-80 seconds post-injection | |
| - Equilibrium/Delayed Phase: ~3-5 minutes post-injection |
Visualizing the Diagnostic Workflow
The following diagrams illustrate the experimental workflow and the logical process of focal liver lesion characterization using Gd-EOB-DTPA.
References
- 1. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gd-EOB-DTPA-Enhanced MRI for Detection of Liver Metastases from Colorectal Cancer: A Surgeon's Perspective! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-specific gadoxetic acid-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 4. Gadoxetic Acid (Gd-EOB-DTPA)-Enhanced MRI versus Gadobenate Dimeglumine (Gd-BOPTA)-Enhanced MRI for Preoperatively Detecting Hepatocellular Carcinoma: an Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of gadoxetic acid and gadopentetate dimeglumine-enhanced MRI for HCC detection: prospective crossover study at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of Gadoxetic Acid Disodium (Gd-EOB-DTPA)-Enhanced Magnetic Resonance Imaging for the Detection of Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of liver parenchyma after injection of hepatocyte-specific MRI contrast media: a comparison of gadoxetic acid and gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
Staging Liver Fibrosis: A Comparative Guide to EOB-DTPA MRI and Alternative Non-Invasive Methods
For researchers, scientists, and drug development professionals navigating the complexities of liver fibrosis assessment, this guide provides an objective comparison of Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA)-enhanced Magnetic Resonance Imaging (MRI) with other prominent non-invasive staging methods. Supported by experimental data, this document delves into the histopathological correlation of EOB-DTPA MRI and its performance against alternatives such as Magnetic Resonance Elastography (MRE) and Transient Elastography (FibroScan).
The accurate staging of liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is crucial for prognosis, treatment planning, and monitoring therapeutic response in chronic liver diseases. While liver biopsy remains the gold standard for diagnosis, its invasive nature, potential for sampling error, and associated risks have propelled the development of non-invasive techniques.[1][2] Among these, this compound MRI has emerged as a promising tool, offering both morphological and functional assessment of the liver.
This compound MRI: A Functional Approach to Fibrosis Staging
Gd-EOB-DTPA is a hepatocyte-specific contrast agent.[3][4] Following intravenous administration, it is taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs) and later excreted into the biliary system.[3][5] In a fibrotic liver, the reduced number and function of hepatocytes, along with altered hepatic blood flow, lead to decreased uptake of Gd-EOB-DTPA. This diminished enhancement in the hepatobiliary phase (HBP), typically acquired 20 minutes post-injection, can be quantified and correlated with the degree of fibrosis.[3][4][6]
Several studies have demonstrated a strong correlation between quantitative parameters derived from this compound MRI, such as the relative enhancement (RE) of the liver parenchyma, and the histopathological fibrosis stage determined by scoring systems like Ishak and METAVIR.[3][4][6][7] A decrease in RE is consistently observed with increasing fibrosis severity.[3][6]
Performance Data: this compound MRI vs. Alternatives
The diagnostic accuracy of this compound MRI has been extensively compared with other non-invasive methods, primarily MRE and FibroScan. MRE is another MRI-based technique that measures liver stiffness, which directly correlates with fibrosis. FibroScan, or transient elastography, uses ultrasound to assess liver stiffness.
| Method | Parameter | Fibrosis Stage | AUROC | Sensitivity (%) | Specificity (%) | Correlation with Histopathology (r) | Reference |
| This compound MRI | Relative Enhancement (RE) | ≥F1 | 0.93-1.0 | 86-87 | 100 | -0.35 to -0.79 | [1][8][9][10] |
| ≥F2 | 0.82-0.93 | 82 | 87 | [1][3][10] | |||
| ≥F3 | 0.98 | 78 | 94 | [10] | |||
| F4 (Cirrhosis) | 0.92-0.96 | 91-99 | 81-94 | [10][11] | |||
| MRE | Liver Stiffness | ≥F2 | 0.88-0.98 | 79-94 | 81-95 | 0.79 | [1][9][11] |
| ≥F3 | 0.93-0.98 | 85-92 | 85-96 | [11] | |||
| F4 (Cirrhosis) | 0.92-0.99 | 91-99 | 81-94 | [11] | |||
| FibroScan (TE) | Liver Stiffness | ≥F2 | 0.84-0.87 | - | - | - | [12] |
| ≥F3 | 0.89 | - | - | [12] | |||
| F4 (Cirrhosis) | 0.93-0.96 | - | - | [12] |
AUROC: Area Under the Receiver Operating Characteristic Curve. Data is compiled from multiple sources and represents a range of reported values.
Studies have shown that while this compound MRI demonstrates good to excellent diagnostic performance, MRE generally exhibits superior accuracy, with higher correlation coefficients and AUROC values for staging fibrosis, particularly for significant (≥F2) and advanced (≥F3) stages.[1][9][13] However, the combination of different methods, such as this compound MRI with FibroScan, can improve diagnostic efficiency, especially for cirrhosis (F4).[14] It is also important to note that hepatic inflammation can influence the signal enhancement in this compound MRI, which should be considered when interpreting the results.[15][16]
Experimental Protocols
A standardized approach is crucial for reproducible and comparable results in liver fibrosis staging. Below are typical experimental protocols for the discussed non-invasive methods and the gold standard, liver biopsy.
This compound Enhanced MRI
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the MRI examination to ensure an empty gallbladder and reduce bowel peristalsis.
-
MRI System: A 1.5T or 3.0T MRI scanner is used.
-
Imaging Sequences:
-
Pre-contrast: T1-weighted three-dimensional spoiled gradient-echo sequence (e.g., VIBE - Volume Interpolated Breath-hold Examination) with fat suppression is acquired.[3][4]
-
Contrast Administration: A standard dose of Gd-EOB-DTPA (0.025 mmol/kg body weight) is injected intravenously as a bolus.
-
Dynamic Phases: Arterial, portal venous, and transitional phases are acquired.
-
Hepatobiliary Phase (HBP): A T1-weighted sequence, identical to the pre-contrast scan, is performed 20 minutes after contrast injection.[3][4][6]
-
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma on both pre-contrast and HBP images, avoiding major blood vessels and focal lesions.
-
The mean signal intensities (SI) of the liver and a reference tissue (e.g., paraspinal muscle) are measured.
-
The Relative Enhancement (RE) is calculated using the formula: RE = (SI_HBP_liver / SI_pre_liver).[3] Other indices like the Contrast Enhancement Index (CEI) may also be calculated.[9]
-
Magnetic Resonance Elastography (MRE)
-
Patient Preparation: Similar to a standard MRI, patients may be asked to fast for a few hours.
-
MRE System: An MRI scanner is equipped with specialized hardware (a driver system) and software for MRE.
-
Procedure:
-
A passive driver is placed on the patient's abdomen over the right upper quadrant.
-
The driver generates low-frequency mechanical waves that propagate through the liver.
-
A motion-sensitizing gradient-echo sequence is used to acquire images of the wave propagation.
-
-
Data Processing: The acquired data is processed by the MRE software to generate quantitative maps of liver stiffness (elastograms), measured in kilopascals (kPa).
Transient Elastography (FibroScan)
-
Patient Preparation: Patients should fast for at least 3 hours.
-
Procedure:
-
The patient lies in a supine position with their right arm raised to expose the right intercostal space.
-
A probe that generates both ultrasound waves and a low-frequency elastic shear wave is placed on the skin.
-
The velocity of the shear wave, which is proportional to the liver stiffness, is measured.
-
-
Measurement: At least 10 valid measurements are obtained, and the median value is reported in kPa.
Liver Biopsy and Histopathological Analysis
-
Procedure: A liver tissue sample is obtained percutaneously, transjugularly, or surgically.
-
Sample Preparation: The tissue is fixed, processed, and embedded in paraffin. Sections are then cut and stained, typically with Hematoxylin and Eosin (H&E) and a collagen-specific stain like Masson's trichrome or Sirius red.[3]
-
Scoring: A pathologist examines the slides and stages the degree of fibrosis using a semi-quantitative scoring system such as:
-
METAVIR score: Ranges from F0 (no fibrosis) to F4 (cirrhosis).
-
Ishak score: A more detailed system ranging from 0 to 6.[3]
-
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Conclusion
This compound MRI is a valuable non-invasive tool for staging liver fibrosis, providing functional information that correlates well with histopathology. While MRE may offer superior diagnostic accuracy in some contexts, this compound MRI provides a comprehensive liver assessment, including the detection and characterization of focal lesions, within a single examination.[17] The choice of method will depend on availability, cost, and the specific clinical or research question. For drug development and clinical trials, the quantitative nature of these non-invasive techniques offers a reliable and repeatable means of monitoring changes in liver fibrosis over time, reducing the need for invasive liver biopsies. Further research and standardization of protocols will continue to refine the role of this compound MRI and other non-invasive methods in the management of chronic liver disease.
References
- 1. Comparison of the efficacy of Gd-EOB-DTPA-enhanced magnetic resonance imaging and magnetic resonance elastography in the detection and staging of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging-Based Staging of Hepatic Fibrosis in Patients with Hepatitis B: A Dynamic Radiomics Model Based on Gd-EOB-DTPA-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detecting liver fibrosis with Gd-EOB-DTPA-enhanced MRI: A confirmatory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting liver fibrosis with Gd-EOB-DTPA-enhanced MRI: A confirmatory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy of Gd-EOB-DTPA-enhanced magnetic resonance imaging and magnetic resonance elastography in the detection and staging of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Non-invasive in vivo Imaging Grading of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Hepatic Fibrosis: A Review from the Society of Abdominal Radiology Disease Focus Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Quantitative evaluation of hepatic fibrosis by fibro Scan and Gd-EOB-DTPA-enhanced T1 mapping magnetic resonance imaging in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of hepatic fibrosis and inflammation: Correlation between histopathological changes and Gd-EOB-DTPA-enhanced MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of hepatic fibrosis and inflammation: Correlation between histopathological changes and Gd-EOB-DTPA-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajronline.org [ajronline.org]
A Comparative Analysis: Validating EOB-DTPA MRI Against Liver Biopsy for Steatohepatitis Assessment
For researchers, scientists, and drug development professionals, the accurate diagnosis and staging of nonalcoholic steatohepatitis (NASH) are critical for therapeutic development and patient management. While liver biopsy remains the gold standard, its invasive nature necessitates the validation of non-invasive alternatives. This guide provides an objective comparison of Gadoxetate disodium (B8443419) (Eob-dtpa)-enhanced Magnetic Resonance Imaging (MRI) with liver biopsy for the assessment of steatohepatitis, supported by experimental data and detailed methodologies.
Eob-dpta-enhanced MRI is emerging as a powerful non-invasive tool for assessing liver disease.[1][2] This hepatocyte-specific contrast agent is taken up by functional hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3), allowing for the evaluation of both liver morphology and function.[3][4] In the context of NASH, changes in hepatocyte function and the liver microenvironment associated with steatosis, inflammation, and fibrosis can alter the uptake and distribution of this compound, providing quantitative metrics that correlate with disease severity.[4]
Quantitative Data Summary: this compound MRI vs. Liver Biopsy
The diagnostic performance of this compound MRI in assessing the key histological features of steatohepatitis—fibrosis and the differentiation of simple steatosis from NASH—has been evaluated in numerous studies against the benchmark of liver biopsy. The following tables summarize the quantitative data from key studies.
Table 1: Diagnostic Performance of this compound MRI for Liver Fibrosis Staging
| Fibrosis Stage | MRI Parameter | AUROC | Sensitivity | Specificity | Cut-off Value | Reference |
| ≥ F1 | rrT1 | 1.00 | - | - | - | [5] |
| ≥ F2 (Significant Fibrosis) | RE ratio | - | 61.8% | 73.3% | 0.89 | [6] |
| ≥ F2 | rrT1 | 0.93 | - | - | - | [5] |
| ≥ F3 (Advanced Fibrosis) | rrT1 | 0.98 | - | - | - | [5] |
| F4 (Cirrhosis) | rrT1 | 0.96 | - | - | - | [5] |
AUROC: Area Under the Receiver Operating Characteristic Curve; RE ratio: Relative Enhancement ratio; rrT1: relative reduction of T1 relaxation time.
Table 2: Diagnostic Performance of this compound MRI for Differentiating NASH from Simple Steatosis
| MRI Parameter | AUROC | Sensitivity | Specificity | Cut-off Value | Reference |
| CEI | - | - | 94% | < 1.66 | [1] |
| CEI | - | 89% | - | > 2.00 | [1] |
CEI: Contrast Enhancement Index.
Experimental Protocols
A clear understanding of the methodologies employed in both this compound MRI and liver biopsy is essential for interpreting the comparative data.
This compound MRI Protocol
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the MRI scan to ensure optimal gallbladder filling and reduce gastrointestinal motility.
Imaging Protocol:
-
Scanner: 1.5T or 3.0T MRI scanner.
-
Pre-contrast Imaging: Standard liver MRI sequences are acquired, including T1-weighted in-and-out-of-phase, T2-weighted fat-suppressed, and diffusion-weighted imaging (DWI).
-
Contrast Administration: A standard dose of Gadoxetate disodium (0.025 mmol/kg body weight) is administered intravenously as a bolus injection.[7]
-
Dynamic Post-contrast Imaging: T1-weighted fat-suppressed sequences are acquired during the arterial, portal venous, and transitional phases.
-
Hepatobiliary Phase (HBP) Imaging: A T1-weighted fat-suppressed sequence is acquired 20 minutes post-injection to assess the hepatocyte-specific contrast uptake.[8][9]
Image Analysis:
-
Relative Enhancement (RE): Calculated from the signal intensities (SI) of the liver parenchyma on pre-contrast and hepatobiliary phase images. The formula is: (SI_HBP - SI_pre) / SI_pre.
-
Contrast Enhancement Index (CEI): Calculated as the ratio of the liver-to-muscle signal intensity on pre-contrast and 20-minute post-contrast images.[1]
-
T1 mapping: Measurement of T1 relaxation times before and after contrast administration to calculate the relative reduction of T1 (rrT1).[5]
Liver Biopsy and Histopathological Analysis Protocol
Biopsy Procedure:
-
Patient Preparation: Coagulation profiles are checked to minimize bleeding risk. The procedure is performed under local anesthesia.
-
Biopsy Acquisition: A percutaneous liver biopsy is most commonly performed using a 16-gauge or 18-gauge needle under ultrasound or CT guidance to obtain a core of liver tissue. A biopsy length of at least 15 mm is recommended.[1]
Histopathological Analysis:
-
Tissue Processing: The liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess overall liver architecture, steatosis, inflammation, and ballooning. Masson's trichrome or Sirius Red stains are used to visualize and stage fibrosis.[10]
-
Scoring: The NASH Clinical Research Network (CRN) Scoring System is widely used to grade the severity of NAFLD.[11][12][13] This system semi-quantitatively scores the following features:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.[14]
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.[14]
-
Hepatocyte Ballooning (0-2): A key feature of hepatocyte injury.[14]
-
Fibrosis (0-4): Staged based on the location and extent of collagen deposition.
-
The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0-8). A NAS of ≥5 is correlated with a diagnosis of definite NASH, while a NAS of <3 is considered "not NASH".[12]
Visualizing the Methodologies
To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflow and the cellular uptake of this compound.
Conclusion
This compound-enhanced MRI demonstrates considerable promise as a non-invasive method for assessing the severity of steatohepatitis, showing good correlation with the histological findings from liver biopsy.[1][5][6] The quantitative parameters derived from this compound MRI can aid in differentiating simple steatosis from NASH and in staging liver fibrosis.[1][6] While liver biopsy remains the definitive standard for diagnosis, particularly for evaluating inflammation and ballooning, the invasive nature of the procedure limits its widespread use for screening and longitudinal monitoring.[15] this compound MRI presents a viable and reproducible alternative that can significantly reduce the need for invasive biopsies in a substantial portion of patients with NAFLD.[1] Further standardization of imaging protocols and analysis techniques will continue to enhance the clinical utility of this non-invasive tool in the management of patients with steatohepatitis and in the development of novel therapeutics.
References
- 1. Can gadoxetic acid–enhanced magnetic resonance imaging be used to avoid liver biopsy in patients with nonalcoholic fatty liver disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic gadoxetic acid uptake as a measure of diffuse liver disease: Where are we? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of enhancement in the hepatobiliary phase of gadoxetic acid-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Comparison of the efficacy of Gd-EOB-DTPA-enhanced magnetic resonance imaging and magnetic resonance elastography in the detection and staging of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative Enhancement in Gadoxetate Disodium-Enhanced Liver MRI as an Imaging Biomarker in the Diagnosis of Non-Alcoholic Fatty Liver Disease in Pediatric Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transplant Pathology Internet Services [tpis.upmc.com]
- 14. researchgate.net [researchgate.net]
- 15. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Eob-dtpa MRI and Indocyanine Green (ICG) Clearance Test for Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of liver function is paramount in clinical practice and drug development, guiding therapeutic decisions and ensuring patient safety. While the indocyanine green (ICG) clearance test has long been a clinical standard, gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-Eob-dtpa)-enhanced Magnetic Resonance Imaging (MRI) is emerging as a powerful, non-invasive alternative that provides both morphological and functional information. This guide offers an objective comparison of these two methods, supported by experimental data and detailed protocols.
Quantitative Correlation Analysis
Multiple studies have demonstrated a significant correlation between parameters derived from Gd-Eob-dtpa-enhanced MRI and the results of the ICG clearance test, most commonly the ICG retention rate at 15 minutes (ICG-R15) and the plasma disappearance rate of ICG (ICG-PDR). Gd-Eob-dtpa is a hepatobiliary contrast agent, and its uptake by hepatocytes via organic anion-transporting polypeptides (OATPs) mirrors the pathway of ICG, providing a basis for this correlation.[1][2] Approximately 50% of the administered Gd-Eob-dtpa dose is taken up by the liver and excreted through the hepatobiliary system.[1]
The following table summarizes the quantitative data from various studies, highlighting the strength of the correlation between different MRI parameters and ICG clearance metrics.
| Eob-dtpa MRI Parameter | ICG Clearance Metric | Correlation Coefficient (r) | p-value | Reference |
| Hepatic Extraction Fraction (HEF) | ICG R15 | -0.965 | p = 0.000 | --INVALID-LINK--[3][4][5] |
| Functional Liver Volume (FLV) | ICG R15 | -0.47 | p = 0.042 | --INVALID-LINK--[6] |
| Reduction Rate of T1 Relaxation Time (rrT1) | ICG-PDR | 0.829 | < 0.001 | --INVALID-LINK--[7] |
| Hepatocellular Uptake Index (HUI) | ICG-PDR | Significant | Not specified | --INVALID-LINK--[7] |
| Intracellular Uptake Rate (UR) | Child-Pugh Score | Significant Drop with Increasing Severity | < 0.0001 | --INVALID-LINK--[8] |
| Relative Liver Enhancement (RLE) | ICG R15 | -0.66 | < 0.0001 | --INVALID-LINK--[9] |
| Liver-to-Spleen Ratio (LSR) | ICG R15 | -0.601 | < 0.001 | --INVALID-LINK--[9] |
Note: A negative correlation coefficient (r) for ICG R15 indicates that as the MRI parameter value increases (suggesting better liver function), the ICG retention rate decreases (also indicating better liver function).
Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the comparative data. The following are generalized protocols for the ICG clearance test and Gd-Eob-dtpa-enhanced MRI for liver function assessment based on published studies.
Indocyanine Green (ICG) Clearance Test
The ICG clearance test is a dynamic assessment of the liver's ability to clear substances from the blood.[10]
-
Patient Preparation: The patient is typically in a fasting state.
-
ICG Administration: A standardized dose of ICG (e.g., 0.5 mg/kg body weight) is injected intravenously.[11]
-
Blood Sampling: Blood samples are drawn at specific time points after injection, commonly at 5, 10, 15, and 20 minutes.[10][12]
-
Spectrophotometric Analysis: The concentration of ICG in the serum is measured using spectrophotometry.
-
Calculation of ICG R15: The retention rate of ICG at 15 minutes (ICG-R15) is calculated as a percentage of the concentration at 5 minutes.
-
Non-invasive Alternative: A non-invasive method using pulse dye densitometry is also available, which measures ICG clearance transcutaneously and provides the plasma disappearance rate (PDR).[13][14]
Gd-Eob-dtpa-Enhanced MRI for Liver Function
This imaging technique provides both anatomical details and functional information about the liver.
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the MRI scan to ensure an empty gallbladder and reduce bowel motion.
-
Pre-contrast Imaging: A baseline MRI scan, including T1 mapping sequences, is performed before the administration of the contrast agent.[15]
-
Contrast Agent Administration: Gd-Eob-dtpa is administered intravenously as a bolus injection at a standard dose (e.g., 0.025 mmol/kg or 0.1 ml/kg body weight) and a flow rate of 1-2 mL/sec.[8][15]
-
Dynamic Imaging: A series of T1-weighted images are acquired at different time points after contrast injection, including arterial, portal venous, and delayed phases. The hepatobiliary phase, which reflects hepatocyte uptake, is typically imaged at 20 minutes post-injection.[6][15]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma, spleen, and major blood vessels on the acquired images.
-
Signal intensities or T1 relaxation times are measured within these ROIs on both pre- and post-contrast images.
-
Various quantitative parameters are then calculated, such as the relative enhancement (RE), liver-to-spleen ratio (LSR), and the reduction rate of T1 relaxation time (rrT1).
-
More advanced analysis involves tracer-kinetic modeling to derive parameters like the intracellular uptake rate (UR) and hepatic extraction fraction (HEF).[5][8][16]
-
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for comparing liver function assessment using the ICG clearance test and Gd-Eob-dtpa-enhanced MRI.
References
- 1. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical feasibility of Gd-EOB-DTPA-enhanced MR imaging for assessing liver function: validation with ICG tests and parenchymal cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gd-EOB-DTPA-enhanced MRI for evaluation of liver function: Comparison between signal-intensity-based indices and T1 relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing liver function using dynamic Gd-EOB-DTPA-enhanced MRI with a standard 5-phase imaging protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Indocyanine green clearance tests to assess liver transplantation outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
- 13. mdpi.com [mdpi.com]
- 14. ICG Clearance Test and 99mTc-GSA SPECT/CT Fusion Images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of liver function using Gd-EOB-DTPA-enhanced MRI with T1 mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of liver function in primary biliary cirrhosis using Gd-EOB-DTPA-enhanced liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
EOB-DTPA MRI-Based Liver Function Metrics Show Strong Correlation with MELD Score in Assessing Liver Disease
For Immediate Release
A comprehensive review of recent studies demonstrates that liver function metrics derived from EOB-DTPA enhanced Magnetic Resonance Imaging (MRI) strongly correlate with the Model for End-Stage Liver Disease (MELD) score, a widely used indicator for assessing the severity of chronic liver disease. These findings highlight the potential of this compound MRI as a non-invasive tool to provide both anatomical and functional assessment of the liver, offering valuable insights for researchers, scientists, and drug development professionals.
The MELD score, which combines serum bilirubin, creatinine, and the international normalized ratio (INR), is a crucial tool in clinical practice for predicting the prognosis of patients with chronic liver disease and for prioritizing patients for liver transplantation.[1] However, it is a systemic score and does not provide information on regional liver function. Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA) is a hepatocyte-specific MRI contrast agent that is taken up by functional hepatocytes, allowing for the quantitative assessment of liver function.[2][3]
Multiple studies have explored the correlation between various this compound MRI-derived metrics and the MELD score, consistently demonstrating a significant association. These metrics, primarily based on T1 relaxometry and signal intensity changes in the hepatobiliary phase, offer a more direct and spatially resolved measure of liver function compared to blood-based tests.
Comparative Analysis of this compound Liver Function Metrics
A variety of quantitative parameters derived from this compound enhanced MRI have been validated against the MELD score. The following table summarizes the key metrics and their reported correlations from several studies.
| This compound Metric | Description | Correlation with MELD Score | Key Findings |
| T1 relaxation time reduction rate (rrT1) | The percentage decrease in T1 relaxation time between pre-contrast and hepatobiliary phase images.[1][4] | Strong correlation.[1][2] | T1 relaxometry-based scores are considered superior to signal intensity-based indices for assessing liver function.[5] Changes in T1 mapping sequences showed a significant correlation with liver dysfunction in a multivariable analysis.[5] |
| MELIF (MRI-based Liver Function) Score | A fully automated score combining the reduction rate of T1 relaxation time with patient-specific factors like weight, height, and liver volume.[1][4] | Stronger correlation with MELD score than rrT1 alone.[4] | The automated nature of MELIF provides a standardized and reproducible assessment of total and regional liver function.[1][4] |
| Relative Liver Enhancement (RLE) | The ratio of liver signal intensity in the hepatobiliary phase to the unenhanced signal intensity.[6][7] | Significant negative correlation.[7] | Higher MELD scores are associated with reduced relative enhancement of the liver.[7] RLE can help differentiate between normal and impaired liver function.[7] |
| Enhancement Ratio (ER) and Contrast Enhancement Index (CEI) | Measures of the increase in signal intensity of the liver parenchyma after contrast administration.[8] | Significant correlation.[8] | The enhancement ratio at 20 minutes post-injection demonstrated a strong correlation with the MELD score.[8] |
| Hepatic Uptake Index (HUI) | A measure that combines both the signal intensity and the volume of the liver lobes.[3] | Significant association with MELD scores.[3] | Lobe-based HUI allows for the assessment of regional differences in liver function, which is crucial for surgical planning.[3] |
| Functional Liver Imaging Score (FLIS) | A score based on three features in the hepatobiliary phase: hepatic enhancement, biliary excretion, and portal vein signal intensity.[9] | Moderate negative association with MELD score.[9] | FLIS can be used to predict liver function in patients with liver cirrhosis or chronic liver disease.[9] |
Experimental Protocols
The validation of this compound based liver function metrics with the MELD score involves a standardized workflow, from patient selection to data analysis.
Patient Selection and MELD Score Calculation
Studies typically include patients with varying degrees of chronic liver disease.[1][5] The MELD score is calculated using the standard formula based on serum bilirubin, creatinine, and INR values obtained close to the time of the MRI examination.[1] Patients are often categorized into groups based on their MELD score to assess the diagnostic performance of the MRI metrics in distinguishing different levels of liver dysfunction.[1][5]
MRI Acquisition Protocol
Patients undergo an MRI of the liver, typically on a 1.5T or 3T scanner.[1] The imaging protocol includes T1-weighted sequences before and after the administration of a standard dose of Gd-EOB-DTPA.[2] The hepatobiliary phase images, which are crucial for functional assessment, are acquired approximately 20 minutes after the contrast injection.[2][10]
Image Analysis and Metric Calculation
Post-processing of the MRI images is performed to quantify liver function. This involves drawing regions of interest (ROIs) on the liver parenchyma to measure signal intensities or T1 relaxation times before and after contrast enhancement.[5] For more advanced metrics like the MELIF score, specialized software is used for automated segmentation of the liver and calculation of the functional parameters.[1][4]
Statistical Analysis
The correlation between the this compound derived metrics and the MELD score is assessed using statistical methods such as Pearson's or Spearman's rank correlation analysis.[1][3] Logistic regression and receiver operating characteristic (ROC) curve analysis are often employed to evaluate the diagnostic accuracy of the MRI metrics in identifying patients with significant liver impairment.[5][7]
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating this compound based liver function metrics with the MELD score.
Caption: Workflow for validating this compound MRI liver function metrics with the MELD score.
Conclusion
The validation of this compound based liver function metrics against the MELD score represents a significant advancement in the non-invasive assessment of liver disease. These MRI-derived parameters not only show a strong correlation with a clinically established prognostic score but also provide valuable spatial information about liver function. This can be particularly beneficial for planning surgical interventions, monitoring disease progression, and evaluating the efficacy of novel therapies in drug development. As technology, such as automated analysis software, continues to evolve, the role of this compound MRI in the comprehensive management of patients with chronic liver disease is expected to expand further.
References
- 1. mdpi.com [mdpi.com]
- 2. MRI-based estimation of liver function: Gd-EOB-DTPA-enhanced T1 relaxometry of 3T vs. the MELD score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobe-Based Hepatic Uptake Index of Gd-EOB-DTPA on Contrast-Enhanced MRI to Quantitatively Discriminate between Compensated and Decompensated Hepatitis B-Related Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELIF, a Fully Automated Liver Function Score Calculated from Gd-EOB-DTPA-Enhanced MR Images: Diagnostic Performance vs. the MELD Score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Quantification of liver function using gadoxetic acid-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. Evaluation of liver function in patients with liver cirrhosis and chronic liver disease using functional liver imaging scores at different acquisition time points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gd-EOB-DTPA-enhanced MRI for evaluation of liver function: Comparison between signal-intensity-based indices and T1 relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Microcosm of the Liver: A Comparative Guide to Eob-dtpa MRI and Ultrasound for Small Lesion Detection
For researchers, scientists, and drug development professionals engaged in hepatic research and therapeutic development, the accurate detection and characterization of small liver lesions are paramount. This guide provides an objective comparison of two leading imaging modalities: Gadoxetate disodium (B8443419) (Eob-dtpa)-enhanced Magnetic Resonance Imaging (MRI) and ultrasound, supported by experimental data and detailed methodologies.
The liver is a frequent site for the development of both primary tumors and metastatic disease. The early detection of small lesions, often defined as those less than 2 cm in diameter, is crucial for effective treatment and improved patient prognosis. While both this compound MRI and ultrasound are pivotal in the diagnostic arsenal, they offer distinct advantages and limitations based on their underlying technologies.
At a Glance: Performance Metrics
This compound MRI generally demonstrates superior performance in the detection and characterization of small liver lesions compared to conventional ultrasound and often rivals or surpasses contrast-enhanced ultrasound (CEUS). The hepatocyte-specific contrast agent, this compound, provides both dynamic vascular information and functional data about hepatocytes, enhancing the visibility of lesions that may be inconspicuous on other imaging modalities.
Several studies have underscored the high sensitivity and specificity of this compound-enhanced MRI for detecting small hepatocellular carcinoma (HCC). For instance, some studies have reported sensitivity and specificity values for lesions ≤ 2 cm to be as high as 0.92 and 0.95, respectively.[1][2] Another study focusing on small hepatocellular carcinoma in patients with liver cirrhosis found the diagnostic sensitivity and specificity of Gd-EOB-DTPA-enhanced MRI to be 76.64% and 88.32%, respectively.[3]
Contrast-enhanced ultrasound has shown improved diagnostic performance over conventional ultrasound, with sensitivity, specificity, and accuracy in detecting liver metastases being comparable or superior to contrast-enhanced CT and similar to state-of-the-art liver MRI in some studies.[4] However, for the detection of all lesion types, this compound MRI often has an edge. In a prospective study comparing CEUS with this compound MRI for liver metastases from colorectal cancer, the detection rate was higher for this compound MRI (98.5%) compared to CEUS (90.2%).[5]
| Imaging Modality | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Lesion Type/Size | Reference |
| This compound MRI | 76.64% | 88.32% | - | - | - | Small Hepatocellular Carcinoma | [3] |
| This compound MRI | 95.4% | 70.8% | 91% | 93.7% | 77.3% | Liver Metastasis (Colorectal) | [5] |
| This compound MRI | 92% | 95% | - | - | - | Liver Cancer (≤ 2 cm) | [1][2] |
| Contrast-Enhanced Ultrasound (CEUS) | 90.8% | 84.5% | 90.2% | 97.1% | 67.1% | Liver Metastasis (Colorectal) | [5] |
| Contrast-Enhanced Ultrasound (CEUS) | 96-97.2% | 84.2-90.6% | - | 83.7-88.8% | 94.1-98.5% | Malignant Focal Liver Lesions | [6] |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | 93% | 94% | 94% | 95% | 92% | Hepatocellular Carcinoma | [7] |
| Dynamic Contrast-Enhanced CT (DCECT) | 76% | 86% | 80% | 86% | 76% | Hepatocellular Carcinoma | [7] |
Diagnostic Workflow and Signaling Pathways
The decision to use ultrasound or this compound MRI is often part of a larger diagnostic algorithm. The following diagram illustrates a typical workflow for the detection and characterization of small liver lesions.
Experimental Protocols: A Closer Look
The methodologies employed in comparative studies are critical to understanding the resulting data. Below are summaries of typical experimental protocols.
This compound Enhanced MRI Protocol
A common protocol for this compound-enhanced liver MRI involves a multiphasic acquisition.[8]
-
Patient Population: Patients with known or suspected liver lesions, often with risk factors such as cirrhosis or a history of malignancy.
-
Contrast Agent: A standard dose of Gadoxetate disodium (this compound), typically 0.025 mmol/kg of body weight, is administered intravenously.[8]
-
Imaging Sequences:
-
Pre-contrast: T1-weighted in-phase and opposed-phase sequences, and T2-weighted sequences.
-
Dynamic Post-contrast: T1-weighted gradient-echo sequences are acquired during the late arterial phase (around 15-30 seconds post-injection), portal venous phase (around 60-70 seconds), and transitional phase (around 3 minutes).[8]
-
Hepatobiliary Phase (HBP): T1-weighted images are acquired approximately 20 minutes after contrast injection.[8][9] This phase is crucial as this compound is taken up by functional hepatocytes, leading to enhancement of normal liver parenchyma. Most malignant lesions, lacking functional hepatocytes, will appear hypointense relative to the surrounding liver tissue.[9]
-
Contrast-Enhanced Ultrasound (CEUS) Protocol
CEUS provides real-time visualization of lesion vascularity.
-
Patient Population: Similar to MRI studies, patients with focal liver lesions detected on conventional ultrasound or other imaging.
-
Contrast Agent: A small bolus of a microbubble-based ultrasound contrast agent is injected intravenously.
-
Imaging Technique: Low mechanical index ultrasound is used to visualize the microbubbles as they perfuse the liver and the lesion. Continuous imaging is performed to observe the arterial phase (typically 10-45 seconds post-injection), portal venous phase (starting around 30-45 seconds), and a late phase (up to 5-6 minutes).[10] The pattern of enhancement and "washout" of the contrast agent helps differentiate between benign and malignant lesions.[10]
Limitations of Conventional Ultrasound
While widely available and cost-effective, conventional B-mode ultrasound has notable limitations in the detection and characterization of small liver lesions, particularly those under 2 cm.[4] Its sensitivity can be hampered by factors such as the lesion's echogenicity relative to the surrounding liver parenchyma, the presence of underlying liver disease like cirrhosis, and the patient's body habitus.[4]
Conclusion
For the detection and characterization of small liver lesions, this compound-enhanced MRI stands out as a highly sensitive and specific modality. Its ability to provide both dynamic vascular information and hepatocyte-specific functional data allows for a comprehensive evaluation that can detect lesions missed by other methods. While contrast-enhanced ultrasound is a valuable tool with high temporal resolution for assessing vascular patterns in real-time, its overall lesion detection rate, particularly for very small lesions, may be lower than that of this compound MRI.[5] Conventional ultrasound remains a critical first-line imaging tool, but its limitations in detecting small, isoechoic, or deeply situated lesions necessitate follow-up with more advanced techniques like this compound MRI for definitive diagnosis and characterization in a research or clinical setting.
References
- 1. Application of Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of dynamic enhanced scanning with GD-EOB-DTPA MRI based on deep learning algorithm for lesion diagnosis in liver cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Small liver lesions in oncologic patients: characterization with CT, MRI and contrast-enhanced US - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of contrast‐enhanced ultrasonograpy with Gd‐EOB‐DTPA‐enhanced MRI in the diagnosis of liver metastasis from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrast-enhanced ultrasound (CEUS) has excellent diagnostic accuracy in differentiating focal liver lesions: results from a Swiss tertiary gastroenterological centre [smw.ch]
- 7. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The comparison of contrast-enhanced ultrasound and gadoxetate disodium-enhanced MRI LI-RADS for nodules ≤2 cm in patients at high risk for HCC: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of Gd-EOB-DTPA-Enhanced MRI in Diagnosing Small Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and Limitations of Focal Liver Lesion Assessment with Ultrasound Contrast Agents: Comments on the European Federation of Societies for Ultrasound in Medicine and Biology (EFSUMB) Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Histological validation of Eob-dtpa uptake in different tumor grades
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA) uptake in different grades of liver tumors, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers and clinicians in understanding the molecular underpinnings of EOB-DTPA as a contrast agent and its correlation with the histopathological features of hepatocellular carcinoma (HCC).
Comparative Analysis of this compound Uptake and Tumor Grade
The uptake of Gd-EOB-DTPA in the hepatobiliary phase of dynamic magnetic resonance imaging (MRI) is a key indicator of hepatocyte function. In the context of hepatocellular carcinoma, the degree of this compound uptake has been investigated as a potential surrogate marker for tumor differentiation. The central mechanism governing this uptake is the expression of organic anion transporting polypeptides (OATPs), particularly OATP1B3, on the sinusoidal membrane of hepatocytes.[1][2][3]
Generally, a decrease in Gd-EOB-DTPA uptake is observed as the histological grade of HCC progresses from well-differentiated to poorly differentiated.[4][5] This is often attributed to the reduced expression of OATP1B3 in less differentiated tumor cells.[1][6][7] However, some studies have indicated that OATP1B3 expression is a more definitive determinant of this compound uptake than tumor grade alone.[1][2]
Below is a summary of quantitative data from studies investigating the correlation between this compound uptake and HCC tumor grade.
| Study Parameter | Well-Differentiated HCC | Moderately Differentiated HCC | Poorly Differentiated HCC | Dysplastic Nodules | Reference |
| Post-contrast EOB Ratio | 0.79 ± 0.19 | 0.60 ± 0.27 | 0.49 ± 0.10 | 1.00 ± 0.14 | [4][5] |
| Enhancement Ratio (%) at 20 min | - | 44.7 ± 46.8 | - | 44.3 ± 37.3 | [8] |
| Contrast-to-Noise Ratio at 20 min | - | -9.9 ± 14.8 | - | -13.3 ± 7.6 | [8] |
| OATP1B3 Expression | Generally higher | Variable | Generally lower | High | [1][7][9] |
| Gd-EOB-DTPA Uptake Positive Cases | - | 6 out of 17 cases | - | - | [1] |
Note: Data are presented as mean ± standard deviation where available. Some studies did not stratify all metrics by tumor grade.
Experimental Protocols
The following sections detail the typical methodologies employed in studies validating this compound uptake with histological findings.
Patient/Animal Selection
Retrospective or prospective studies are often conducted on patients with suspected or confirmed focal liver lesions who have undergone Gd-EOB-DTPA-enhanced MRI prior to surgical resection or biopsy.[1][6] Animal models, such as mice with induced hepatocellular carcinomas, are also utilized to investigate the correlation between this compound uptake and tumor characteristics.[10]
Gd-EOB-DTPA Enhanced MRI Protocol
-
Baseline Imaging : Pre-contrast T1-weighted and T2-weighted images of the liver are acquired.
-
Contrast Administration : A standard dose of Gd-EOB-DTPA (e.g., 0.025 mmol/kg body weight) is administered intravenously.
-
Dynamic Imaging : T1-weighted 3D gradient echo sequences are performed before and at multiple time points after contrast injection, including the arterial, portal venous, and delayed phases.
-
Hepatobiliary Phase : The key imaging phase for assessing hepatocyte-specific uptake is the hepatobiliary phase, typically acquired 15-20 minutes post-injection.[11][12]
-
Quantitative Analysis : Image analysis is performed to quantify this compound uptake. This can include measuring the signal intensity (SI) of the tumor and surrounding liver parenchyma to calculate enhancement ratios or contrast-to-noise ratios.[4][8] T1 mapping may also be used to quantitatively assess T1 relaxation times before and after contrast administration.[13][14]
Histological Validation
-
Specimen Collection : Liver tissue containing the tumor is obtained through surgical resection or biopsy following the MRI examination.
-
Sample Processing : The tissue is fixed in formalin, embedded in paraffin, and sectioned for histological analysis.
-
Staining and Grading : Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the tumor's architecture, cellular morphology, and to determine the Edmondson-Steiner grade of differentiation.
-
Immunohistochemistry : To investigate the molecular basis of this compound uptake, immunohistochemical staining is performed using antibodies against OATP1B3.[6][7] The expression level of the transporter is then correlated with the imaging findings.
-
Pathological Correlation : The radiological findings, including quantitative uptake values, are correlated with the histological grade and the level of OATP1B3 expression.[1][6]
Visualized Pathways and Workflows
Cellular Uptake Pathway of Gd-EOB-DTPA
Caption: Gd-EOB-DTPA uptake and excretion pathway in normal versus cancerous hepatocytes.
Experimental Workflow for Histological Validation
Caption: Workflow for correlating MRI findings with histopathological results.
References
- 1. Expression of OATP1B3 determines uptake of Gd-EOB-DTPA in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Gd-EOB-DTPA-enhanced Magnetic Resonance Imaging and Alpha-fetoprotein Predict Prognosis of Early-Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gd-EOB-DTPA-enhanced magnetic resonance images of hepatocellular carcinoma: correlation with histological grading and portal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Gd-EOB-DTPA enhanced MRI for hepatocellular carcinoma: quantitative evaluation of tumor enhancement in hepatobiliary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OATP 1B1/1B3 expression in hepatocellular carcinomas treated with orthotopic liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxic uptake of Gd-EOB-DTPA by hepatocellular carcinoma in mice: quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake of Gd-EOB-DTPA by hepatocellular carcinoma: radiologic-pathologic correlation with special reference to bile production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of Gd-EOB-DTPA uptake in focal liver lesions by using T1 mapping: differences between hepatocellular carcinoma, hepatic focal nodular hyperplasia and cavernous hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of Gd-EOB-DTPA uptake in focal liver lesions by using T1 mapping: differences between hepatocellular carcinoma, hepatic focal nodular hyperplasia and cavernous hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
EOB-DTPA Enhanced MRI: A Cost-Effectiveness Analysis in Liver Imaging
A comprehensive guide for researchers and drug development professionals on the economic and diagnostic value of Eovist®/Primovist® (gadoxetate disodium) in the detection and characterization of focal liver lesions.
Gadoxetic acid (Gd-EOB-DTPA), a hepatobiliary-specific MRI contrast agent, has demonstrated significant advantages in liver imaging. Its unique property of being taken up by hepatocytes allows for a combined dynamic and hepatobiliary phase examination, enhancing the detection and characterization of liver lesions. This guide provides an objective comparison of the cost-effectiveness of EOB-DTPA enhanced MRI against other imaging modalities, supported by experimental data and detailed methodologies.
Superior Diagnostic Accuracy Drives Cost-Effectiveness
Numerous studies have highlighted the superior diagnostic performance of this compound MRI, which translates into its cost-effectiveness. The enhanced accuracy often reduces the need for further diagnostic procedures, leading to overall cost savings.
For the detection of colorectal liver metastases, this compound MRI has shown higher diagnostic accuracy and sensitivity compared to contrast-enhanced PET/CT, particularly for lesions smaller than 1 cm.[1] A meta-analysis of 13 studies confirmed a high sensitivity (93%) and specificity (95%) for detecting liver metastases.[1] When compared with multidetector computed tomography (MDCT), this compound MRI detected 93% of metastases under 1 cm, while MDCT detected only 41.9% in patients who had received neoadjuvant chemotherapy.[1]
In the context of hepatocellular carcinoma (HCC), this compound MRI provides higher diagnostic certainty, minimizing the need for additional confirmatory diagnostic procedures.[2] This is particularly true for lesions smaller than 20 mm, where the diagnostic accuracy is significantly improved compared to dynamic contrast-enhanced MRI (DCE-MRI) and contrast-enhanced CT (DCE-CT).[3]
Comparative Cost Analysis
While the initial cost of an this compound enhanced MRI may be higher than other imaging modalities, its superior diagnostic accuracy often leads to downstream cost savings. This is primarily achieved by reducing the need for additional imaging and preventing unnecessary surgeries.
A study evaluating patients with suspected colorectal liver metastases in Germany, Italy, and Sweden found that an initial diagnostic strategy with this compound MRI was cost-saving compared to extracellular contrast-media (ECA)-MRI and had similar or lower total costs compared to MDCT.[4][5] The need for further imaging was significantly lower after an initial this compound MRI (8.6%) compared to ECA-MRI (18.5%) and MDCT (23.5%).[5] The VALUE study further supported these findings, showing that initial imaging with this compound MRI resulted in cost savings compared to ECA-MRI and was less costly than CE-MDCT in most participating countries due to a reduced need for additional imaging.[6]
For suspected HCC, economic evaluations in South Korea and Thailand demonstrated that this compound MRI as the initial imaging procedure resulted in cost savings for the payer compared to MDCT and ECA-MRI.[2] A similar study in China found that the total diagnosis and treatment cost per patient was lower with initial this compound MRI compared to ECA-MRI and comparable to MDCT.[7]
The following tables summarize the quantitative data on cost-effectiveness and diagnostic accuracy from various studies.
Table 1: Cost-Effectiveness Comparison for Colorectal Liver Metastases
| Country | Initial Imaging Modality | Total Cost per Patient (Diagnostic Workup, Intraoperative Changes, Unnecessary Surgery) | Need for Further Imaging | Rate of Unnecessary Surgery |
| Sweden | This compound MRI | €959 | 8.6% | 5.7% |
| ECA-MRI | €1,123 | 18.5% | 8.6% | |
| MDCT | €1,044 | 23.5% | 8.3% | |
| Italy & Germany | This compound MRI | Cost-saving vs. ECA-MRI, similar cost to MDCT | 8.6% | 5.7% |
| ECA-MRI | - | 18.5% | 8.6% | |
| MDCT | - | 23.5% | 8.3% |
Data sourced from Zech et al. (2009) and related analyses.[4][5]
Table 2: Cost-Effectiveness Comparison for Suspected Hepatocellular Carcinoma (HCC)
| Country | Perspective | Initial Imaging Modality | Total Cost per Patient to Confirmed Treatment Decision |
| South Korea | Payer | This compound MRI | USD $3,087 |
| MDCT | USD $3,205 | ||
| ECA-MRI | USD $3,403 | ||
| Hospital | This compound MRI | USD $2,289 | |
| MDCT | USD $2,320 | ||
| ECA-MRI | USD $2,528 | ||
| Thailand | Payer | This compound MRI | USD $702 |
| MDCT | USD $931 | ||
| ECA-MRI | USD $873 | ||
| Hospital | This compound MRI | USD $1,106 | |
| MDCT | USD $1,178 | ||
| ECA-MRI | USD $1,087 | ||
| China | - | This compound MRI | ¥30,360 |
| MDCT | ¥30,803 | ||
| ECA-MRI | ¥31,465 |
Data sourced from studies by Lee et al. (2016) and He et al. (2018).[2][7]
Table 3: Diagnostic Accuracy for Detection of Liver Lesions
| Lesion Type | Comparison Modalities | Sensitivity | Specificity |
| Colorectal Metastases | This compound MRI vs. CE-PET/CT | Significantly Higher | - |
| This compound MRI vs. CE-CT & CE-US (<1 cm lesions) | Significantly Greater | No Significant Difference | |
| Hepatocellular Carcinoma (<20 mm) | This compound MRI vs. DCE-MRI & DCE-CT | Significantly Improved | Significantly Improved |
| Hepatocellular Carcinoma (Post-TACE) | This compound MRI vs. CECT | 93.9% vs. 51.5% | 100% vs. 60.0% |
Data compiled from multiple sources.[1][3][8]
Quality-Adjusted Life Years (QALYs)
Cost-effectiveness is also measured in terms of Quality-Adjusted Life Years (QALYs), which considers both the quantity and quality of life gained from a healthcare intervention.[9] For early-stage HCC, a study in Korea reported higher QALYs for this compound MRI (5.52) compared to MDCT (5.08).[10] Another analysis on detecting resectable colorectal liver metastases found that MRI (in general) was the dominant strategy, leading to overall costs of
40,863.65and8.50QALYs,comparedtoCE−CT(
42,874.02 and 8.47 QALYs) and PET/CT ($43,216.74 and 8.48 QALYs).[11][12]
Experimental Protocols
The cost-effectiveness and diagnostic accuracy of this compound MRI are underpinned by specific imaging protocols. While protocols may vary slightly between institutions, a general methodology is as follows:
Patient Population: Patients with known or suspected focal liver lesions, such as hepatocellular carcinoma or liver metastases from colorectal cancer.
Imaging Procedure:
-
Pre-contrast Imaging: T1-weighted and T2-weighted sequences are acquired.
-
Contrast Administration: A dose of 0.025 mmol/kg of gadoxetate disodium (B8443419) is injected intravenously.[13]
-
Dynamic Phase Imaging: Arterial, portal venous, and transitional phases are captured immediately following contrast injection to assess the vascular characteristics of lesions.[13]
-
Hepatobiliary Phase Imaging: This phase is typically acquired 20 minutes after contrast injection.[13][14] The uptake of this compound by hepatocytes leads to enhancement of normal liver parenchyma, making non-enhancing or hypo-enhancing lesions more conspicuous.
Data Analysis:
-
Economic Evaluation: Decision-tree or Markov models are commonly used to simulate the clinical pathway from initial diagnosis to treatment.[2][5][11] These models incorporate probabilities for different outcomes (e.g., correct diagnosis, need for further imaging, unnecessary surgery) and associated costs.[2][5]
-
Diagnostic Accuracy: Sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) are calculated by comparing imaging findings with a reference standard, which is often histopathological analysis of resected specimens or long-term follow-up.[3][15]
Visualizing the Science Behind this compound MRI
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: this compound uptake and excretion pathway in a normal hepatocyte.
Caption: Simplified diagnostic workflow and outcomes with different initial imaging modalities.
Caption: Logical comparison of the cost-effectiveness attributes of liver imaging modalities.
Mechanism of Action of this compound
Gadoxetate disodium is a gadolinium-based contrast agent that exhibits a dual mechanism of action.[16] After intravenous injection, it initially distributes in the extracellular space, allowing for dynamic phase imaging similar to conventional contrast agents. Subsequently, approximately 50% of the injected dose is selectively taken up by functional hepatocytes via organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[16][17] This hepatocyte-specific uptake results in the enhancement of normal liver parenchyma in the hepatobiliary phase. Most malignant liver lesions, including metastases and many HCCs, lack functional hepatocytes or these specific transporters and therefore do not accumulate the contrast agent, appearing as hypointense areas against the bright liver background.[16]
Conclusion
The evidence strongly suggests that while the upfront cost of this compound enhanced MRI may be higher than other imaging modalities, its superior diagnostic accuracy, particularly for small lesions, leads to significant downstream cost savings. By reducing the need for additional imaging and preventing unnecessary invasive procedures, this compound MRI represents a cost-effective initial imaging strategy for the evaluation of focal liver lesions in appropriate patient populations. For researchers and drug development professionals, understanding the economic and clinical value of advanced imaging techniques like this compound MRI is crucial for designing efficient clinical trials and health economic models.
References
- 1. Gd-EOB-DTPA-Enhanced MRI for Detection of Liver Metastases from Colorectal Cancer: A Surgeon's Perspective! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health economic evaluation of Gd-EOB-DTPA MRI vs ECCM-MRI and multi-detector computed tomography in patients with suspected hepatocellular carcinoma in Thailand and South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnieeurope.com [auntminnieeurope.com]
- 5. Health-economic evaluation of three imaging strategies in patients with suspected colorectal liver metastases: Gd-EOB-DTPA-enhanced MRI vs. extracellular contrast media-enhanced MRI and 3-phase MDCT in Germany, Italy and Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cost evaluation of gadoxetic acid-enhanced magnetic resonance imaging in the diagnosis of colorectal-cancer metastasis in the liver: Results from the VALUE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health economic assessment of Gd-EOB-DTPA MRI versus ECCM-MRI and multi-detector CT for diagnosis of hepatocellular carcinoma in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A controlled study of Gd-EOB-DTPA-enhanced MRI compared with enhanced CT in assessing lesion status after TACE for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. The Diagnostic Performance of Liver MRI without Intravenous Contrast for Detecting Hepatocellular Carcinoma: A Case-Controlled Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. ovid.com [ovid.com]
- 16. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]
- 17. medscape.com [medscape.com]
A Guide to Cross-Platform Validation of Quantitative EOB-DTPA MRI Parameters
For Researchers, Scientists, and Drug Development Professionals
The use of gadoxetate disodium (B8443419) (Gd-EOB-DTPA) enhanced Magnetic Resonance Imaging (MRI) has become a cornerstone in the quantitative assessment of liver function and the characterization of focal liver lesions. As research and clinical trials increasingly adopt multi-center designs, ensuring the cross-platform validity and reproducibility of quantitative MRI parameters is paramount. This guide provides a comprehensive overview of the key quantitative parameters, methodologies for their validation across different MRI systems, and a summary of reported values from existing literature.
The Critical Need for Cross-Platform Validation
Quantitative imaging biomarkers derived from EOB-DTPA MRI, such as T1 relaxation times and hepatic enhancement indices, hold immense promise for non-invasively monitoring disease progression and treatment response. However, variations in MRI hardware, software, and imaging protocols across different vendors (e.g., Siemens, Philips, GE) can introduce systematic biases, undermining the reliability of multi-center data. To date, a scarcity of direct cross-platform comparison studies for quantitative this compound MRI parameters underscores the critical need for standardized validation protocols. This guide aims to bridge that gap by providing a framework for researchers to conduct their own validation studies.
Key Quantitative Parameters in this compound MRI
Several key parameters are derived from this compound enhanced MRI to quantify liver function and tissue characteristics. These include:
-
T1 Relaxation Time: The native (pre-contrast) T1 relaxation time of liver tissue can be altered by diffuse liver diseases. The change in T1 relaxation time after this compound administration reflects the contrast agent's uptake and concentration in hepatocytes.
-
Enhancement Ratios: These semi-quantitative indices measure the relative signal intensity increase in the liver parenchyma after contrast administration compared to a baseline or a reference tissue.
-
Hepatic Extraction Fraction (HEF): This parameter quantifies the efficiency of hepatocytes in extracting this compound from the blood, providing a direct measure of liver function.[1] It is often calculated using deconvolution analysis of the time-intensity curves from the aorta and liver parenchyma.[2][3]
-
Extracellular Volume (ECV): In the context of liver imaging, ECV can be estimated from the partitioning of this compound between the plasma and the extracellular space, providing insights into tissue composition.
Reported Quantitative Values from Single-Platform Studies
While direct cross-platform comparative data is limited, the following table summarizes reported quantitative values from studies that predominantly used a single MRI vendor platform. This highlights the current landscape and the potential for inter-study variability.
| Quantitative Parameter | Patient Population | MRI System | Reported Mean ± SD (or Range) | Reference |
| Pre-contrast T1 (ms) | Cirrhosis | 3.0T Siemens | Grade A: 603.2 ± 64.1, Grade B: 658.9 ± 77.5, Grade C: 721.7 ± 89.3 | Ding et al., 2015 |
| Post-contrast T1 (ms) (Hepatobiliary Phase) | Cirrhosis | 3.0T Siemens | Grade A: 278.4 ± 45.2, Grade B: 354.1 ± 61.8, Grade C: 452.6 ± 78.9 | Ding et al., 2015 |
| Hepatic Extraction Fraction (HEF) | Healthy Volunteers | 1.5T Philips | 95.7 ± 4.2 % | Nilsson et al., 2015 |
| Relative Enhancement (RE) (%) | Normal Liver | 1.5T GE | 10 min: 85.4 ± 23.1, 20 min: 101.2 ± 25.8 | Motosugi et al., 2011 |
| Relative Enhancement (RE) (%) | Child-Pugh A Cirrhosis | 1.5T GE | 10 min: 60.1 ± 20.3, 20 min: 72.5 ± 24.7 | Motosugi et al., 2011 |
| Relative Enhancement (RE) (%) | Child-Pugh B Cirrhosis | 1.5T GE | 10 min: 35.7 ± 18.9, 20 min: 42.1 ± 21.5 | Motosugi et al., 2011 |
| Relative Enhancement (RE) (%) | Child-Pugh C Cirrhosis | 1.5T GE | 10 min: 15.8 ± 10.2, 20 min: 18.3 ± 12.4 | Motosugi et al., 2011 |
Note: The values presented are for illustrative purposes and are highly dependent on the specific imaging protocols and patient cohorts.
Experimental Protocols for Cross-Platform Validation
To ensure the reliability of quantitative this compound MRI data in a multi-center setting, a rigorous validation process is essential. This should ideally involve both phantom-based and in-vivo studies.
Phantom-Based Validation
A standardized phantom allows for the assessment of the accuracy and reproducibility of T1 measurements and contrast agent concentration quantification in a controlled environment.
Methodology:
-
Phantom Preparation:
-
Construct a phantom containing multiple vials with varying concentrations of a gadolinium-based contrast agent (e.g., Gd-DTPA) to simulate a range of T1 values relevant to pre- and post-contrast liver tissue.
-
Use a stable medium like agar (B569324) or gelatin to ensure homogeneity and prevent sedimentation.
-
Include a vial with pure water as a reference.
-
-
Reference T1 Measurement:
-
Measure the "gold standard" T1 values of each vial using a non-imaging based method, such as nuclear magnetic resonance (NMR) spectroscopy.
-
-
MRI Acquisition:
-
Scan the phantom on each MRI scanner from the different vendors (e.g., Siemens, Philips, GE) that will be used in the study.
-
Use the exact same T1 mapping sequence and parameters that will be employed in the in-vivo study.
-
Ensure consistent positioning of the phantom within the scanner.
-
-
Data Analysis:
-
Calculate the T1 values for each vial from the MRI data acquired on each scanner.
-
Compare the MRI-derived T1 values to the reference NMR values to assess accuracy.
-
Compare the T1 values obtained across the different scanners to assess inter-scanner agreement and identify any systematic bias.
-
In-Vivo Validation
An in-vivo study is crucial to evaluate the reproducibility of quantitative parameters in a clinical setting, accounting for physiological variability.
Methodology:
-
Subject Recruitment:
-
Recruit a cohort of healthy volunteers or patients with stable liver disease.
-
Each participant should be scanned on all the different MRI platforms being validated.
-
-
Imaging Protocol Standardization:
-
Develop a standardized imaging protocol to be used across all scanners. This includes:
-
Sequence Type: Utilize the same type of T1 mapping sequence (e.g., Variable Flip Angle - VFA, MOLLI).
-
Acquisition Parameters: Standardize parameters such as flip angles, repetition time (TR), echo time (TE), resolution, and slice thickness as closely as possible across platforms.
-
Contrast Administration: Standardize the dose and injection rate of Gd-EOB-DTPA.
-
-
-
Image Acquisition:
-
Acquire pre-contrast and dynamic post-contrast images, including the hepatobiliary phase (typically 20 minutes post-injection).
-
Ensure consistent patient positioning and breathing instructions.
-
-
Data Analysis:
-
Perform quantitative analysis using a centralized and standardized software pipeline to minimize variability from different analysis tools.
-
Draw regions of interest (ROIs) in consistent anatomical locations of the liver parenchyma.
-
Calculate the key quantitative parameters (T1 values, HEF, etc.) for each subject on each scanner.
-
-
Statistical Analysis:
-
Use Bland-Altman analysis to assess the agreement and bias between measurements from different scanners.
-
Calculate the intraclass correlation coefficient (ICC) to evaluate the reliability of the measurements.
-
Determine the coefficient of variation (CV) to quantify the precision of the measurements.
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the validation process and the underlying biological principles, the following diagrams are provided.
Caption: Recommended workflow for robust cross-platform validation.
Caption: this compound cellular uptake and its MRI parameter correlates.
Conclusion and Future Directions
The robust validation of quantitative this compound MRI parameters across different platforms is a critical step towards their widespread adoption in multi-center clinical trials and routine clinical practice. While direct comparative studies are currently lacking, the methodologies outlined in this guide provide a clear pathway for researchers to establish the reproducibility and reliability of their quantitative data. Future efforts should focus on large-scale, multi-vendor studies to establish standardized protocols, reference ranges, and the true inter-platform variability of these promising imaging biomarkers. Such initiatives will be instrumental in unlocking the full potential of quantitative this compound MRI for advancing our understanding and management of liver diseases.
References
- 1. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EOB-DTPA MRI for Predicting Histopathological Response to Therapy
The assessment of therapeutic response in liver tumors is a critical component of oncological research and clinical management. Traditional methods relying on size-based criteria can be insufficient, as they may not reflect the underlying biological changes within the tumor. Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent, offers a functional evaluation of liver tissue, providing insights that correlate with histopathological features. This guide compares the performance of EOB-DTPA MRI with alternative imaging modalities in predicting treatment response, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: The Functional Advantage of Gd-EOB-DTPA
Gd-EOB-DTPA, also known as gadoxetic acid, possesses a dual-action mechanism. Following intravenous injection, it initially distributes in the extracellular space, enabling dynamic contrast-enhanced imaging similar to conventional gadolinium agents. Subsequently, it is actively transported into functioning hepatocytes via organic anion transporting polypeptides (OATP1B3).[1][2] This specific uptake results in T1 shortening and signal enhancement of healthy liver parenchyma in the hepatobiliary phase (HBP), typically 15-20 minutes post-injection.[3][4]
Most hepatocellular carcinomas (HCCs) and metastases lack functional hepatocytes or have reduced OATP1B3 expression, causing them to appear as hypointense lesions against the enhanced liver background.[1] The degree of Gd-EOB-DTPA uptake has been shown to correlate with the degree of tumor differentiation, hepatocyte function, and the expression of key transporters, making it a valuable tool for predicting histopathology.[2][5]
Performance of this compound MRI in Predicting Histopathology
Quantitative analysis of this compound-enhanced MRI can effectively predict histopathological grades of HCC. Radiomic features extracted from arterial and hepatobiliary phase images, combined with clinical parameters, have demonstrated high accuracy in distinguishing between high-grade and low-grade tumors.
| Performance Metric | LR-AP Model | ANN-AP Model | LR-HBP Model | ANN-HBP Model | LR-AP+HBP Model | ANN-AP+HBP Model |
| AUC (Test Set) | 0.777 | 0.889 | 0.819 | 0.941 | 0.792 | 0.944 |
| A comparison of logistic regression (LR) and artificial neural network (ANN) models using radiomic features from the arterial phase (AP), hepatobiliary phase (HBP), or both, for predicting HCC histological grade. Data sourced from a study on 122 HCCs.[6] |
Furthermore, studies correlating T1 mapping with histopathology have shown that the reduction rate in T1 relaxation time after contrast administration is significantly higher in well-differentiated HCCs compared to moderately or poorly differentiated tumors, indicating a direct link between Gd-EOB-DTPA uptake and tumor grade.[2]
Comparison with Alternative Imaging Modalities
While this compound MRI offers unique functional information, it is essential to compare its performance against other established imaging techniques.
| Imaging Modality | Principle | Sensitivity | Specificity | AUC | Key Advantages | Limitations |
| This compound MRI | Hepatocyte-specific uptake reflects cell function. | High (Observer 2: 90.4%)[7] | High | 0.843 - 0.861[7] | Provides functional data on tumor differentiation and liver function.[3][8] High lesion-to-liver contrast. | More expensive; complex imaging protocol; potential for motion artifacts.[3] |
| MDCT (64-slice) | Iodine contrast agent highlights differences in tissue vascularity. | Lower (Observer 2: 78.8%)[7] | High | 0.800 - 0.833[7] | Widely available; fast acquisition reduces motion artifacts. | Use of ionizing radiation; lower sensitivity for small lesions compared to MRI.[7] |
| Extracellular Contrast MRI (e.g., Gd-DTPA) | Distributes in extracellular space, highlighting vascularity. | Good | Good | N/A | Standardized and well-established protocol. | Lacks hepatocyte-specific functional information; lower lesion detection rate than this compound.[9][10] |
| Diffusion-Weighted Imaging (DWI) | Measures the random motion of water molecules, reflecting tissue cellularity. | High | Moderate | N/A | Non-contrast technique; sensitive to changes in cellular density post-therapy. | Susceptible to artifacts; lower spatial resolution. |
| Comparative data for HCC detection versus triple-phase 64-MDCT.[7] Sensitivity and AUC can vary based on lesion size, observer, and specific pathology. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results in both clinical and research settings.
Gd-EOB-DTPA MRI Protocol
-
Patient Preparation: Patients should fast for at least 4 hours prior to the scan to promote gallbladder filling and reduce bowel peristalsis.
-
Pre-Contrast Imaging:
-
T2-weighted single-shot fast spin-echo (HASTE) or turbo spin-echo (TSE) sequences in axial and coronal planes.
-
Axial T1-weighted in-phase and opposed-phase gradient-echo (GRE) sequences.
-
Axial Diffusion-Weighted Imaging (DWI) with multiple b-values (e.g., 50, 400, 800 s/mm²).
-
-
Contrast Administration:
-
Agent: Gadoxetate disodium (B8443419) (Gd-EOB-DTPA).
-
Dose: 0.025 mmol/kg body weight (0.1 mL/kg).
-
Injection: Bolus injection at a rate of 1-2 mL/s, followed by a saline flush.
-
-
Dynamic Post-Contrast Imaging: A 3D T1-weighted GRE sequence (e.g., VIBE, LAVA, THRIVE) is acquired at the following phases:
-
Late Arterial Phase: ~20-35 seconds post-injection.
-
Portal Venous Phase: ~60-80 seconds post-injection.
-
Transitional Phase: ~3 minutes post-injection.[3]
-
-
Hepatobiliary Phase (HBP) Imaging:
-
Acquired 15-20 minutes post-injection using the same 3D T1-weighted GRE sequence.[3] This phase is critical for assessing hepatocyte function and provides the highest lesion-to-liver contrast for tumors lacking functional hepatocytes.
-
Comparative MDCT Protocol (for HCC)
-
Pre-Contrast Scan: An unenhanced scan of the liver is performed.
-
Contrast Administration: Iodinated contrast medium is administered intravenously.
-
Post-Contrast Scanning:
-
Arterial Phase: ~25-35 seconds post-injection.
-
Portal Venous Phase: ~60-70 seconds post-injection.
-
Delayed Phase: ~3-5 minutes post-injection.
-
Conclusion
Gd-EOB-DTPA-enhanced MRI is a powerful tool for predicting the histopathological characteristics and therapeutic response of liver tumors. Its ability to provide functional information on hepatocyte integrity, in addition to standard morphological and vascular data, gives it a distinct advantage over conventional imaging modalities like MDCT and extracellular contrast-enhanced MRI.[9][11] While DWI offers complementary information on cellularity, the hepatobiliary phase of this compound MRI provides a more direct surrogate for tumor differentiation and function. For researchers and drug development professionals, leveraging the quantitative metrics from this compound MRI can lead to a more refined, non-invasive assessment of treatment efficacy, potentially accelerating the evaluation of novel liver-directed therapies.
References
- 1. Gd-EOB-DTPA-enhanced Magnetic Resonance Imaging and Alpha-fetoprotein Predict Prognosis of Early-Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of contrast agent uptake in the hepatobiliary phase helps to differentiate hepatocellular carcinoma grade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gd-EOB-DTPA-enhanced MRI radiomic features for predicting histological grade of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of hepatocellular carcinoma by Gd-EOB-DTPA-enhanced liver MRI: comparison with triple phase 64 detector row helical CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver tumors: comparison of MR imaging with Gd-EOB-DTPA and Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. Application of dynamic enhanced scanning with GD-EOB-DTPA MRI based on deep learning algorithm for lesion diagnosis in liver cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Connection: EOB-DTPA Enhancement and Transporter Expression in Liver Tissue
A Comparative Guide for Researchers and Drug Development Professionals
The efficiency of the liver-specific MRI contrast agent, gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), is intrinsically linked to the expression of key transporter proteins on the surface of hepatocytes. Understanding this relationship is paramount for accurate interpretation of diagnostic images and for the development of novel therapeutics targeting the liver. This guide provides a comprehensive comparison of experimental data correlating EOB-DTPA enhancement with the expression of critical uptake and efflux transporters in liver tissue.
The Central Role of Transporters in this compound Kinetics
The journey of this compound from the bloodstream into the hepatocytes and its subsequent excretion into the bile is a multi-step process orchestrated by specific transporter proteins. The primary uptake transporters responsible for drawing this compound into liver cells are the Organic Anion Transporting Polypeptides OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene).[1][2][3][4] Once inside the hepatocyte, this compound is eliminated into the bile canaliculi by efflux transporters, primarily the Multidrug Resistance-Associated Protein 2 (MRP2 ). Another member of this family, MRP3 , is located on the basolateral membrane and can transport substrates back into the sinusoidal blood. The net enhancement of liver tissue observed in the hepatobiliary phase of an MRI scan is a direct reflection of the balance between the uptake and efflux of this compound, and therefore, the expression levels of these transporters.
Quantitative Correlation: this compound Enhancement vs. Transporter Expression
Multiple studies have established a strong positive correlation between the degree of this compound-enhanced signal intensity and the expression of OATP1B1 and OATP1B3. This correlation is particularly significant in the context of hepatocellular carcinoma (HCC), where the expression of these transporters can be altered.
| Parameter | Transporter | Correlation Coefficient (r) | Key Findings | Reference |
| Enhancement Ratio (ER) in HCC | OATP1B3 | 0.91 | The uptake of Gd-EOB-DTPA in HCC is primarily determined by the expression of OATP1B3.[2] | --INVALID-LINK-- |
| Relative Enhancement (RE) in HCC | OATP1B3 | 0.74 | A significant positive correlation was observed between the relative enhancement in the hepatobiliary phase and OATP1B3 mRNA expression. | --INVALID-LINK-- |
| This compound Uptake in HCC | OATP1B1 & OATP1B3 | Not specified | Downregulation of OATP1B1 and OATP1B3 in moderately and poorly differentiated HCCs leads to reduced this compound uptake. | --INVALID-LINK-- |
Kinetic Parameters of this compound Interaction with Uptake Transporters
In vitro studies using cell lines engineered to express specific transporters have elucidated the kinetics of this compound interaction.
| Transporter | Parameter | Value | Experimental System | Reference |
| OATP1B1 | Km | 0.7 mM | Stably transfected HEK293 cells | --INVALID-LINK--[1][3] |
| Vmax | 10.5 pmol/mg x min | Stably transfected HEK293 cells | --INVALID-LINK--[1][3] | |
| IC50 | 0.6 mM | Stably transfected HEK293 cells | --INVALID-LINK--[1][3] | |
| OATP1B3 | Km | 4.1 mM | Stably transfected HEK293 cells | --INVALID-LINK--[1][3] |
| Vmax | 22.7 pmol/mg x min | Stably transfected HEK293 cells | --INVALID-LINK--[1][3] | |
| IC50 | 0.4 mM | Stably transfected HEK293 cells | --INVALID-LINK--[1][3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.
Gd-EOB-DTPA Enhanced MRI for Liver Function Assessment
Objective: To quantitatively assess liver enhancement following Gd-EOB-DTPA administration.
Protocol:
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the MRI examination to ensure an empty gallbladder and reduce bowel motion.
-
Imaging Sequence: A T1-weighted 3D gradient-echo sequence (e.g., VIBE) is performed before and at multiple time points after the intravenous administration of Gd-EOB-DTPA.
-
Contrast Administration: Gd-EOB-DTPA is administered as a bolus injection at a standard dose of 0.025 mmol/kg body weight, followed by a saline flush.
-
Dynamic Imaging: Dynamic imaging is performed during the arterial, portal venous, and transitional phases.
-
Hepatobiliary Phase Imaging: Images are acquired at a delayed time point, typically 20 minutes post-injection, to assess hepatocyte-specific uptake.
-
Image Analysis: Regions of interest (ROIs) are drawn on the liver parenchyma on both pre- and post-contrast images to measure signal intensities.
-
Calculation of Relative Enhancement (RE): The RE is calculated using the following formula: RE = (SIpost - SIpre) / SIpre Where SIpost is the signal intensity of the liver in the hepatobiliary phase and SIpre is the signal intensity before contrast administration.[5]
Quantification of Transporter Expression in Liver Tissue
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
Objective: To measure the mRNA levels of transporter genes (SLCO1B1, SLCO1B3, ABCC2, etc.) in liver tissue samples.
Protocol:
-
RNA Extraction: Total RNA is isolated from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) liver tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target transporters and a reference gene (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
2. Immunohistochemistry (IHC) for Protein Expression and Localization
Objective: To visualize and semi-quantitatively assess the protein expression and localization of transporters in liver tissue sections.
Protocol:
-
Tissue Preparation: FFPE liver tissue sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done by boiling the slides in a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 8.0).
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the transporter of interest (e.g., anti-OATP1B3) at an optimized dilution, typically overnight at 4°C.
-
Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Microscopic Analysis: The staining intensity and distribution are evaluated under a microscope. A scoring system is often used to semi-quantify the expression level.
Visualizing the Mechanisms and Workflows
To better illustrate the complex interplay of transporters and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.
Caption: this compound transport pathway in hepatocytes.
References
- 1. Preoperative Remnant Liver Function Evaluation Using a Routine Clinical Dynamic Gd-EOB-DTPA-Enhanced MRI Protocol in Patients with Hepatocellular Carcinoma - ProQuest [proquest.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Gd-EOB-DTPA-enhanced MRI for the assessment of liver function and volume in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing liver function by liver enhancement during the hepatobiliary phase with Gd-EOB-DTPA-enhanced MRI at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Eob-DTPA: A Guide for Laboratory Professionals
For researchers and scientists utilizing Eob-DTPA (gadoxetate disodium), a gadolinium-based contrast agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and comply with regulatory standards. This guide provides a procedural framework for the safe and compliant disposal of this compound from a laboratory setting.
Core Disposal Principle: Hazardous Waste Management
This compound, and its components like Diethylenetriaminepentaacetic Acid (DTPA), should be treated as hazardous waste.[1][2] The primary and overarching guideline is to consult and adhere to all state, local, and national regulations governing hazardous waste disposal.[1] It is imperative to engage a licensed and authorized hazardous waste disposal company for the final treatment and disposal of this material.[1]
Pre-Disposal and Handling Precautions
Before disposal, proper handling and personal protective equipment (PPE) are crucial to minimize exposure.
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Gloves | Must be inspected before use. Use proper removal techniques to avoid skin contact.[1] |
| Eye/Face Protection | Safety glasses and a face shield are recommended.[3] |
| Body Protection | A complete suit protecting against chemicals is advised.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, approved respirators are necessary.[2][3] |
Handling Best Practices:
-
Work under a chemical fume hood.[3]
-
Keep containers tightly closed when not in use.[2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Workflow for Laboratory Waste
The following logical workflow outlines the procedural steps for the compliant disposal of this compound waste from a research or drug development laboratory.
Caption: Logical workflow for the proper disposal of this compound waste.
Key Experimental and Safety Considerations
While specific experimental protocols for the chemical neutralization of this compound in a laboratory setting are not recommended due to the complexities and potential for hazardous byproducts, the following points are critical:
-
Avoid Mixing: Never mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[2]
-
Empty Containers: Even empty containers that held this compound should be treated as hazardous waste, as they may contain residual chemicals.[4] These should be disposed of in the same manner as the chemical itself.
-
Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[1][2] For dry spills, carefully place the material into a clean, dry, and labeled container for disposal.[2] Ensure the area is well-ventilated.
Disposal of this compound is a regulated process that prioritizes safety and environmental protection. By following these procedural guidelines and working closely with your institution's safety office and certified disposal partners, you can ensure the responsible management of this chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eob-dtpa
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling of Eob-dtpa (gadoxetate disodium). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
While this compound in its final formulation is considered non-hazardous under OSHA criteria, a cautious approach is recommended, particularly in research and development settings where handling may be more frequent and varied than in clinical applications. The following personal protective equipment is advised to minimize exposure and ensure safety.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile Gloves | Wear when handling this compound solutions or waste. Inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Not normally required | Use in a well-ventilated area. If aerosols may be generated or if working outside of a ventilated enclosure, a risk assessment should be conducted to determine if respiratory protection is necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Handling:
-
Area Preparation: Ensure the work area is clean and uncluttered. If possible, work within a chemical fume hood or a designated well-ventilated area.
-
Gather Materials: Assemble all necessary equipment, including PPE, this compound, and waste containers, before beginning work.
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the handling area.
B. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As regulations can vary, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
General Disposal Guidelines:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all this compound waste, including empty vials and contaminated consumables (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of the pharmaceutical waste through a licensed professional waste disposal service.[1][2] Do not pour this compound down the drain or dispose of it in the regular trash unless explicitly permitted by your local regulations.[3]
IV. Emergency Procedures
A. In Case of Skin or Eye Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[1]
B. In Case of Inhalation:
-
Move the individual to fresh air and keep them comfortable for breathing.
-
If the person feels unwell, seek medical attention.
C. In Case of a Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Cover the spill with an absorbent material (e.g., sand, earth, or vermiculite) to prevent it from spreading.[4][5]
-
Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a sealed container for disposal as pharmaceutical waste.[4]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
V. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
